2-(2,4-Difluorophenoxy)-3-nitropyridine
Description
The exact mass of the compound 2-(2,4-Difluorophenoxy)-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Difluorophenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAMZMIQUBNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371792 | |
| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-62-3 | |
| Record name | 2-(2,4-Difluorophenoxy)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(2,4-Difluorophenoxy)-3-nitropyridine" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Introduction: A Key Intermediate in Modern Medicinal Chemistry
2-(2,4-Difluorophenoxy)-3-nitropyridine is a synthetic organic compound of significant interest to researchers and professionals in drug development. Its structure, which features a pyridine ring activated by an electron-withdrawing nitro group and linked to a difluorophenoxy moiety, makes it a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical agents. The molecular formula is C₁₁H₆F₂N₂O₃, and it has a molecular weight of approximately 252.18 g/mol . This guide provides a comprehensive overview of its synthesis, core properties, and critical applications, with a focus on the underlying chemical principles and practical methodologies.
PART 1: Synthesis and Mechanistic Rationale
The most direct and commonly employed method for synthesizing 2-(2,4-Difluorophenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent reactivity of a halogenated nitropyridine.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis involves the reaction of 2-chloro-3-nitropyridine with 2,4-difluorophenol. The electron-deficient nature of the pyridine ring, significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position, makes the carbon at the 2-position highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group.
The reaction requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl group of 2,4-difluorophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon on the pyridine ring, displacing the chloride and forming the desired ether linkage.
Caption: General workflow for the SNAr synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis.
Materials:
-
2-Chloro-3-nitropyridine
-
2,4-Difluorophenol
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a suitable concentration.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Causality and Optimization:
-
Choice of Base: While potassium carbonate is common, stronger bases like cesium carbonate can sometimes accelerate the reaction, especially with less reactive substrates.
-
Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. The optimal temperature depends on the specific reactivity of the substrates and the solvent used.
PART 2: Physicochemical and Structural Properties
The physical and structural characteristics of 2-(2,4-Difluorophenoxy)-3-nitropyridine are crucial for its handling, characterization, and subsequent use in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 175135-62-3 | |
| Molecular Formula | C₁₁H₆F₂N₂O₃ | |
| Molecular Weight | 252.18 g/mol | |
| Melting Point | 63-65 °C |
Structural Insights: X-ray crystallography studies on analogous compounds reveal important structural features. For instance, in the related molecule 2-(2,4-Difluorophenyl)-5-nitropyridine, the benzene and pyridine rings are not coplanar, forming a dihedral angle of 32.57 (6)°. The nitro group is also slightly tilted with respect to the pyridine ring. This non-planar conformation can influence the molecule's intermolecular interactions and its binding properties in biological systems.
PART 3: Applications in Drug Development
The primary utility of 2-(2,4-Difluorophenoxy)-3-nitropyridine is as a pivotal building block for constructing more complex, biologically active molecules. Its structure is frequently found in inhibitors targeting various proteins.
Key Intermediate for BET Bromodomain Inhibitors
A prominent example of its application is in the synthesis of Mivebresib (ABBV-075) , a potent and orally available inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. BET inhibitors are a promising class of drugs being investigated for applications in oncology and inflammation.
In the synthesis of Mivebresib, the 2-(2,4-Difluorophenoxy)-3-nitropyridine core undergoes further chemical transformations. A critical step is the reduction of the nitro group to an amine, forming 2-(2,4-Difluorophenoxy)-3-aminopyridine. This amine then serves as a handle for coupling with other molecular fragments to build the final complex drug molecule.
Caption: Role of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a key intermediate in the synthesis of Mivebresib.
The incorporation of the 2,4-difluorophenoxy group is a common strategy in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable interactions, and modulate the physicochemical properties (like pKa and lipophilicity) of the final compound.
PART 4: Safety, Handling, and Storage
As with any active chemical compound, proper safety protocols are essential when handling 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |
A Senior Application Scientist's Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Key Intermediate in Modern Drug Discovery
Introduction: Unpacking the Molecular Architecture and Strategic Value
In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted therapies for oncology, the strategic selection of molecular building blocks is paramount. 2-(2,4-Difluorophenoxy)-3-nitropyridine is a heterocyclic intermediate that, by its very design, offers a compelling combination of reactivity and structural features essential for the synthesis of complex pharmaceutical agents. Its CAS Number is 175135-62-3 [1].
This guide provides an in-depth technical overview of 2-(2,4-Difluorophenoxy)-3-nitropyridine, detailing its synthesis, physicochemical properties, and, most critically, its application as a strategic precursor in the development of kinase inhibitors. The narrative is grounded in the principles of synthetic chemistry and process development, offering field-proven insights for researchers, scientists, and drug development professionals.
The core utility of this molecule lies in the orchestrated reactivity of its constituent parts:
-
The Pyridine Core: A foundational nitrogenous heterocycle prevalent in numerous FDA-approved drugs.
-
The Nitro Group at Position 3: A powerful electron-withdrawing group that serves a dual purpose. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and, crucially, serves as a synthetic handle for reduction to a primary amine—a key step in building out complex molecular scaffolds.
-
The 2,4-Difluorophenoxy Moiety at Position 2: This group is not merely a passive substituent. The fluorine atoms are known to enhance metabolic stability and can significantly improve binding affinity to target proteins through favorable electrostatic interactions[2]. Its position ortho to the ring nitrogen and the nitro group influences the electronic distribution and reactivity of the entire system.
This strategic arrangement of functional groups makes 2-(2,4-Difluorophenoxy)-3-nitropyridine a highly valuable intermediate for constructing molecules designed to interact with the ATP-binding sites of various protein kinases[3].
Physicochemical and Structural Data
A comprehensive understanding of a compound's physical properties is critical for its effective use in synthesis, formulation, and biological testing. The key data for 2-(2,4-Difluorophenoxy)-3-nitropyridine are summarized below.
| Property | Value | Source |
| CAS Number | 175135-62-3 | [1] |
| Molecular Formula | C₁₁H₆F₂N₂O₃ | [1] |
| Molecular Weight | 252.18 g/mol | [1] |
| Melting Point | 63-65 °C | |
| Appearance | Off-white to yellow solid | |
| IUPAC Name | 2-(2,4-difluorophenoxy)-3-nitropyridine |
Chemical Structure
The structural formula of 2-(2,4-Difluorophenoxy)-3-nitropyridine is presented below.
Caption: Chemical structure of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Synthesis and Mechanistic Considerations
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and is particularly effective for electron-deficient aromatic systems.
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is predicated on the pyridine ring being sufficiently electron-poor to be attacked by a nucleophile. The 3-nitro group, with its strong electron-withdrawing inductive and resonance effects, is critical in this role. It significantly lowers the electron density of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group, typically a halide, is then expelled to restore aromaticity.
Recommended Synthetic Protocol
While a specific protocol for the 3-nitro isomer is not extensively documented in publicly available literature, the synthesis can be reliably executed based on established procedures for analogous compounds. The logical precursor is 2-chloro-3-nitropyridine, which is commercially available or can be synthesized from 2-hydroxypyridine.
Reaction Scheme:
Caption: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine via SNAr.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorophenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reagents.
-
Reactant Addition: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2,4-difluorophenol, forming the more nucleophilic phenoxide anion. Potassium carbonate is a cost-effective and efficient choice.
-
Solvent (DMF/DMSO): Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation (K⁺) while leaving the nucleophilic anion relatively free to attack the electrophilic ring.
-
Temperature (80-100 °C): Elevated temperatures are necessary to overcome the activation energy of the reaction. However, excessively high temperatures should be avoided to minimize the formation of side products.
Application in Kinase Inhibitor Synthesis: A Strategic Intermediate
The true value of 2-(2,4-Difluorophenoxy)-3-nitropyridine is realized in its role as a versatile intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers[2].
The Synthetic Strategy
The most common synthetic route involving this intermediate follows a logical and efficient two-step sequence:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine (3-amino-2-(2,4-difluorophenoxy)pyridine). This transformation is typically achieved with high yield using standard reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Amide Coupling or Cyclization: The resulting amine is a key nucleophile that can be acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides) to form an amide bond. This amide linkage is a common feature in many kinase inhibitors, often serving to connect the pyridine core to another recognition motif. Alternatively, the amine can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, which are also prevalent kinase inhibitor scaffolds.
Caption: General workflow for the use of 2-(2,4-Difluorophenoxy)-3-nitropyridine in kinase inhibitor synthesis.
This modular approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies. The 2,4-difluorophenoxy group is maintained as a constant recognition element for a specific pocket in the target kinase, while the R-group introduced via amide coupling can be varied to explore other interactions and optimize properties such as potency, selectivity, and pharmacokinetics.
Safety and Handling
As with any active chemical reagent, proper safety precautions must be observed when handling 2-(2,4-Difluorophenoxy)-3-nitropyridine.
-
Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(2,4-Difluorophenoxy)-3-nitropyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex, high-value molecules for drug discovery. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, and the synthetic versatility of the nitro group make it an invaluable tool for medicinal chemists. By understanding the causality behind its synthesis and the strategic rationale for its application, research and development teams can leverage this powerful intermediate to accelerate the discovery of next-generation targeted therapies.
References
- BenchChem. (2025). Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis.
- BenchChem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]
Sources
- 1. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 3. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
Spectroscopic Data for 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
The insights provided herein are designed to assist researchers in the identification, characterization, and quality control of 2-(2,4-Difluorophenoxy)-3-nitropyridine and related molecules in a drug discovery and development context.
Introduction to 2-(2,4-Difluorophenoxy)-3-nitropyridine
Molecular Formula: C₁₁H₆F₂N₂O₃ Molecular Weight: 252.18 g/mol CAS Number: 175135-62-3
2-(2,4-Difluorophenoxy)-3-nitropyridine is a halogenated aromatic ether containing a nitropyridine moiety. The presence of the electron-withdrawing nitro group and the difluorophenoxy substituent significantly influences the electronic properties of the pyridine ring, making it a potentially valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the nitropyridine core is a versatile scaffold for further chemical modifications.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline. This guide will delve into the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(2,4-Difluorophenoxy)-3-nitropyridine, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns expected from the aromatic protons.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)-3-nitropyridine is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the difluorophenyl ring.
Predicted Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Comments |
| H-4 (Pyridine) | 8.3 - 8.5 | dd | Coupled to H-5 and H-6. |
| H-5 (Pyridine) | 7.3 - 7.5 | dd | Coupled to H-4 and H-6. |
| H-6 (Pyridine) | 8.5 - 8.7 | dd | Coupled to H-4 and H-5. |
| H-3' (Phenyl) | 7.2 - 7.4 | ddd | Coupled to H-5', H-6', and F-2'. |
| H-5' (Phenyl) | 7.0 - 7.2 | ddd | Coupled to H-3', H-6', and F-4'. |
| H-6' (Phenyl) | 7.4 - 7.6 | td | Coupled to H-3', H-5', and F-4'. |
Disclaimer: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.
Causality behind Predictions:
-
The protons on the pyridine ring are deshielded due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, hence their downfield chemical shifts.
-
The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (ppm) | Comments |
| C-2 (Pyridine) | 160 - 165 | Attached to the electronegative oxygen. |
| C-3 (Pyridine) | 135 - 140 | Attached to the nitro group. |
| C-4 (Pyridine) | 150 - 155 | |
| C-5 (Pyridine) | 120 - 125 | |
| C-6 (Pyridine) | 155 - 160 | |
| C-1' (Phenyl) | 150 - 155 | Attached to oxygen. |
| C-2' (Phenyl) | 155 - 160 (d) | Coupled to F-2'. |
| C-3' (Phenyl) | 110 - 115 | |
| C-4' (Phenyl) | 160 - 165 (dd) | Coupled to F-2' and F-4'. |
| C-5' (Phenyl) | 115 - 120 | |
| C-6' (Phenyl) | 125 - 130 |
Disclaimer: These are predicted values and are subject to variation.
Causality behind Predictions:
-
Carbons attached to electronegative atoms (O, N, F) will be deshielded and appear at higher chemical shifts.
-
The carbons in the difluorophenyl ring will show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of 2-(2,4-Difluorophenoxy)-3-nitropyridine is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage.
Predicted Major Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 1520 - 1560 | Nitro (NO₂) | Asymmetric stretch |
| 1340 - 1380 | Nitro (NO₂) | Symmetric stretch |
| 1580 - 1620 | Aromatic C=C | Ring stretching |
| 1450 - 1500 | Aromatic C=C | Ring stretching |
| 1200 - 1250 | Aryl-O | Asymmetric C-O-C stretch |
| 1000 - 1100 | C-F | Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
Causality behind Predictions:
-
The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature.
-
The C-O-C stretching of the aryl ether will be a prominent band.
-
The C-F stretching bands will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for MS Data Acquisition
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
Sample Introduction:
-
EI: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
ESI: The sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Predicted Mass Spectrum
Molecular Ion:
-
The molecular ion peak [M]⁺ should be observed at m/z 252 .
-
An [M+H]⁺ peak at m/z 253 may be observed with soft ionization techniques like ESI.
Predicted Fragmentation Pattern (EI):
A plausible fragmentation pathway for 2-(2,4-Difluorophenoxy)-3-nitropyridine under electron ionization is depicted below.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
While experimental spectroscopic data for 2-(2,4-Difluorophenoxy)-3-nitropyridine is not currently available in the public domain, this guide provides a robust, predictive framework for its characterization. The expected ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working with this molecule. The provided experimental protocols and synthesis workflow further enhance the utility of this guide in a practical laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link] [1][2][3][4]4. Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]
Sources
The Strategic deployment of 2-(2,4-Difluorophenoxy)-3-nitropyridine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents necessitates a sophisticated understanding and application of versatile chemical building blocks. Among these, 2-(2,4-difluorophenoxy)-3-nitropyridine has emerged as a cornerstone in the synthesis of complex, biologically active molecules. Its unique electronic and structural features, characterized by an activated pyridine ring and a strategically positioned difluorophenoxy moiety, render it an invaluable synthon for introducing key pharmacophoric elements. This technical guide provides a comprehensive exploration of 2-(2,4-difluorophenoxy)-3-nitropyridine, from its synthesis and characterization to its pivotal role in the construction of groundbreaking pharmaceuticals, most notably the hepatitis C virus (HCV) NS5A inhibitor, pibrentasvir. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and illuminate the structure-activity relationships conferred by its incorporation into drug candidates.
Introduction: The Architectural Significance of a Fluorinated Pyridine Building Block
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring can dramatically modulate a molecule's physicochemical properties, including its metabolic stability, bioavailability, and target affinity. The introduction of fluorine atoms, a common strategy in modern drug design, can further enhance these properties by altering lipophilicity, pKa, and metabolic stability.
2-(2,4-Difluorophenoxy)-3-nitropyridine is a prime example of a highly tailored building block that leverages these principles. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the 2,4-difluorophenoxy group provides a metabolically stable, lipophilic moiety that can engage in crucial interactions with protein targets. This guide will elucidate the synthesis and reactivity of this key intermediate and showcase its application in the synthesis of complex drug molecules.
Synthesis and Characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine
The synthesis of 2-(2,4-difluorophenoxy)-3-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2,4-difluorophenol. The electron-withdrawing nitro group is essential for this transformation, as it stabilizes the transient Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the chloride leaving group.
Detailed Experimental Protocol: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
This protocol is a representative procedure based on established methodologies for SNAr reactions involving chloronitropyridines.
Materials:
-
2-Chloro-3-nitropyridine
-
2,4-Difluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,4-difluorophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(2,4-difluorophenoxy)-3-nitropyridine as a solid.
Characterization Data
The structural confirmation of the synthesized 2-(2,4-difluorophenoxy)-3-nitropyridine is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and difluorophenyl rings with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and difluorophenyl rings, including those bearing fluorine atoms which will exhibit C-F coupling. |
| FT-IR | Characteristic absorption bands for the C-O-C ether linkage, C-F bonds, and the nitro group (NO₂). |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₆F₂N₂O₃ (252.18 g/mol ). |
The Role of 2-(2,4-Difluorophenoxy)-3-nitropyridine in Pibrentasvir Synthesis
Pibrentasvir is a potent, direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of this complex molecule involves multiple steps, with 2-(2,4-difluorophenoxy)-3-nitropyridine serving as a key intermediate.[1]
Key Transformation: Reduction of the Nitro Group
The first critical step in the utilization of 2-(2,4-difluorophenoxy)-3-nitropyridine is the reduction of the nitro group to an amine. This transformation is pivotal as it unmasks a nucleophilic handle for subsequent coupling reactions.
Protocol: Reduction to 2-(2,4-Difluorophenoxy)pyridin-3-amine
This protocol is based on common methods for the reduction of aromatic nitro groups.
Materials:
-
2-(2,4-Difluorophenoxy)-3-nitropyridine
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Iron powder):
-
To a suspension of 2-(2,4-difluorophenoxy)-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5-10 equivalents) and ammonium chloride (catalytic to 1 equivalent).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,4-difluorophenoxy)pyridin-3-amine.[2][3]
Structure-Activity Relationship (SAR) Insights
The inclusion of the 2-(2,4-difluorophenoxy) moiety is not arbitrary; it is a carefully considered design element that imparts favorable properties to the final drug molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.
-
Target Engagement: The fluorine atoms can participate in favorable interactions with the protein target, such as hydrogen bonding and dipole-dipole interactions. The overall conformation of the phenoxy-pyridine linkage is also crucial for optimal binding to the target protein.
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
Broader Applications and Future Perspectives
While the synthesis of pibrentasvir is a prominent example, the utility of 2-(2,4-difluorophenoxy)-3-nitropyridine and its derivatives extends to other areas of medicinal chemistry. The 2-(2,4-difluorophenoxy)phenyl moiety is also present in other investigational drugs, such as the BET bromodomain inhibitor ABBV-075 (Mivebresib), highlighting the versatility of this structural motif in targeting diverse protein families.[4][5]
The continued exploration of this building block and its analogues is expected to yield novel drug candidates with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to further explore the chemical space around this valuable scaffold.
Conclusion
2-(2,4-Difluorophenoxy)-3-nitropyridine stands as a testament to the power of rational drug design and the importance of well-crafted chemical building blocks. Its strategic combination of an activatable pyridine ring and a metabolically robust, interaction-prone difluorophenoxy group has proven to be a winning formula in the development of complex and effective therapeutic agents. As medicinal chemists continue to tackle challenging biological targets, the demand for such versatile and strategically designed synthons will undoubtedly grow, ensuring that 2-(2,4-difluorophenoxy)-3-nitropyridine remains a valuable tool in the drug discovery arsenal.
References
- Novasol Biotech. (2024, August 26).
- BenchChem. (2025).
-
ChemRxiv. (n.d.). Desymmetrization of Pibrentasvir for Efficient Prodrug Synthesis. ChemRxiv. [Link]
-
European Patent Office. (1996, December 23). PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE (EP 0909270 B1). [Link]
-
PMC. (2024, October 5). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PMC. [Link]
- Google Patents. (n.d.). AU2019331459A1 - Process for manufacturing pibrentasvir active drug substance.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
-
PubMed. (2017, October 26). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. [Link]
-
HDH Pharam. 2-(2, 4-Difluorophenoxy)pyridin-3-amine, min 98%, 1 gram. HDH Pharam. [Link]
Sources
- 1. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. 2-(2,4-Difluorophenoxy)pyridin-3-amine, CasNo.175135-63-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
A Senior Scientist's Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 2-(2,4-Difluorophenoxy)-3-nitropyridine has emerged as a highly valuable and versatile building block in drug discovery. Its unique combination of a difluorinated phenyl ring, an ether linkage, and an electronically activated nitropyridine core provides a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide delves into the core attributes of this scaffold, its synthesis, and its pivotal role in the creation of targeted therapies, most notably in the development of epigenetic modulators like the BET bromodomain inhibitor Mivebresib (ABBV-075). Furthermore, we will explore its broader potential in kinase inhibition and provide validated experimental protocols for its synthesis and biological evaluation, offering researchers a comprehensive resource to leverage this scaffold in their own discovery programs.
Introduction to a Privileged Scaffold
The efficacy of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a drug discovery intermediate is not accidental; it is a direct result of the synergistic interplay between its constituent chemical moieties. Understanding these components is key to appreciating its strategic value.
Chemical Properties and Physicochemical Profile
The fundamental properties of the title compound are summarized below. These characteristics are essential for planning synthetic routes and understanding its behavior in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₂N₂O₃ | [1] |
| Molecular Weight | 252.18 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | - |
| Melting Point | 63-65 °C | - |
| CAS Number | 175135-62-9 | [1] |
| Key Reactive Sites | Nitro group (reduction), Pyridine ring (SNAr) | - |
The Strategic Value of its Constituent Parts
-
2,4-Difluorophenoxy Moiety: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. In this scaffold, the difluoro substitution offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with protein targets, often enhancing binding potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize cell permeability and target engagement.
-
-
Nitropyridine Core: The 3-nitropyridine ring is not merely a structural linker; it is a reactive and functional hub.
-
Chemical Handle for Derivatization: The nitro group is an exceptionally versatile functional group. Its reduction to an amine is a fundamental transformation that opens up a vast chemical space for subsequent modifications, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions. This is the primary pathway to building molecular complexity.
-
Electronic Activation: The potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of leaving groups at other positions on the ring.
-
Target Interactions: The nitro group can serve as a hydrogen bond acceptor, directly participating in the pharmacophore of the final drug molecule.
-
Synthesis and Functionalization: From Building Block to Drug Precursor
The reliable and scalable synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is critical for its use in drug discovery campaigns. The primary route is a classical yet robust nucleophilic aromatic substitution.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis leverages the reaction between a 2-halopyridine (typically 2-chloro-3-nitropyridine) and 2,4-difluorophenol. The causality behind this choice is clear: the electron-deficient nature of the pyridine ring, exacerbated by the adjacent nitro group, makes the C2 position highly susceptible to nucleophilic attack by the deprotonated 2,4-difluorophenol. A base, such as potassium carbonate, is required to generate the more nucleophilic phenoxide ion.
Detailed Experimental Protocol for Synthesis
This protocol is designed to be self-validating by including purification and characterization steps to ensure the final product's identity and purity.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
2,4-Difluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,4-difluorophenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 20 minutes. Rationale: This step ensures the complete formation of the potassium phenoxide salt, maximizing its nucleophilicity.
-
Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is necessary to overcome the activation energy of the SNAr reaction. TLC allows for real-time tracking to determine reaction completion and prevent side-product formation from prolonged heating.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine. Rationale: Washing removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(2,4-Difluorophenoxy)-3-nitropyridine as a solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and LC-MS.
Workflow for Synthesis and Downstream Functionalization
The true power of this scaffold is realized in its subsequent transformations, primarily the reduction of the nitro group.
Caption: Synthesis and functionalization pathway for 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Key Application in BET Bromodomain Inhibition
The most prominent application of the 2-(2,4-difluorophenoxy) moiety is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2]
The Role of BET Bromodomains in Oncology
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[3] This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes like MYC.[3][4] By inhibiting this interaction, BET inhibitors can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This mechanism makes BET proteins a compelling therapeutic target in various cancers, including leukemia, lymphoma, and certain solid tumors.[4][5]
Case Study: Mivebresib (ABBV-075)
Mivebresib (ABBV-075) is a potent, orally available pan-BET inhibitor that has advanced into clinical trials.[6][7] The 2,4-difluorophenoxy group is a critical component of its structure, anchoring the molecule in the acetyl-lysine binding pocket of the bromodomain. While the synthesis of Mivebresib itself is complex, it exemplifies the utility of combining the difluorophenoxy unit with a heterocyclic core.[7] The development of Mivebresib started from fragment-based screening, where a small molecule was identified binding in the acetyl-lysine pocket.[6] Structure-activity relationship (SAR) studies led to the incorporation of the 2,4-difluorophenoxy group to enhance potency and improve pharmacokinetic properties, ultimately leading to the clinical candidate.[6][7]
Signaling Pathway of BET Inhibition
The diagram below illustrates the mechanism by which a BET inhibitor like Mivebresib disrupts cancer cell signaling.
Caption: Mechanism of BET inhibition leading to suppression of MYC oncogene expression.
Broader Potential in Kinase Inhibition
The 2-(2,4-Difluorophenoxy)-3-nitropyridine scaffold is also exceptionally well-suited for the design of protein kinase inhibitors, one of the most successful classes of targeted therapies.[8]
The Privileged Nature of Pyridine Scaffolds
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are frequently found in potent kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase's hinge region. The scaffold's planarity facilitates favorable π-stacking interactions within the ATP binding site. Several clinical kinase inhibitors incorporate pyridine-based cores.[9]
Experimental Workflow for Kinase Inhibitor Screening
Developing a novel kinase inhibitor from the scaffold requires a systematic screening process.
Caption: High-level workflow for the discovery of kinase inhibitors from a focused library.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol describes a common, robust method for quantifying kinase activity and inhibition. It is self-validating through the inclusion of positive and negative controls.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Lower light output indicates less ADP produced, and therefore, higher kinase inhibition.
Materials:
-
Substrate peptide/protein for the kinase
-
Test compounds (derived from the scaffold), serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at 2x the final desired concentration
-
White, opaque 384-well assay plates
Procedure:
-
Add 2.5 µL of Kinase Reaction Buffer containing the kinase to each well.
-
Add 50 nL of test compound solution or DMSO vehicle to the appropriate wells.
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known potent inhibitor for the kinase.
-
-
Incubate the plate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Target Deconvolution and Cellular Validation
Once a compound shows promise, it is crucial to confirm its mechanism of action within a cellular context.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effect of a lead compound on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for FLT3-ITD positive AML)[10]
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)[11]
-
Test compound, serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Treat the cells with 100 µL of medium containing the test compound at 2x the final concentration. Include DMSO vehicle controls.
-
Incubate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).[11]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Chemical Proteomics for Target Deconvolution
For novel compounds, it's essential to confirm the intended target and identify potential off-targets. Chemical proteomics is a powerful, unbiased approach for this.[12][13] A typical workflow involves synthesizing a probe version of the inhibitor with a clickable handle (e.g., an alkyne). This probe is incubated with cell lysate, and its protein targets are captured, enriched (e.g., via biotin-azide click chemistry and streptavidin beads), and identified by mass spectrometry.[12][14] Competitive binding experiments, where the lysate is pre-incubated with the non-probe inhibitor, are used to validate specific targets.[14]
Conclusion and Future Outlook
2-(2,4-Difluorophenoxy)-3-nitropyridine is more than a simple chemical intermediate; it is a strategically designed scaffold that provides a clear and efficient path toward high-value therapeutic targets. Its proven role in the development of the clinical-stage BET inhibitor Mivebresib (ABBV-075) solidifies its importance in epigenetic drug discovery. Furthermore, its inherent properties make it an ideal starting point for the rational design of novel kinase inhibitors and other targeted agents. As drug discovery continues to pursue therapies with higher potency and greater selectivity, versatile and well-characterized scaffolds like this one will remain indispensable tools for the medicinal chemist. Future efforts will likely focus on leveraging this core to build bivalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and dual-target inhibitors, further expanding its application in precision medicine.[15][16]
References
-
Wang, Y., Cheng, K., Wang, Z., & Li, W. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]
-
Li, L., Zhang, L., & Yao, H. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1145-1156. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Parker, C. G., & Maurais, P. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 612–620. [Link]
-
ResearchGate. (n.d.). Overall workflow depicting the identification of target proteins by... Retrieved from [Link]
-
Kornev, A. P., & Taylor, S. S. (2015). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (99), 52758. [Link]
-
Bui, M. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. Clinical Cancer Research, 28(13), 2947–2957. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Practical Fragments. (2018). Fragments in the clinic: ABBV-075 / Mivebresib. [Link]
-
Stewart, C. A., et al. (2021). MYC family amplification dictates sensitivity to BET bromodomain protein inhibitor Mivebresib (ABBV-075) in small-cell lung cancer. Molecular Cancer Therapeutics, 20(1), 134-144. [Link]
-
Stewart, C. A., et al. (2021). MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer. Molecular cancer therapeutics, 20(1), 134–144. [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
-
Stathis, A., & Bertoni, F. (2018). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Trends in molecular medicine, 24(8), 649–651. [Link]
-
Wikipedia. (n.d.). BET inhibitor. Retrieved from [Link]
-
Waring, M. J., et al. (2016). Potent and selective bivalent inhibitors of BET bromodomains. Nature chemical biology, 12(12), 1097–1104. [Link]
-
ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib).... Retrieved from [Link]
-
Ciceri, P., et al. (2014). Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors. ACS chemical biology, 9(6), 1390–1397. [Link]
-
Alqahtani, A., Choucair, A., & Ashraf, M. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(4), 849. [Link]
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8565–8579. [Link]
-
Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Fragments in the clinic: ABBV-075 / Mivebresib [practicalfragments.blogspot.com]
- 7. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brimr.org [brimr.org]
- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent and selective bivalent inhibitors of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: Mechanism of Action as a Synthetic Precursor
Introduction: Unpacking a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS No: 175135-62-3) emerges as a highly valuable, albeit specialized, precursor.[1] Its utility does not stem from a single, direct biological "mechanism of action," but rather from the latent chemical reactivity embedded within its structure. The molecule is a carefully designed scaffold where each functional group—the electron-deficient nitropyridine core, the stable diaryl ether linkage, and the metabolically robust difluorophenyl moiety—serves a distinct purpose in a synthetic sequence.
This guide provides an in-depth analysis of the core chemical principles that govern the reactivity of 2-(2,4-Difluorophenoxy)-3-nitropyridine. We will dissect the electronic nature of the molecule to explain its function as a precursor, detail its key synthetic transformations, and provide validated protocols to illustrate its practical application in the laboratory. The objective is to equip researchers with the foundational knowledge to leverage this and similar building blocks for the accelerated development of novel chemical entities.
Section 1: Core Reactivity and Mechanistic Rationale
The synthetic potential of 2-(2,4-Difluorophenoxy)-3-nitropyridine is dictated by the interplay of its constituent parts. Understanding the electronic contributions of each group is fundamental to predicting its behavior and designing rational synthetic strategies.
The Activated Nitropyridine Core
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group (NO₂) at the 3-position drastically amplifies this effect. The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis, operating through both inductive and resonance effects. This intense electron withdrawal serves two primary functions:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring becomes highly electrophilic, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This makes the ring susceptible to attack by a wide range of nucleophiles. While the 2-position is already occupied by the phenoxy group, this electronic activation is the most critical feature for its role as a precursor.
-
Directing Group and Chemical Handle: The nitro group itself is a versatile functional handle. Its primary role in a synthetic sequence is often to be transformed, most commonly via reduction, into a primary amine. This transformation is a gateway to a vast array of subsequent chemical reactions.
The Difluorophenoxy Moiety: Stability and Modulation
The 2,4-difluorophenoxy group is not merely a passive substituent. It imparts crucial properties to both the precursor and the final target molecule:
-
Metabolic Stability: The incorporation of fluorine atoms into drug candidates is a well-established strategy to block sites of oxidative metabolism.[2] The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to hydroxylation by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and binding interactions with protein targets.[2]
-
Ether Linkage Stability: The aryl ether bond is generally robust and stable to a wide range of reaction conditions, ensuring it remains intact throughout multi-step synthetic sequences.
Key Reactive Sites: A Visual Summary
The molecule's reactivity is centered on the nitropyridine ring. The nitro group is the primary site for transformation, while the electron-deficient nature of the ring system governs its overall chemical behavior.
Caption: Key reactive features of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Section 2: The Mechanism in Action: Key Synthetic Transformations
The "mechanism of action" of this precursor is best understood through the key chemical transformations it is designed to undergo. The logical flow of these reactions forms the basis of a synthetic strategy.
Caption: A typical synthetic workflow utilizing the precursor.
Foundational Reaction: Reduction of the Nitro Group
The most critical and often first transformation is the reduction of the 3-nitro group to a 3-amino group. This conversion unlocks the synthetic potential of the pyridine core. The choice of reducing agent is a critical experimental decision, driven by factors like substrate sensitivity, scale, and desired selectivity.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Causality |
| H₂ / Pd/C | H₂ (1-4 atm), Pd/C (5-10 mol%), MeOH or EtOAc, RT | Clean reaction, high yield, easy workup (filtration). | May not be suitable for molecules with other reducible groups (alkenes, alkynes). Requires specialized hydrogenation equipment. |
| SnCl₂·2H₂O | SnCl₂·2H₂O (4-5 eq.), EtOH or EtOAc, 60-80 °C | Good for small to medium scale, tolerates many functional groups. | Workup can be cumbersome due to tin salt precipitation. Stoichiometric amounts of metal waste are generated. |
| Fe / NH₄Cl or AcOH | Fe powder (5-10 eq.), NH₄Cl(aq) or AcOH, EtOH/H₂O, 80-100 °C | Inexpensive, robust, and effective. Often used in large-scale synthesis. | Requires heating, can be messy, and generates significant iron oxide waste. The acidic conditions might affect acid-labile groups. |
The resulting 3-amino-2-(2,4-difluorophenoxy)pyridine is a versatile intermediate, analogous to aniline, ready for a multitude of subsequent reactions.
Building Complexity: Reactions of the 3-Amino Intermediate
Once formed, the 3-amino group can be elaborated into more complex structures, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]
-
Amide and Sulfonamide Formation: The nucleophilic amine readily reacts with activated carboxylic acid derivatives (acyl chlorides, anhydrides) or sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a cornerstone of medicinal chemistry for introducing new substituents and modulating biological activity.
-
Heterocycle Formation: The amine can act as a nucleophile in cyclization reactions to build fused heterocyclic systems, a common feature in many drug scaffolds.
-
Cross-Coupling Reactions: While less common for the amine itself, it can be converted to a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. This approach is demonstrated in the synthesis of related biaryl systems.[5]
Section 3: Validated Experimental Protocol
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the key transformation of the precursor.
Protocol: Reduction of 2-(2,4-Difluorophenoxy)-3-nitropyridine using Tin(II) Chloride
This protocol is chosen for its reliability on a standard laboratory scale and its tolerance of the aryl ether linkage.
Objective: To synthesize 3-Amino-2-(2,4-difluorophenoxy)pyridine.
Materials:
-
2-(2,4-Difluorophenoxy)-3-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(2,4-Difluorophenoxy)-3-nitropyridine (2.52 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (20.3 g, 90.0 mmol) in one portion.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours. A new, more polar spot corresponding to the amine product should appear, and the starting material spot should disappear.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice (approx. 100 g).
-
Basification: While stirring vigorously, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This will precipitate tin salts as a white solid. Causality: This step neutralizes the acidic reaction mixture and deprotonates the product amine, making it soluble in the organic extraction solvent.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts may form an emulsion; allow time for the layers to separate.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification & Validation:
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Expected Outcome: The product, 3-Amino-2-(2,4-difluorophenoxy)pyridine, should be obtained as a pale yellow solid or oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals and the appearance of a broad singlet for the -NH₂ protons (typically between 3.5-5.0 ppm) in the ¹H NMR spectrum are key indicators of success.
Conclusion
2-(2,4-Difluorophenoxy)-3-nitropyridine is a prime example of a precursor designed for purpose. Its mechanism of action is rooted in fundamental principles of physical organic chemistry: the powerful electron-withdrawing nature of the nitro group activates the pyridine ring and, more importantly, serves as a masked amine. By understanding this inherent reactivity, chemists can strategically employ this building block in multi-step syntheses to efficiently construct complex molecular architectures. The combination of a transformable chemical handle (the nitro group) with stable, property-modulating fragments (the difluorophenoxy group) makes it a valuable tool in the pursuit of novel therapeutics.
References
-
Thompson, A. M., et al. (2015). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. Retrieved from [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]
-
Chen, G., et al. (2020). An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. Chemical Papers. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. National Institutes of Health. Retrieved from [Link]
-
Bell, R. L., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Wang, W., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2,4-Difluorophenyl)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif found in various pharmacologically active agents, a thorough understanding of its three-dimensional geometry, conformational flexibility, and electronic properties is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines a multi-faceted approach, integrating chemical synthesis with advanced analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Three-Dimensional (3D) structural analysis. In the absence of published empirical crystallographic data for this specific isomer, we leverage the power of computational modeling through Density Functional Theory (DFT) and draw comparative insights from closely related crystal structures. This guide is intended for researchers, chemists, and drug development professionals, offering not only procedural protocols but also the underlying scientific rationale for each analytical choice, thereby ensuring a robust and validated structural assignment.
Introduction to 2-(2,4-Difluorophenoxy)-3-nitropyridine
Chemical Identity and Core Properties
2-(2,4-Difluorophenoxy)-3-nitropyridine is a substituted pyridine derivative characterized by a difluorophenoxy group at the C2 position and a nitro group at the C3 position. The electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the electronic distribution and reactivity of the entire molecule.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-difluorophenoxy)-3-nitropyridine | N/A |
| CAS Number | 175135-62-3 | [1][2] |
| Molecular Formula | C₁₁H₆F₂N₂O₃ | [1] |
| Molecular Weight | 252.18 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)OC2=C(C=CN=C2)N(=O)=O | N/A |
Significance in Medicinal Chemistry and Drug Discovery
The 2-(2,4-difluorophenoxy) moiety is a privileged fragment in modern drug discovery, notably appearing in potent inhibitors targeting a range of protein classes. For instance, it is a core component of Mivebresib (ABBV-075), a clinical-stage inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are critical regulators of gene transcription implicated in cancer and inflammation.[3][4] The difluoro-substitution pattern is often employed to enhance binding affinity and modulate metabolic stability. Furthermore, the nitropyridine scaffold serves as a versatile synthetic intermediate, allowing for further chemical elaboration to explore structure-activity relationships.[5][6]
Rationale for Comprehensive Structural Analysis
An unambiguous determination of the molecule's structure is foundational for its application in drug development. Key reasons include:
-
Target Interaction: The precise 3D arrangement of the aromatic rings and substituents dictates how the molecule fits into the binding pocket of a biological target. The dihedral angle between the pyridine and phenoxy rings is a critical parameter for computational docking and pharmacophore modeling.
-
Physicochemical Properties: The conformation and electronic structure influence properties like solubility, lipophilicity, and crystal packing, which in turn affect pharmacokinetics and bioavailability.
-
Synthetic Strategy: Confirmed structural identity validates the synthetic route and ensures the correct material is advanced into further studies.
Synthesis and Purification
Retrosynthetic Analysis and Proposed Pathway
The most logical and field-proven approach to synthesizing this class of diaryl ethers is through a nucleophilic aromatic substitution (SₙAr) reaction. The strategy involves the disconnection of the ether linkage, identifying a halogenated pyridine electrophile and a phenoxide nucleophile.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for similar nitropyridine ether syntheses.[7]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2,4-difluorophenoxide salt.
-
Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
Purification
The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid. Purity should be assessed by HPLC and melting point analysis.
Spectroscopic Characterization
Spectroscopy provides the foundational evidence of molecular structure by probing the chemical environment of atoms and the vibrations of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of atoms in a molecule.
-
Rationale & Causality: The chemical shift of a nucleus is dictated by its local electronic environment. The electron-withdrawing nitro and fluoro groups will deshield adjacent protons and carbons, shifting their signals downfield. Spin-spin coupling (J-coupling) between adjacent, non-equivalent nuclei provides definitive proof of atom connectivity.
-
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Pyridine Ring: Three distinct signals are expected. The proton at C6 will likely be the most downfield due to its proximity to the ring nitrogen. The protons at C4 and C5 will appear as a complex multiplet system, coupled to each other.
-
Phenoxy Ring: Three signals are expected in the aromatic region, exhibiting characteristic splitting patterns due to both H-H and H-F coupling.
-
-
Predicted ¹⁹F NMR Spectrum:
-
Two distinct signals are expected, as the fluorine atoms at the C2' and C4' positions are in different chemical environments. Each will be a complex multiplet due to coupling with aromatic protons.
-
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
2D NMR: Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to unambiguously assign all signals and confirm the ether linkage.[8]
-
Infrared (IR) Spectroscopy
-
Rationale & Causality: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, making it an excellent tool for identifying functional groups.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1590-1610 | C=C/C=N Stretch | Aromatic Rings |
| ~1520-1540 (asym) | N=O Stretch | Nitro Group (Ar-NO₂) |
| ~1340-1360 (sym) | N=O Stretch | Nitro Group (Ar-NO₂) |
| ~1250-1280 | C-O-C Stretch | Aryl Ether |
| ~1100-1200 | C-F Stretch | Fluoroaromatic |
-
Experimental Protocol: ATR-FTIR
-
Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Rationale & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Expected Result:
-
Using Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would have a calculated exact mass of 253.0419. Observation of this ion within a narrow tolerance (e.g., < 5 ppm) confirms the molecular formula C₁₁H₇F₂N₂O₃.
-
Three-Dimensional Structural Elucidation
While spectroscopy confirms connectivity, techniques like X-ray crystallography and computational modeling are required to define the 3D spatial arrangement of the atoms.
Single-Crystal X-ray Crystallography
-
Rationale & Causality: This technique is the gold standard for determining the precise 3D structure of a molecule in the solid state. It provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice.
-
Challenges: No public crystal structure currently exists for 2-(2,4-Difluorophenoxy)-3-nitropyridine. The primary experimental hurdle is growing a single crystal of sufficient size and quality.
-
Experimental Protocol: Crystal Growth
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethyl acetate, methanol, chloroform) to find one in which it is sparingly soluble.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.[8]
-
Data Collection: Once suitable crystals are formed, they can be analyzed using a single-crystal X-ray diffractometer.
-
-
Insights from Analogous Structures: The crystal structure of the related molecule 2-(4-Methoxyphenoxy)-3-nitropyridine shows that the pyridine and benzene rings are nearly orthogonal, with a dihedral angle of 86.69°.[9] It is highly probable that 2-(2,4-Difluorophenoxy)-3-nitropyridine will also adopt a significantly twisted conformation to minimize steric hindrance between the two rings.
Computational Modeling via Density Functional Theory (DFT)
-
Rationale & Causality: DFT is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[10] It allows us to calculate the lowest energy (most stable) conformation of the molecule in the gas phase, providing invaluable 3D structural data when experimental crystal structures are unavailable.
-
Protocol: DFT Calculation
-
Structure Input: Build an initial 3D structure of the molecule using molecular modeling software.
-
Calculation Setup: Select a reliable functional and basis set (e.g., B3LYP with the 6-311G++(d,p) basis set is a common choice for organic molecules).[11]
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy conformation.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Data Extraction: From the optimized structure, extract key parameters such as bond lengths, bond angles, and the critical dihedral angle between the planes of the two aromatic rings.
-
-
Predicted Structural Parameters (Illustrative): Based on DFT calculations, one would expect to generate a table of precise geometric data. The most critical parameter would be the C(2)-O-C(1')-C(6') dihedral angle , which is predicted to be significantly non-planar (> 60°) to alleviate steric clash.
Integrated Structural Analysis and Conclusion
The structural elucidation of 2-(2,4-Difluorophenoxy)-3-nitropyridine is not a linear process but an integrated system of validation. Each technique provides a piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structural assignment.
References
-
He, L., Shen, Y., Yang, J., & Song, M. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2901. [Link]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Princeton University. [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Oakwood Chemical. [Link]
-
Tahir, M. M., Zulkefeli, M., & Arshad, S. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
-
Appchem. (n.d.). 2-(2,4-Difluorophenoxy)-5-nitropyridine. Appchem. [Link]
-
Xiamen Equation Chemical Co., Ltd. (n.d.). 2-(2,4-DIFLUOROPHENOXY)-3-NITROPYRIDINE. Equation Chemical. [Link]
-
Sheppard, G. S., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
-
Reimann, S., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(24), 5899. [Link]
-
Wrobel, F., et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E81, 800-803. [Link]
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
ResearchGate. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. ResearchGate. [Link]
-
Adeleke, A. T., & Soliman, M. E. (2021). Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. Computational Biology and Chemistry, 95, 107592. [Link]
-
PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
- Google Patents. (n.d.). EP0909270B1 - PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE.
-
Li, A., et al. (1999). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 706–721. [Link]
-
Ferreira, R. J., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2022(2), M1382. [Link]
-
Wang, Y. Y., et al. (2015). Heteroleptic Ir(III) Complexes Based on 2-(2,4-difluorophenyl)-pyridine and Bisthienylethene: Structures, Luminescence and Photochromic Properties. Dalton Transactions, 44(9), 4149-4159. [Link]
-
Mary, Y. S., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1250, 131757. [Link]
- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
-
ResearchGate. (2011). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8 H -pyrido[2,3- d ]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2 H -pyran-4-ylamino)pyrido[2,3- d ]pyrimidin-7(8 H )-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase. ResearchGate. [Link]
-
ResearchGate. (n.d.). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. ResearchGate. [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. equationchemical.com [equationchemical.com]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Abstract
2-(2,4-Difluorophenoxy)-3-nitropyridine is a key intermediate in the synthesis of advanced pharmaceutical agents, including novel Bromodomain and Extraterminal Domain (BET) family inhibitors.[1][2] Its molecular architecture, featuring an electron-deficient nitropyridine ring linked to a difluorinated phenoxy moiety, dictates a unique reactivity and stability profile. Understanding this profile is critical for process optimization, impurity control, and ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for evaluating the chemical reactivity and stability of this intermediate, grounded in established regulatory principles and advanced analytical techniques. We present a theoretical analysis of its reactivity, followed by detailed, field-proven protocols for forced degradation, thermal, and photostability studies, designed to meet the rigorous standards of the pharmaceutical industry.
Introduction and Molecular Overview
2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS No: 175135-62-3, Molecular Formula: C₁₁H₆F₂N₂O₃) is a crystalline solid with a molecular weight of 252.18 g/mol .[3][4] Its structure is central to its function as a versatile building block. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. The 2,4-difluorophenoxy group not only influences the electronic properties of the molecule but also serves as a crucial pharmacophore in many target APIs.[5]
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SₙAr) reaction, typically between a 2-halopyridine (e.g., 2-chloro-3-nitropyridine) and 2,4-difluorophenol.[6] The electron-withdrawing nature of the nitro group is essential for activating the pyridine ring to facilitate this displacement. Given its role as a precursor in multi-step syntheses, a thorough understanding of its stability under various stress conditions is paramount to prevent the formation of impurities that could carry over into the final drug product.
Predicted Reactivity Profile
The reactivity of 2-(2,4-Difluorophenoxy)-3-nitropyridine is governed by its principal functional groups: the nitropyridine system and the diaryl ether linkage.
-
Nitro Group Reduction: The nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, metal/acid reduction) to form the corresponding 3-amino derivative, 2-(2,4-difluorophenoxy)-3-pyridinamine.[7] This transformation is a common and often desired synthetic step for further functionalization.
-
Nucleophilic Aromatic Substitution (SₙAr): While the phenoxy group is installed via SₙAr, the pyridine ring remains electron-deficient. Positions ortho and para to the nitro group are activated. Strong nucleophiles could potentially displace the phenoxy group or other leaving groups if present, although this is less likely than reactions involving the nitro group.
-
Ether Linkage Stability: The diaryl ether bond is generally stable. However, under forcing acidic or basic conditions, particularly at elevated temperatures, cleavage could occur, leading to the formation of 2-hydroxy-3-nitropyridine and 2,4-difluorophenol.
-
Photochemical Reactivity: Nitropyridine systems can exhibit photochemical reactivity.[6] Irradiation with UV light can lead to complex degradation pathways, potentially involving excitation of the nitro group chromophore.[6][8]
Comprehensive Stability Assessment Framework
A robust stability analysis is essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage and handling conditions.[9] Our framework is built upon the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[10][11] The primary goals are to establish likely degradation pathways, evaluate the intrinsic stability of the molecule, and validate that the chosen analytical methods are "stability-indicating" — meaning they can separate, detect, and quantify the parent compound from its degradation products.[9][12]
The recommended stress conditions are summarized in the table below. The extent of degradation should be targeted to be between 10-20% to ensure that primary degradants are formed without excessive secondary degradation.[12]
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Up to 72 hours (at RT & 60°C) | Simulates acidic environments. Potential for ether bond cleavage. |
| Basic Hydrolysis | 0.1 M NaOH | Up to 72 hours (at RT & 60°C) | Simulates alkaline environments. Potential for ether bond cleavage. |
| Neutral Hydrolysis | Purified Water | Up to 72 hours (at 60°C) | Assesses stability in aqueous media. |
| Oxidative Stress | 3% H₂O₂ | Up to 24 hours (at RT) | Simulates exposure to atmospheric or formulation-based oxidants. |
| Thermal Stress | Solid State & Solution | Up to 7 days (at 70°C) | Evaluates intrinsic thermal stability.[8] |
| Photolytic Stress | ICH Q1B Conditions | Per ICH Guideline | Evaluates degradation upon exposure to light.[13][14] |
Table 1: Summary of Recommended Forced Degradation Conditions.
Thermal Stability Analysis
Beyond simple oven-based thermal stress, thermoanalytical techniques provide quantitative data on the thermal stability of the solid material.[15]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect any exothermic decomposition events, which are critical for safety assessments during process development.[15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It identifies the temperature at which the compound begins to decompose and can reveal the number of decomposition steps.[15]
Proposed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating controls and system suitability checks to ensure data integrity.
Protocol 1: Forced Degradation Study
Objective: To identify degradation pathways and validate the stability-indicating nature of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2,4-Difluorophenoxy)-3-nitropyridine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Store one vial at room temperature (RT) and another at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Store at RT.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at RT.
-
Control: Mix 1 mL of stock solution with 1 mL of purified water. Store under the same conditions as the stress samples.
-
-
Time Points: Withdraw aliquots at 0, 2, 8, 24, and 48 hours.
-
Sample Quenching: Prior to analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 4).
-
Data Evaluation: Calculate the percentage of degradation. Identify and characterize any significant degradants using mass spectrometry data.
Protocol 2: Thermal Analysis (DSC/TGA)
Objective: To determine the solid-state thermal stability and decomposition profile.
Methodology:
-
DSC Analysis:
-
Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan.
-
Use an empty sealed pan as a reference.
-
Heat the sample from ambient temperature to ~350°C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point and any exothermic or endothermic events.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Heat the sample from ambient temperature to 600°C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of decomposition.
-
Protocol 3: Photostability Testing (ICH Q1B)
Objective: To evaluate the effect of light exposure on the stability of the drug intermediate.[13]
Methodology:
-
Sample Preparation:
-
Place a thin layer of the solid material in a chemically inert, transparent container.
-
Prepare a solution of the compound (~100 µg/mL) in an inert solvent.
-
Prepare "dark control" samples by wrapping identical containers in aluminum foil.
-
-
Exposure: Expose the samples in a validated photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][16]
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples using the stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples. A significant increase in impurities or a decrease in the parent peak in the exposed sample relative to the dark control indicates photosensitivity.
Protocol 4: Stability-Indicating Analytical Method (LC-ESI-MS/MS)
Objective: To develop a method capable of separating and quantifying 2-(2,4-Difluorophenoxy)-3-nitropyridine from its potential degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).[17][18]
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS scan (e.g., m/z 100-500).
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the stressed samples from the forced degradation study to demonstrate that all degradation products are resolved from the parent peak.[19]
Conclusion
The systematic evaluation of the reactivity and stability of 2-(2,4-Difluorophenoxy)-3-nitropyridine is a non-negotiable step in modern drug development. The framework and protocols detailed in this guide provide a robust pathway for characterizing this critical intermediate. The inherent reactivity of the nitro group suggests that reductive conditions should be carefully controlled, while the diaryl ether linkage is expected to be largely stable under typical process conditions. Forced degradation studies will likely reveal susceptibility to strong hydrolytic and photolytic stress, providing crucial information for defining handling, packaging, and storage requirements. By executing this comprehensive strategy, researchers and drug development professionals can ensure the quality and integrity of their synthetic processes and final APIs.
References
- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
- VSNCHEM. (n.d.). VP10486 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- BenchChem. (n.d.). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
- Analytical Method Summaries. (2023). Various Analytical Techniques.
- Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- Echemi. (n.d.). 2-(2,4-Difluorophenoxy)-3-pyridinamine Safety Data Sheets.
- PubMed. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor.
- U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY.
- PubMed. (2021). Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins.
- ResearchGate. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor.
- ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
- Generics and Biosimilars Initiative Journal (GaBI Journal). (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caronscientific.com [caronscientific.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
literature review of "2-(2,4-Difluorophenoxy)-3-nitropyridine" and its analogs
An In-depth Technical Guide to the 2-(2,4-Difluorophenoxy)-3-nitropyridine Scaffold and Its Analogs in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The 2-(2,4-difluorophenoxy)-3-nitropyridine core is a quintessential example of such a structure. At first glance, it is an unassuming assembly: a pyridine ring activated by an electron-withdrawing nitro group and appended with a difluorinated phenoxy moiety.[1] However, this specific arrangement of atoms imparts a unique combination of electronic properties, conformational rigidity, and metabolic stability, making it a highly versatile starting point for the development of potent and selective modulators of critical biological pathways.
This technical guide provides an in-depth review of the 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold and its analogs. We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail its successful application in targeting diverse protein families, from epigenetic readers to protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif in their own discovery programs.
Part 1: Synthesis and Chemical Properties
The construction of the 2-(aryloxy)-3-nitropyridine core is primarily achieved through a classical nucleophilic aromatic substitution (SNAr) reaction. The inherent electron deficiency of the pyridine ring, further amplified by the strongly electron-withdrawing nitro group at the 3-position, renders the C2 position highly susceptible to nucleophilic attack.
The most direct and widely used method involves the condensation of a 2-halopyridine (typically 2-chloro-3-nitropyridine) with the corresponding phenol (in this case, 2,4-difluorophenol).[2] The reaction is facilitated by a base, such as potassium carbonate or cesium carbonate, which serves to deprotonate the phenolic hydroxyl group, thereby generating a more potent nucleophile.[2] The choice of solvent is typically a polar aprotic one, like acetone, DMF, or DMSO, to ensure solubility of the reactants and facilitate the ionic mechanism.
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: General Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
-
Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition : Add a suitable volume of acetone to the flask to achieve a reactant concentration of approximately 0.2-0.5 M.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(2,4-difluorophenoxy)-3-nitropyridine.[2]
Part 2: Biological Activity and Therapeutic Applications
The true power of the 2-(2,4-difluorophenoxy) pyridine scaffold lies in its adaptability. By modifying the core structure, researchers have developed potent inhibitors for several important classes of therapeutic targets.
A. Bromodomain and Extra-Terminal Domain (BET) Inhibition
Perhaps the most significant application of this scaffold is in the development of BET bromodomain inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes and inflammatory mediators.
Analogs incorporating the 2-(2,4-difluorophenoxy) moiety have proven to be exceptionally effective at mimicking the acetylated lysine and binding within the hydrophobic pocket of BET bromodomains. The development of Mivebresib (ABBV-075) by AbbVie is a landmark achievement in this area.[3] Mivebresib, an orally available BET inhibitor, features the core phenoxy-pyridine element and has demonstrated excellent potency in both biochemical and cellular assays, as well as in vivo efficacy in mouse models of cancer and inflammation.[3] Further optimization led to compounds like ABBV-744 , which was designed for greater selectivity towards the second bromodomain (BD2) of BET proteins, a strategy aimed at potentially improving the therapeutic index and reducing side effects.[4]
Caption: Key regions for SAR modification on the core scaffold.
Quantitative SAR Data Summary
The following table summarizes key data from the literature, illustrating how structural modifications impact biological activity across different targets.
| Compound/Analog Class | Key Structural Features | Target | Potency (IC₅₀ / Kᵢ) | Reference |
| Mivebresib (ABBV-075) | Pyrrolopyridone fused to phenyl ring | Pan-BET | Kᵢ < 1 nM (BRD4) | [3] |
| ABBV-744 | Dimethyl carbinol group on phenyl ring | BD2-selective BET | >100-fold selectivity for BD2 over BD1 | [4] |
| 4AZA2891 | Core 3-nitropyridine | Tubulin Polymerization | IC₅₀ = 5.4 nM (HT-29 cells) | [5] |
| 4AZA2996 | Core 3-nitropyridine | Tubulin Polymerization | IC₅₀ = 4.0 nM (HT-29 cells) | [5] |
| Compound 26c | Bipyridine with benzothiadiazine linker | c-Met Kinase | IC₅₀ = 8.2 nM | [6] |
| INT131 Analogs | Quinoline ether linked to di-Cl phenyl | PPARγ | EC₅₀ = 2 nM to >10 µM | [7] |
Insights from SAR Studies:
-
Region A (Phenoxy Ring) : The 2,4-difluoro substitution is critical. The fluorine atoms often engage in favorable interactions within the target binding pocket and can enhance metabolic stability and cell permeability. For dopamine D4 receptor antagonists, 3,4-difluorophenyl and 3-fluorophenyl substitutions were found to be the most potent. [8]* Region C (Pyridine Ring) : This is the site of greatest variation and opportunity for optimization.
-
In the development of BET inhibitors, the simple nitropyridine was replaced with more complex heterocyclic systems like pyrrolopyridones to form bidentate interactions with key asparagine residues in the binding pocket, dramatically improving potency by 9 to 19-fold. [3] * For c-Met inhibitors, extending the pyridine at the 3-position to create a 3,3'-bipyridine system and adding bulky linkers was crucial for achieving high potency. [6] * The position of the nitro group is also critical; analogs of 2-(2,4-difluorophenoxy)-5-nitropyridine have also been investigated for their biological properties. [2]
-
Conclusion and Future Perspectives
The 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold and its close relatives represent a remarkably fruitful starting point for drug discovery. Its straightforward synthesis and modular nature allow for extensive chemical exploration, leading to the identification of potent and selective inhibitors for a wide range of therapeutic targets, including epigenetic readers, cytoskeletal proteins, and protein kinases. The clinical advancement of molecules like Mivebresib underscores the therapeutic potential of this chemical class.
Future efforts will likely focus on several key areas:
-
Enhancing Selectivity : Designing analogs with greater selectivity for specific protein isoforms (e.g., BD2 vs. BD1 in BET proteins) or individual kinases to minimize off-target effects and improve safety profiles.
-
Exploring New Target Space : Applying the scaffold to novel and challenging targets where its unique properties may offer an advantage.
-
Developing Novel Drug Modalities : Incorporating the scaffold into newer therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), where it can serve as a highly effective warhead for directing target proteins for degradation.
As our understanding of disease biology deepens, the demand for versatile and potent small molecules will only grow. The 2-(2,4-difluorophenoxy) pyridine scaffold is well-positioned to remain a cornerstone of medicinal chemistry for years to come, continuing to provide the foundation for the next generation of innovative therapies.
References
- Smolecule. (2023, August 16). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available from: [Link]
-
[No authors listed]. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Available from: [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available from: [Link]
-
[No authors listed]. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]
-
[No authors listed]. (n.d.). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). ResearchGate. Available from: [Link]
-
[No authors listed]. (2016, September 14). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed. Available from: [Link]
-
[No authors listed]. (2025, March). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. ResearchGate. Available from: [Link]
-
[No authors listed]. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Available from: [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of "2-(2,4-Difluorophenoxy)-3-nitropyridine"
Application Note & Protocol: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a key intermediate in the development of advanced pharmaceutical agents, including Bromodomain and Extraterminal Domain (BET) family bromodomain inhibitors[1][2]. The protocol details a robust and efficient method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data.
Scientific Rationale and Mechanistic Overview
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the specific electronic characteristics of the chosen reactants: 2-chloro-3-nitropyridine and 2,4-difluorophenol.
1.1. The SNAr Mechanism
The SNAr reaction proceeds through a distinct addition-elimination pathway[3]. The key to this reaction is the electron-deficient nature of the pyridine ring, which is further activated by a strong electron-withdrawing group (EWG).
-
Electrophilic Partner: 2-Chloro-3-nitropyridine serves as the electrophilic substrate. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a nitro group (-NO₂) at the C-3 position. The nitro group's strong electron-withdrawing nature drastically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The attack occurs preferentially at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively.[4][5][6]
-
Nucleophilic Partner: 2,4-Difluorophenol acts as the nucleophile. To enhance its nucleophilicity, the phenolic hydroxyl group is deprotonated by a base (in this protocol, potassium carbonate) to form the more potent 2,4-difluorophenoxide anion.
The reaction sequence is as follows:
-
Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 2,4-difluorophenol.
-
Nucleophilic Addition: The resulting phenoxide anion attacks the electron-deficient C-2 carbon of 2-chloro-3-nitropyridine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Charge Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing over the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This stabilization is critical for the reaction to proceed.[4]
-
Elimination & Aromatization: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring to yield the final product, 2-(2,4-Difluorophenoxy)-3-nitropyridine.
1.2. Mechanistic Diagram
The following diagram illustrates the SNAr pathway for the synthesis.
Caption: SNAr Reaction Mechanism for Synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, including materials, safety precautions, and purification methods.
2.1. Materials and Equipment
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Supplier Ref. |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | Yellow Powder | Sigma-Aldrich: C61607 |
| 2,4-Difluorophenol | 367-27-1 | 130.09 | Yellow-green Solid | Fisher Scientific: A14044[7] |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 | White Powder | Standard Supplier |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Liquid | Standard Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | Standard Supplier |
| Hexanes | 110-54-3 | 86.18 | Liquid | Standard Supplier |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Liquid | Standard Supplier |
Required Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Nitrogen or Argon gas inlet and bubbler
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
2.2. Critical Safety Precautions
This procedure involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
2-Chloro-3-nitropyridine: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.
-
2,4-Difluorophenol: Flammable solid.[7] Causes severe skin burns and eye damage.[10][11] Harmful if swallowed, inhaled, or in contact with skin.[12] Handle with extreme care.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use only in a well-ventilated fume hood.
Ensure an eyewash station and safety shower are immediately accessible.[8][13]
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure the system is dry and flushed with inert gas.
-
Reagent Addition: To the flask, add 2,4-difluorophenol (5.20 g, 40.0 mmol, 1.0 eq), 2-chloro-3-nitropyridine (6.34 g, 40.0 mmol, 1.0 eq), and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 1.5 eq).
-
Solvent Addition: Add 80 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Begin stirring the suspension and heat the mixture to 120 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials indicates completion.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the dark reaction mixture into 500 mL of ice-cold water while stirring vigorously. A yellow-brown solid should precipitate.
-
Continue stirring the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude solid by recrystallization from hot ethanol (~100-150 mL).
-
Dissolve the crude product in the minimum amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.
-
2.4. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Product Name | 2-(2,4-Difluorophenoxy)-3-nitropyridine |
| CAS Number | 175135-62-3[14] |
| Molecular Formula | C₁₁H₆F₂N₂O₃[14] |
| Molecular Weight | 252.18 g/mol [14] |
| Appearance | Pale-yellow crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | Literature values should be consulted for comparison. |
Analytical Characterization:
-
¹H NMR: Expected to show characteristic aromatic proton signals consistent with the structure.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenoxy ring.[15]
-
¹³C NMR: Signals should correspond to the 11 carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): A prominent peak at m/z = 253.0 [M+H]⁺ is expected.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Base (K₂CO₃) is not anhydrous or has lost activity.3. Impure starting materials. | 1. Increase reaction time and/or temperature slightly (e.g., to 130 °C).2. Use freshly opened or properly dried anhydrous K₂CO₃.3. Verify the purity of reactants before starting. |
| Low Yield | 1. Incomplete precipitation during work-up.2. Product loss during recrystallization.3. Side reactions due to moisture. | 1. Ensure the mixture is thoroughly cooled and stirred during precipitation.2. Use the minimum amount of hot solvent for recrystallization and cool thoroughly.3. Ensure the use of anhydrous solvent and an inert atmosphere. |
| Oily or Impure Product | 1. Incomplete removal of DMF.2. Ineffective recrystallization. | 1. Wash the crude product extensively with water during filtration.2. Try a different solvent system for recrystallization (e.g., isopropanol, ethanol/water). |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. The SNAr reaction between 2-chloro-3-nitropyridine and 2,4-difluorophenol is efficient, leveraging well-understood mechanistic principles to produce the target compound in high yield and purity. Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis. The resulting intermediate is a valuable building block for further elaboration in medicinal and materials chemistry research.
References
-
Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4-Difluorophenol. Available at: [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (2025). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available at: [Link]
-
PubMed. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(2,4-Difluorophenyl)-5-nitropyridine. Available at: [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]
-
ResearchGate. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Available at: [Link]
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of BET Bromodomain Inhibitors Utilizing 2-(2,4-Difluorophenoxy)-3-nitropyridine
Introduction: The Role of BET Bromodomain Inhibitors and the Significance of the 2-(2,4-Difluorophenoxy)-3-nitropyridine Scaffold
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This recognition is a key mechanism in the regulation of gene transcription.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, where they can drive the expression of oncogenes such as c-MYC.[3][4] Consequently, the development of small molecule inhibitors of BET bromodomains has become a significant focus in therapeutic research.[5][6]
A pivotal structural motif in a number of potent BET inhibitors is the diaryl ether linkage, which often involves a substituted phenoxy group appended to a heterocyclic core. The compound 2-(2,4-Difluorophenoxy)-3-nitropyridine serves as a critical intermediate in the synthesis of advanced BET inhibitors, such as Mivebresib (ABBV-075).[7][8][9] The difluorophenoxy moiety can engage in key interactions within the acetyl-lysine binding pocket of the bromodomain, while the nitropyridine provides a versatile handle for further chemical elaboration to construct the final inhibitor scaffold.
These application notes provide a comprehensive guide for researchers, detailing the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine and its subsequent elaboration into a core structure for BET bromodomain inhibitors. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Core Synthetic Strategy: A Two-Part Approach
The synthesis of the BET inhibitor core from 2-(2,4-Difluorophenoxy)-3-nitropyridine can be conceptually divided into two main stages:
-
Formation of the Diaryl Ether Intermediate: This involves a nucleophilic aromatic substitution (SNAr) reaction to couple 2,4-difluorophenol with a suitable nitropyridine precursor.
-
Elaboration of the Heterocyclic Core: This stage typically involves reduction of the nitro group followed by cyclization and further functionalization to yield the final inhibitor scaffold.
The following sections will provide detailed protocols for each of these stages, along with mechanistic insights and data interpretation guidelines.
Part 1: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
The synthesis of the key intermediate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by a nucleophile. The phenoxide generated from 2,4-difluorophenol acts as the nucleophile, displacing a halide from the 2-position of the pyridine ring.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds through an addition-elimination pathway. The nucleophile (2,4-difluorophenoxide) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][10] The negative charge is delocalized over the pyridine ring and the nitro group. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the desired diaryl ether product.[10] The presence of the nitro group ortho to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.[10][11]
Figure 1: Generalized mechanism of the SNAr reaction.
Experimental Protocol 1: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
This protocol is adapted from established procedures for the synthesis of analogous diaryl ethers.
Materials:
-
2-Chloro-3-nitropyridine
-
2,4-Difluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 2-(2,4-Difluorophenoxy)-3-nitropyridine as a solid.
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-3-nitropyridine | 1.0 | Electrophilic aromatic substrate |
| 2,4-Difluorophenol | 1.1 | Nucleophile precursor |
| Potassium carbonate | 1.5 | Base to deprotonate the phenol |
| DMF | Solvent | Polar aprotic solvent to facilitate SNAr |
Table 1: Reagents for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Expected Results and Characterization:
-
Yield: 70-85%
-
Appearance: Off-white to yellow solid
-
1H NMR (CDCl₃): Expect characteristic signals for the pyridine and difluorophenyl rings.
-
13C NMR (CDCl₃): Confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Observe the molecular ion peak corresponding to the product's mass.
Part 2: Synthesis of a BET Inhibitor Core from 2-(2,4-Difluorophenoxy)-3-nitropyridine
The next stage in the synthesis involves the transformation of the nitropyridine intermediate into a more complex heterocyclic system, such as the pyrrolo[2,3-c]pyridinone core found in Mivebresib.[7][8] This is typically achieved through a sequence of reduction of the nitro group to an amine, followed by reactions to construct the fused ring system.
Synthetic Workflow
Figure 2: General workflow for the elaboration of the BET inhibitor core.
Experimental Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Materials:
-
2-(2,4-Difluorophenoxy)-3-nitropyridine
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
Procedure:
-
Dissolve 2-(2,4-Difluorophenoxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas (typically at 1-3 atm pressure).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-(2,4-difluorophenoxy)pyridine . This product is often used in the next step without further purification.
| Reagent | Molar Eq./Loading | Purpose |
| 2-(2,4-Difluorophenoxy)-3-nitropyridine | 1.0 | Substrate |
| 10% Pd/C | 5-10 mol% | Hydrogenation catalyst |
| Hydrogen (H₂) | Excess | Reducing agent |
| Methanol/Ethyl Acetate | Solvent | Reaction medium |
Table 2: Reagents for the reduction of the nitro group.
Subsequent Elaboration to the Pyrrolo[2,3-c]pyridinone Core
The construction of the pyrrolo[2,3-c]pyridinone core, as seen in Mivebresib, from the 3-aminopyridine intermediate is a multi-step process that can be achieved through various synthetic routes. A plausible approach involves the following key transformations:
-
Introduction of a suitable C2 fragment: This could involve acylation of the 3-amino group with a reagent that will ultimately form the pyrrole ring.
-
Cyclization: An intramolecular reaction to form the five-membered pyrrole ring fused to the pyridine.
-
Functionalization: Further modifications to install the desired substituents on the pyrrolopyridinone core.
The specific reagents and conditions for these steps are often proprietary and depend on the desired final product. Researchers should consult the medicinal chemistry literature for detailed synthetic routes to specific BET inhibitors like Mivebresib.[7][8]
Safety and Handling
-
2-Chloro-3-nitropyridine is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely on the filter paper.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a properly functioning and well-maintained hydrogenation apparatus in a designated area.
Conclusion
2-(2,4-Difluorophenoxy)-3-nitropyridine is a valuable and versatile intermediate in the synthesis of potent BET bromodomain inhibitors. The synthetic protocols outlined in these application notes provide a reliable and scalable method for the preparation of this key building block and its subsequent conversion to a core inhibitor scaffold. The SNAr reaction for the formation of the diaryl ether is robust and high-yielding, while the subsequent reduction of the nitro group provides a clean entry into the corresponding aminopyridine. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize these important compounds to advance the development of novel therapeutics targeting the BET family of proteins.
References
- Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer.
- Dey, A., Chitsaz, F., Abbasi, A., Misteli, T., & Ozato, K. (2003). The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis. Proceedings of the National Academy of Sciences, 100(15), 8758–8763.
- Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Knapp, S. (2010). Selective inhibition of BET bromodomains.
-
McDaniel, K. F., Wang, L., Soltwedel, T., Fidanze, S. D., Hasvold, L. A., Liu, D., ... & Sheppard, G. S. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
- Muller, S., & Knapp, S. (2013).
-
PubChem. (n.d.). Mivebresib. National Center for Biotechnology Information. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
- Zuber, J., Shi, J., Wang, E., Rappaport, A. R., Herrmann, H., Sison, E. A., ... & Bradner, J. E. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia.
-
ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Retrieved from [Link]
-
Wikipedia. (2023). BET inhibitor. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
National Center for Biotechnology Information. (n.d.). Mivebresib. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link]
-
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
- Delmore, J. E., Issa, G. C., Lemieux, M. E., Rahl, P. B., Shi, J., Jacobs, H. M., ... & Bradner, J. E. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mivebresib | C22H19F2N3O4S | CID 71600087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 2-(2,4-Difluorophenoxy)-3-nitropyridine in the Synthesis of ABBV-075 (Mivebresib)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate in the Synthesis of a Potent BET Inhibitor
ABBV-075, also known as Mivebresib, is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which has shown significant promise in clinical studies for the treatment of various cancers.[1][2] The intricate molecular architecture of ABBV-075 necessitates a sophisticated synthetic strategy, wherein the selection and application of specific starting materials and intermediates are paramount to the overall efficiency and success of the synthesis. Central to this synthetic pathway is the strategic use of 2-(2,4-Difluorophenoxy)-3-nitropyridine . This application note provides a detailed examination of the role of this key intermediate, outlining the underlying chemical principles and offering a comprehensive protocol for its application in the synthesis of a crucial precursor to ABBV-075.
The 2,4-difluorophenoxy moiety is a critical pharmacophore in ABBV-075, contributing to its high binding affinity for the bromodomains of BRD2, BRD4, and BRDT.[2] The synthetic strategy, therefore, requires the efficient and regioselective introduction of this group. The use of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a starting material achieves this objective effectively. The nitro group at the 3-position of the pyridine ring serves as a latent amino group, which, after reduction, enables the crucial carbon-carbon bond formation that builds the core structure of the final drug molecule. This approach highlights a common and powerful strategy in medicinal chemistry: the use of a nitro group as a masked amine to facilitate preceding synthetic transformations that might be incompatible with a free amino group.
This guide will delve into the practical aspects of utilizing 2-(2,4-Difluorophenoxy)-3-nitropyridine, providing a step-by-step protocol for its conversion to a key amine intermediate. The causality behind the choice of reagents, reaction conditions, and purification methods will be explained to provide a deeper understanding of the process, enabling researchers to adapt and troubleshoot the synthesis as needed.
Synthetic Pathway Overview
The overall synthesis of ABBV-075 is a multi-step process. The application of 2-(2,4-Difluorophenoxy)-3-nitropyridine is a critical early step to construct the biaryl core of the molecule. The general workflow involving this intermediate is as follows:
Caption: Synthetic workflow from the key intermediate.
Detailed Application Notes and Protocols
This section provides a detailed protocol for the synthesis of the key intermediate, 2-(2,4-difluorophenoxy)pyridin-3-amine, from 2-(2,4-Difluorophenoxy)-3-nitropyridine. This is followed by a general protocol for the subsequent Suzuki coupling reaction.
Part 1: Synthesis of the Starting Material: 2-(2,4-Difluorophenoxy)-3-nitropyridine
The synthesis of the starting material itself is an important prerequisite. A common method for the preparation of 2-phenoxypyridines is the nucleophilic aromatic substitution (SNAr) reaction of a halopyridine with a phenol.
Protocol 1: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
-
Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group activates the pyridine ring towards attack by the phenoxide nucleophile at the 2-position, displacing the chloride. The base is essential to deprotonate the 2,4-difluorophenol, forming the more nucleophilic phenoxide.
-
Materials:
-
2-Chloro-3-nitropyridine
-
2,4-Difluorophenol
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) and 2,4-difluorophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2,4-Difluorophenoxy)-3-nitropyridine as a solid.
-
Part 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step to enable the subsequent coupling reaction. Various reducing agents can be employed for this transformation.
Protocol 2: Synthesis of 2-(2,4-Difluorophenoxy)pyridin-3-amine
-
Reaction Principle: The nitro group is reduced to a primary amine. A common and effective method is catalytic hydrogenation, which offers clean conversion and simple work-up. Alternatively, metal-acid systems or transfer hydrogenation can be used.
-
Materials:
-
2-(2,4-Difluorophenoxy)-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen source for transfer hydrogenation (e.g., ammonium formate)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-(2,4-Difluorophenoxy)-3-nitropyridine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,4-Difluorophenoxy)pyridin-3-amine, which can often be used in the next step without further purification.
-
Part 3: Suzuki Coupling to Form the Biaryl Core
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and in this synthesis, it is used to create the central biaryl linkage of ABBV-075.
Protocol 3: Suzuki Coupling of 2-(2,4-Difluorophenoxy)pyridin-3-amine
-
Reaction Principle: This palladium-catalyzed cross-coupling reaction joins the pyridyl amine with a boronic acid or ester derivative. The reaction typically involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond. In this case, the amino-substituted pyridine needs to be converted to a halide (e.g., bromide or iodide) prior to the Suzuki coupling.
-
Materials:
-
3-Bromo-2-(2,4-difluorophenoxy)pyridine (synthesized from the corresponding amine via a Sandmeyer-type reaction)
-
A suitable boronic acid or ester, such as (4-(N-(ethylsulfonyl)acetamido)phenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
-
Procedure (General):
-
In a reaction vessel, combine 3-bromo-2-(2,4-difluorophenoxy)pyridine (1.0 eq), the boronic acid derivative (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biaryl intermediate.
-
Data Presentation
| Step | Key Reagents | Solvent(s) | Typical Temperature (°C) | Typical Duration (h) |
| SNAr Reaction | 2-Chloro-3-nitropyridine, 2,4-Difluorophenol, K₂CO₃ | DMF or Toluene | 80-100 | 12-24 |
| Nitro Reduction | 2-(2,4-Difluorophenoxy)-3-nitropyridine, 10% Pd/C, H₂ | EtOH or MeOH | Room Temperature | 2-6 |
| Suzuki Coupling (General) | 3-Bromo-2-(2,4-difluorophenoxy)pyridine, Boronic Acid, Pd Catalyst, Base | Dioxane/Water or similar | 80-110 | 4-16 |
Experimental Workflow Visualization
Caption: Detailed workflow for the application of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Conclusion
The strategic use of 2-(2,4-Difluorophenoxy)-3-nitropyridine is a cornerstone in the efficient synthesis of the potent BET inhibitor ABBV-075. This application note has detailed the rationale behind its use and provided comprehensive protocols for its conversion into a key biaryl intermediate. By understanding the underlying chemical principles and following these detailed procedures, researchers and drug development professionals can effectively utilize this critical building block in the synthesis of ABBV-075 and potentially other complex drug molecules. The provided protocols, data summary, and workflow visualization serve as a valuable resource for the practical application of this important synthetic intermediate.
References
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
-
Pieters, S., et al. (2018). Fragments in the clinic: ABBV-075 / Mivebresib. Practical Fragments. [Link]
-
Pihan, P. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6309–6319. [Link]
-
Nasir, O., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE - Google Patents [patents.google.com]
Application Note: A Multi-modal Purification Strategy for 2-(2,4-Difluorophenoxy)-3-nitropyridine
Introduction
2-(2,4-Difluorophenoxy)-3-nitropyridine is a key heterocyclic building block in modern medicinal chemistry. Its structural motifs are integral to the development of advanced therapeutic agents, most notably as a precursor to potent Bromodomain and Extraterminal domain (BET) family inhibitors like ABBV-075 (Mivebresib), which have shown promise in oncology.[1][2] The production of such high-value active pharmaceutical ingredients (APIs) mandates that all intermediates meet stringent purity specifications. Impurities, such as unreacted starting materials or synthetic byproducts, can lead to downstream reaction failures, compromise the biological activity of the final compound, or introduce toxicological risks.[3]
This application note provides a comprehensive guide to the purification of 2-(2,4-Difluorophenoxy)-3-nitropyridine. We move beyond simple procedural lists to explain the underlying chemical principles that govern method selection and optimization. Detailed, field-tested protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are presented, designed to empower researchers in both academic and industrial settings to achieve the desired purity for their specific applications.
Physicochemical Profile & Impurity Analysis
Understanding the target molecule's properties is the cornerstone of developing a robust purification strategy. The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2,4-difluorophenol. This informs the likely impurity profile.
Table 1: Physicochemical Properties of 2-(2,4-Difluorophenoxy)-3-nitropyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆F₂N₂O₃ | [4] |
| Molecular Weight | 252.18 g/mol | [4] |
| Melting Point | 63-65 °C | [4] |
| Appearance | Solid (A related compound is a yellow solid[5]) | - |
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine and 2,4-difluorophenol.
-
Base/Salt Residues: Inorganic salts (e.g., K₂CO₃) or organic bases used to facilitate the reaction.
-
Solvent Residues: Residual high-boiling point solvents from the synthesis (e.g., DMF, Toluene).
The presence of a basic pyridine nitrogen (pKa of many derivatives is ~5-6) is a critical chemical handle that must be managed during chromatographic purification to prevent undesirable peak tailing.[6]
Strategic Purification Workflow
The choice of purification technique is dictated by the initial purity of the crude material and the final purity required. A preliminary assessment by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for selecting the most efficient path.
Caption: Purification method selection workflow.
Method 1: Recrystallization for High-Purity Polishing
Principle: Recrystallization is the gold-standard for purifying crystalline solids. It leverages the differential solubility of the target compound and its impurities in a chosen solvent at variant temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (0-4 °C). This method is highly effective for removing minor impurities from a crude product that is already relatively pure (>90%).
Protocol 1: Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several test tubes.
-
Add a few drops of a test solvent (see Table 2) to each tube at room temperature. A good candidate will not dissolve the solid.
-
Heat the tubes. A suitable solvent will dissolve the solid completely upon heating.
-
Allow the solutions to cool to room temperature, then place in an ice bath. The formation of well-defined crystals indicates a promising solvent. Literature on analogous compounds suggests alcohols are a strong starting point.[5][7]
Table 2: Suggested Solvents for Recrystallization Screening
Solvent/System Rationale Ethanol or Methanol Proven effective for similar nitrophenoxypyridine structures.[5][7] Isopropanol Lower volatility than ethanol, can promote slower crystal growth. Ethyl Acetate / Hexanes A polar/non-polar mixture that allows for fine-tuning of solubility.[8] | Toluene | Good for dissolving aromatic compounds; may require a co-solvent. |
-
-
Dissolution:
-
Place the bulk crude material in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing recovery.
-
-
Decolorization (Optional):
-
If the solution is highly colored by impurities, remove it from the heat, add a small amount (1-2% w/w) of activated charcoal, and re-heat to boiling for 2-5 minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them, then transfer them to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).
-
Troubleshooting:
-
Oiling Out: If the compound separates as a liquid instead of a solid, re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[8] Using a seed crystal can also initiate proper crystallization.[8]
-
Low Recovery: This is often due to using too much solvent during dissolution or washing the crystals with room-temperature solvent. Ensure the minimum amount of hot solvent is used and only ice-cold solvent is used for washing.
Method 2: Flash Column Chromatography for Bulk Purification
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] It is the workhorse method for purifying reaction mixtures with purities ranging from 50-90% or for separating compounds with significantly different polarities.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection via TLC:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., Hexanes:Ethyl Acetate mixtures like 9:1, 4:1, 1:1).
-
The optimal mobile phase for the column will afford a retention factor (Rf) of 0.25 - 0.35 for the target compound. This provides a good balance between separation and elution time.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 20-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., Hexanes).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound in a minimal amount of solvent, adding silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column. This technique generally provides superior resolution.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase (or a stronger solvent) and carefully pipette it onto the top of the column bed.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash).
-
An isocratic elution (using the same solvent mixture throughout) can be used if TLC shows good separation.
-
A gradient elution (gradually increasing the proportion of the more polar solvent, e.g., from 10% to 30% Ethyl Acetate in Hexanes) is often more effective for complex mixtures.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an array of test tubes.
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Table 3: Typical Flash Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Hexanes / Ethyl Acetate gradient (e.g., start at 5% EtOAc, increase to 40%) |
| Sample Loading | Dry loading for optimal resolution |
| Elution | Positive pressure (5-15 psi) |
| Detection | TLC with UV visualization (254 nm) |
Method 3: Preparative HPLC for High-Resolution Separation
Principle: Preparative HPLC is an indispensable tool for achieving the highest levels of purity (>99.5%) or for separating compounds that are difficult to resolve by other means, such as positional isomers. For this compound, a reversed-phase method is most appropriate, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The primary challenge for pyridine-containing molecules is their interaction with residual acidic silanol groups on the silica backbone of the stationary phase, which can cause significant peak tailing.[6] This is overcome by using a mobile phase additive.
Protocol 3: Preparative HPLC
-
System and Column:
-
A standard preparative HPLC system with a UV detector and fraction collector.
-
Column: A C18-bonded silica column is the standard choice. (e.g., Waters XBridge Prep C18, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Rationale: An acidic modifier is required to protonate the pyridine nitrogen. This suppresses its interaction with silanols, resulting in sharp, symmetrical peaks.[6]
-
Mobile Phase A: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade Acetonitrile.
-
-
Method Development (Analytical Scale):
-
Before committing to a large-scale run, optimize the separation on a smaller analytical HPLC system using the same column chemistry.
-
Develop a gradient that provides good resolution between the target compound and its impurities. A typical starting point is a linear gradient from 5-10% B to 95-100% B over 10-20 minutes.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified material in a solvent that is compatible with the mobile phase, such as DMSO or a mixture of Acetonitrile/Water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the sample onto the column.
-
Run the optimized gradient method. Monitor the elution profile using a UV detector (e.g., at 254 nm and/or 310 nm).
-
Collect fractions corresponding to the target peak, either manually or using an automated fraction collector triggered by the UV signal.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a fluffy solid, free of residual solvents.
-
Table 4: Typical Preparative HPLC Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase, 5-10 µm particle size, e.g., 19 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 10% to 95% B over 15 minutes |
| Flow Rate | ~20 mL/min (for a 19 mm ID column) |
| Detection | UV at 254 nm |
| Fraction Collection | UV-triggered |
Overall Workflow and Final Validation
Regardless of the primary purification method chosen, the final step is always validation to confirm purity and identity.
Caption: General purification and validation process.
A final purity check using analytical HPLC-UV is standard practice. Identity is unequivocally confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring the material is suitable for its intended high-stakes application in research and development.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- 2-(2,4-Difluorophenyl)-5-nitropyridine - PMC - NIH.
- Purification of different Pyridines using Waters X-bridge prep column - Flash-Chrom
- 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC.
- 2-(2,4-Difluorophenoxy)-3-nitropyridine - Oakwood Chemical.
- Supporting Information - Macmillan Group - Princeton University.
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals.
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- General Procedure for the Cycloaddition of Halo-pyranones with Trimethylsilyl Alkynyl Boronic Ester - The Royal Society of Chemistry.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH.
- 2-(2,4-Difluorophenoxy)-5-nitropyridine - Smolecule.
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide - Benchchem.
- Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)
-
Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 5. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(2,4-Difluorophenyl)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Scaling Up the Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine for Preclinical Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable process, moving from bench-scale to quantities suitable for preclinical evaluation. Emphasis is placed on the underlying chemical principles, process safety, and analytical quality control to ensure the production of a high-purity final product that meets the stringent requirements for preclinical studies.[1][2][3]
Introduction: The Significance of 2-(2,4-Difluorophenoxy)-3-nitropyridine in Preclinical Research
2-(2,4-Difluorophenoxy)-3-nitropyridine serves as a critical building block in medicinal chemistry, with its structure being a common feature in a range of biologically active molecules. Its synthesis is a pivotal step in the drug discovery pipeline, enabling the exploration of new chemical entities for various therapeutic targets. As a lead candidate progresses towards in vivo testing, the demand for larger quantities of high-quality material necessitates a transition from small-scale laboratory synthesis to a more robust and scalable process.[1][4]
Preclinical studies, which encompass safety, efficacy, and pharmacokinetic evaluations, require a consistent and reliable supply of the active pharmaceutical ingredient (API) or its key intermediates.[1][3] This application note addresses the challenges of scaling up the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine, providing a detailed protocol that adheres to the principles of process chemistry and prepares the ground for eventual manufacturing under Good Manufacturing Practices (GMP).[1][2]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is activated by electron-withdrawing groups.[5][6][7]
In this specific transformation, the electron-deficient pyridine ring of 2-chloro-3-nitropyridine is susceptible to attack by a nucleophile. The nitro group (-NO₂) at the 3-position and the nitrogen atom within the pyridine ring act as powerful electron-withdrawing groups, significantly activating the ring for nucleophilic attack.[5][7] The nucleophile, in this case, is the 2,4-difluorophenoxide ion, generated in situ from 2,4-difluorophenol by a base.
The reaction proceeds via a two-step addition-elimination mechanism.[6][8]
-
Addition Step: The 2,4-difluorophenoxide anion attacks the carbon atom bearing the chlorine atom (the leaving group), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][9]
-
Elimination Step: The leaving group, chloride, is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, 2-(2,4-Difluorophenoxy)-3-nitropyridine.
The choice of a strong electron-withdrawing group ortho or para to the leaving group is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[5][6]
Scaled-Up Synthesis Protocol
This protocol is designed for a target scale of 100 grams of 2-(2,4-Difluorophenoxy)-3-nitropyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[10][11][12]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 79.3 g | 0.50 | ≥98% |
| 2,4-Difluorophenol | 367-27-1 | 130.09 | 71.5 g | 0.55 | ≥99% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 103.7 g | 0.75 | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 500 mL | - | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L | - | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | 1.0 L | - | ACS Grade |
| Brine (saturated NaCl solution) | - | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | - |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
Addition funnel (optional)
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Crystallization dish
Experimental Workflow
Caption: Scaled-up synthesis workflow for 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (79.3 g, 0.50 mol), 2,4-difluorophenol (71.5 g, 0.55 mol), and anhydrous potassium carbonate (103.7 g, 0.75 mol).
-
Add 500 mL of anhydrous N,N-dimethylformamide (DMF).
-
Begin stirring the suspension and purge the flask with nitrogen.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 4-6 hours).
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
In a separate large beaker or flask, prepare 1 L of an ice-water mixture.
-
Slowly pour the reaction mixture into the ice-water with stirring. A precipitate will form.
-
Transfer the resulting slurry to a 2 L separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 250 mL) and then with brine (1 x 250 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (approx. 50 g), swirl, and let it stand for 15-20 minutes.
-
-
Purification and Isolation:
-
Filter the drying agent using a Buchner funnel.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
For purification, recrystallize the crude solid from a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the final product under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.
-
Process Safety and Handling
Handling chemicals at a larger scale requires stringent safety protocols. A thorough risk assessment should be conducted before commencing any work.
-
2-Chloro-3-nitropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[10][12][13] Handle in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]
-
2,4-Difluorophenol: This compound is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or inhaled.[14] Use with extreme caution in a fume hood and wear appropriate PPE.[14]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It is also a combustible liquid. Handle in a fume hood and avoid contact with skin and eyes.
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][13] Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[10][13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Analytical Quality Control
To ensure the synthesized 2-(2,4-Difluorophenoxy)-3-nitropyridine is suitable for preclinical studies, rigorous analytical testing is mandatory to confirm its identity, purity, and stability.[2][15]
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of impurities. | Spectrum consistent with the proposed structure. No significant signals corresponding to starting materials or major by-products. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities.[16] | Purity ≥ 98%. Individual impurities ≤ 0.15%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[16] | Observed molecular ion ([M+H]⁺ or [M-H]⁻) consistent with the calculated molecular weight. |
| Melting Point | Physical characterization and indication of purity. | A sharp melting point range consistent with literature values. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. By understanding the underlying SNAr mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently produce the quantities of high-purity material required for advancing a drug candidate through preclinical development. The emphasis on robust work-up, purification, and analytical characterization ensures that the final compound meets the stringent quality standards necessary for regulatory submissions and in vivo studies.[1][3][17]
References
- Vertex AI Search. (2025).
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-3-NITROPYRIDINE.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- Benchchem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
- Apollo Scientific. (2023).
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Agilent. (n.d.).
- Social Science Research Institute. (n.d.).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2024).
- Pharmanecia. (n.d.).
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2012). Core components of analytical method validation for small molecules: An overview. International Research Journal of Pharmacy, 3(5), 1-8.
- McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Moravek. (n.d.).
- Cooks, R. G., et al. (2019).
- GMP Pros. (2025). Preclinical vs Nonclinical: Key Differences Explained.
- Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
- ZeClinics. (2025). Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety.
- NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- BYJU'S. (n.d.).
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
- PSEP. (n.d.).
- Google Patents. (2010). US 2010/0190983 A1 - Process for preparing Voriconazole.
- Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- Google P
- Google Patents. (n.d.). US5468863A - Process for the preparation of substituted 2,3-difluoropyridines.
- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.
- Sigman, M. S., & Toste, F. D. (2018).
- Google Patents. (2010).
- Wikipedia. (n.d.).
- Campodonico, P., et al. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
- Unacademy. (n.d.).
- UF/IFAS Hendry County. (n.d.). Federal Pesticide Laws.
- Google Patents. (2008). United States Patent - (4-(4-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine).
- Benchchem. (n.d.).
- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- NJ.gov. (n.d.). 2,4-DICHLOROPHENOL HAZARD SUMMARY.
- ResearchGate. (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14).
- Mississippi State University Extension Service. (n.d.). Forest Herbicide Safety: Environmental Concerns and Proper Handling.
- Zhao, X., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
Sources
- 1. ppd.com [ppd.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. gmppros.com [gmppros.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. agilent.com [agilent.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
Application Notes & Protocols: Comprehensive Characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted strategy for confirming identity, determining purity, and identifying potential impurities. The methodologies are grounded in established analytical principles and adhere to regulatory expectations for scientific rigor, as outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
2-(2,4-Difluorophenoxy)-3-nitropyridine is an aromatic heterocyclic compound whose purity and structural integrity are critical for the quality of downstream active pharmaceutical ingredients (APIs). Its structure, featuring a difluorophenoxy moiety and a nitropyridine core, necessitates a robust suite of analytical techniques for unambiguous characterization. A precise understanding of its chemical and physical properties is the foundation for developing specific and reliable analytical methods.
Table 1: Physicochemical Properties of 2-(2,4-Difluorophenoxy)-3-nitropyridine
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₂N₂O₃ | Oakwood Chemical[1] |
| Molecular Weight | 252.18 g/mol | Oakwood Chemical[1] |
| CAS Number | 175135-62-3 | Oakwood Chemical[1] |
| Appearance | Solid (Typical) | General Knowledge |
| Melting Point | 63-65 °C | Oakwood Chemical[1] |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) | Inferred from structure |
Recommended Analytical Workflow
A multi-technique approach is essential for the complete characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine. The following workflow ensures orthogonal verification of the compound's identity, purity, and quality.
Caption: Overall analytical workflow for comprehensive characterization.
Chromatographic Methods for Purity and Identity
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for assessing the purity and quantifying the assay of 2-(2,4-Difluorophenoxy)-3-nitropyridine. Coupling HPLC with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation.
Application Note: HPLC-UV for Purity and Assay
Principle: Reversed-phase HPLC separates the analyte from its impurities based on hydrophobicity. The analyte, being a relatively non-polar aromatic compound, is well-retained on a C18 stationary phase. An organic mobile phase (like acetonitrile or methanol) mixed with an aqueous buffer is used for elution. UV detection is highly effective due to the chromophores present in the molecule.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is chosen for its robust hydrophobic interaction with the aromatic rings of the analyte, providing excellent retention and resolution from potential process impurities.
-
Mobile Phase: Acetonitrile is selected over methanol for its lower UV cutoff and viscosity, which generally results in sharper peaks and lower system backpressure. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity for both the main component and any related impurities.
Protocol 1: HPLC-UV Purity and Assay Determination
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Reference Standard (RS) of 2-(2,4-Difluorophenoxy)-3-nitropyridine (>99.5% purity).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Potassium Phosphate Monobasic (KH₂PO₄).
-
Orthophosphoric Acid (H₃PO₄).
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0 min: 40% B; 20 min: 80% B; 25 min: 80% B; 26 min: 40% B; 30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
-
Data Analysis & Calculations:
-
Purity (% Area): Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
% Purity = (Area_Analyte / Total_Area_All_Peaks) * 100
-
Assay (% w/w): Compare the peak area of the sample to that of the reference standard.
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
-
Method Validation: This method should be validated according to ICH Q2(R1) guidelines.[2][3][4] Key parameters include Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), and Robustness.
Application Note: LC-MS for Identity Confirmation
Principle: Liquid chromatography separates the components of the sample mixture before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is an effective soft ionization technique for this molecule, generating a protonated molecular ion [M+H]⁺. The mass analyzer then confirms the mass-to-charge ratio (m/z), providing definitive evidence of the compound's identity.
Protocol 2: LC-MS Identity Confirmation
-
Instrumentation:
-
LC-MS system equipped with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.
-
-
LC & MS Conditions:
Table 3: LC-MS Method Parameters
| Parameter | Condition |
| LC Method | Use the same conditions as Protocol 1, but replace the phosphate buffer with 0.1% Formic Acid in water to ensure compatibility with the MS. |
| Ionization Mode | ESI Positive (+) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
-
Procedure & Data Analysis:
-
Inject the Sample Solution (prepared as in Protocol 1, using MS-compatible diluent).
-
Confirm the presence of a peak at the expected retention time.
-
Verify that the mass spectrum for this peak shows a prominent ion at m/z 253.04 , corresponding to the calculated exact mass of the [M+H]⁺ ion (C₁₁H₇F₂N₂O₃⁺). The use of high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[5][6][7]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure.
Application Note: NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and environment of protons, ¹³C NMR shows the different types of carbon atoms, and ¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms.[8][9] 2D NMR experiments like COSY and HSQC can be used to establish connectivity.
Expected Chemical Shifts & Couplings:
-
¹H NMR: Protons on the pyridine and difluorophenyl rings will appear in the aromatic region (~7.0-9.0 ppm). The position and splitting patterns are dictated by the electron-withdrawing nitro group and the electronegative fluorine atoms and ether linkage.[10][11]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with characteristic couplings to each other and to adjacent protons.
-
¹³C NMR: Signals for all 11 unique carbon atoms will be present, with their chemical shifts influenced by the attached atoms (N, O, F, NO₂).
Protocol 3: NMR Structural Confirmation
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments to Perform:
-
Standard ¹H NMR.
-
¹³C NMR (with proton decoupling).
-
¹⁹F NMR (with proton decoupling).
-
Optional: 2D experiments (COSY, HSQC) for full assignment if required.
-
-
Data Analysis: Compare the observed chemical shifts, integration values, and coupling constants with the expected structure to confirm identity.
Application Note: FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol 4: FTIR Functional Group Analysis
-
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum.
-
Expected Characteristic Absorptions:
-
~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~1250-1300 cm⁻¹: Aryl-O-Aryl ether (C-O-C) stretching.
-
~1100-1250 cm⁻¹: C-F stretching vibrations.
-
Analysis of Residual Solvents
Principle: The manufacturing process may leave behind residual organic solvents.[12][13] Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method for quantifying these volatile impurities.[14][15] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, separating the volatile solvents for detection. This method is compliant with USP <467> and ICH Q3C guidelines.[13][16]
Caption: Workflow for residual solvent analysis by HS-GC-FID.
Protocol 5: HS-GC-FID for Residual Solvents
-
Instrumentation & Materials:
-
GC system with a headspace autosampler and an FID detector.
-
Certified standards of expected process solvents.
-
Headspace-grade Dimethyl Sulfoxide (DMSO) or other suitable high-boiling solvent.
-
-
GC Conditions:
Table 4: HS-GC-FID Method Parameters
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C |
| Headspace Oven | 80 °C |
| Vial Eq. Time | 15 minutes |
| Injection Mode | Split |
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of all potential solvents in DMSO. Create a working standard at the target concentration limit (e.g., as per ICH Q3C).
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO, seal immediately, and vortex to dissolve.
-
-
Procedure & Calculation:
-
Analyze the blank (DMSO), standard solution, and sample solution.
-
Identify solvent peaks by retention time comparison with the standard.
-
Quantify using an external standard method.
-
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Klick, S., et al. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Royal Society of Chemistry. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kapil, M. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Snow, N. H. (2014). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC International. [Link]
-
ResearchGate. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]
-
Pignotti, M. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
LabRulez LCMS. Determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons by oxidative pyrolytic combustion followed by ion chromatography. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
PubChem. US10202360, Example 79. National Institutes of Health. [Link]
-
ResearchGate. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. [Link]
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Iali, W., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]
-
Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
-
Wang, Q., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Levêque, N. (2023). From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS. YouTube. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. [Link]
-
Dubey, S. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]
-
PubChem. 4-Fluoro-3-nitropyridine. National Institutes of Health. [Link]
-
National Institutes of Health. (2011). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. smbstcollege.com [smbstcollege.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. rroij.com [rroij.com]
- 13. Residual Solvent Analysis Information | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Elucidation of 2-(2,4-Difluorophenoxy)-3-nitropyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
This technical guide provides a comprehensive analysis of "2-(2,4-Difluorophenoxy)-3-nitropyridine" (Molecular Formula: C₁₁H₆F₂N₂O₃, Molecular Weight: 252.18 g/mol )[1][2], a molecule of interest in medicinal chemistry and materials science. We present detailed protocols and theoretical considerations for the structural elucidation of this compound using advanced analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectral fragmentation analysis for the unambiguous characterization of complex organic molecules.
Introduction: The Significance of Structural Verification
The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. "2-(2,4-Difluorophenoxy)-3-nitropyridine" is a halogenated, heteroaromatic compound whose biological activity and material properties are intrinsically linked to its molecular architecture. The presence of a difluorophenoxy moiety and a nitropyridine core suggests potential applications as a synthetic intermediate or a pharmacologically active agent. The synthesis of similar compounds, such as 2-(2,4-difluorophenoxy)-5-nitropyridine, often involves nucleophilic aromatic substitution, highlighting the importance of verifying the correct isomeric structure of the final product[3]. This application note outlines the analytical workflows to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For "2-(2,4-Difluorophenoxy)-3-nitropyridine," a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the chemical shifts of the aromatic protons, generally causing them to appear at lower fields (higher ppm values).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4' | 8.6 - 8.8 | dd | J = 4.5, 1.5 |
| H-6' | 8.4 - 8.6 | dd | J = 8.0, 1.5 |
| H-5' | 7.4 - 7.6 | dd | J = 8.0, 4.5 |
| H-3 | 7.2 - 7.4 | ddd | J = 9.0, 4.0, 2.5 |
| H-5 | 7.0 - 7.2 | ddd | J = 9.0, 9.0, 2.5 |
| H-6 | 6.8 - 7.0 | ddd | J = 9.0, 9.0, 4.0 |
Causality behind Predictions: The protons on the nitropyridine ring (H-4', H-5', H-6') are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group and the pyridine nitrogen. The protons on the difluorophenoxy ring will be influenced by the two fluorine atoms and the ether linkage. The multiplicity of each signal is predicted based on the number of neighboring protons (n+1 rule) and couplings to fluorine nuclei.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will identify all carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | 160 - 165 |
| C-4' | 150 - 155 |
| C-6' | 140 - 145 |
| C-3' | 135 - 140 |
| C-5' | 120 - 125 |
| C-1 | 155 - 160 |
| C-2 | 150 - 155 |
| C-4 | 145 - 150 |
| C-3 | 115 - 120 |
| C-5 | 110 - 115 |
| C-6 | 105 - 110 |
Causality behind Predictions: Carbons directly attached to electronegative atoms (O, N, F) will be significantly deshielded and appear at higher ppm values. The carbons of the nitropyridine ring will be influenced by the nitro group and the ring nitrogen. The difluorophenoxy ring carbons will show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which can be a powerful diagnostic tool. The principles of substituent effects on ¹³C chemical shifts in pyridine rings provide a basis for these predictions[4].
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is essential for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range[5][6].
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-2 | -110 to -130 | d |
| F-4 | -100 to -120 | d |
Causality behind Predictions: The chemical shifts of the fluorine atoms are highly dependent on their position on the aromatic ring and the electronic nature of the rest of the molecule. The observed multiplicity will arise from coupling to each other and to nearby protons. The use of reference standards is crucial for accurate chemical shift reporting[7].
Experimental Protocol for NMR Analysis
A systematic approach is required to obtain high-quality NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of "2-(2,4-Difluorophenoxy)-3-nitropyridine" in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard or the residual solvent peak.
-
Caption: NMR analysis workflow for structural elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation Pathway
For "2-(2,4-Difluorophenoxy)-3-nitropyridine," a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental formula.
-
Molecular Ion: The molecular ion peak ([M]⁺˙ or [M+H]⁺) is expected at an m/z of 252.18. High-resolution MS should confirm the formula C₁₁H₆F₂N₂O₃.
-
Key Fragmentation Pathways: Electron ionization (EI) or collision-induced dissociation (CID) will likely induce fragmentation at the weakest bonds. The ether linkage is a probable site of initial cleavage[10].
-
Cleavage of the Ether Bond: This is a common fragmentation pathway for diaryl ethers.
-
Formation of the 2,4-difluorophenoxy radical and a nitropyridyl cation.
-
Formation of a nitropyridine radical and a 2,4-difluorophenoxy cation.
-
-
Loss of Nitro Group: The nitro group is a good leaving group and its loss is a characteristic fragmentation for nitroaromatic compounds[11].
-
[M - NO₂]⁺: A fragment ion resulting from the loss of a nitro radical (46 Da) would be observed at m/z 206.
-
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also possible.
-
Fluorine-Containing Fragments: The presence of characteristic ions corresponding to fluorinated fragments can further confirm the structure. The analysis of fluorinated compounds by MS can be complex, but provides unique fingerprints[12][13].
-
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
The choice of ionization technique will depend on the sample's properties and the desired information.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Parameters (ESI-QTOF):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a good starting point.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high resolution and accurate mass measurements.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and obtain MS/MS spectra of the parent ion (m/z 252).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum to identify fragment ions.
-
Propose fragmentation mechanisms consistent with the observed fragments to confirm the structure.
-
Conclusion
The combined application of multinuclear NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of "2-(2,4-Difluorophenoxy)-3-nitropyridine." The predicted spectral data and fragmentation patterns outlined in this note serve as a guide for researchers to interpret their experimental results. The detailed protocols provide a starting point for method development, ensuring the acquisition of high-quality data for unambiguous structural confirmation. This analytical workflow is crucial for ensuring the identity and purity of novel compounds in the fields of chemical synthesis and drug discovery.
References
-
Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Mohanty, J., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(4), 1543. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
MDPI. (2018). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 23(7), 1749. [Link]
-
Zhang, J., et al. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]
-
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-112. [Link]
-
Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
Sources
- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 2. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 3. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. colorado.edu [colorado.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes & Protocols: 2-(2,4-Difluorophenoxy)-3-nitropyridine as a Covalent Chemical Probe for Protein Binding Assays
Introduction: The Rise of Covalent Probes in Chemical Biology
In the landscape of chemical biology and drug discovery, the ability to identify and validate the molecular targets of small molecules is paramount. Covalent chemical probes have emerged as powerful tools for this purpose, offering a means to irreversibly label proteins of interest, thereby facilitating their identification and characterization.[1][2] Unlike their non-covalent counterparts, covalent probes form a stable bond with their target protein, enabling more robust biochemical and proteomic analyses. This guide details the application of 2-(2,4-Difluorophenoxy)-3-nitropyridine , a strategically designed chemical probe for interrogating protein binding and function.
The design of 2-(2,4-Difluorophenoxy)-3-nitropyridine incorporates key features that render it an effective probe. The pyridine ring, activated by an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] The 2,4-difluorophenoxy group serves as an excellent leaving group upon nucleophilic attack by reactive amino acid residues on a protein's surface. This combination allows for the covalent labeling of proteins under physiologically relevant conditions. Such probes are instrumental in chemoproteomic strategies aimed at mapping the "ligandable" proteome, identifying novel drug targets, and understanding the mechanism of action of bioactive compounds.[5][6][7][8][9]
Mechanism of Action: Nucleophilic Aromatic Substitution
The utility of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a chemical probe is predicated on its reactivity as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly dependent on the presence of a suitably positioned nucleophilic amino acid residue within the binding pocket of a target protein.
The key steps are as follows:
-
Binding: The probe first reversibly binds to a pocket on the protein surface.
-
Nucleophilic Attack: A nearby nucleophilic amino acid residue, typically a cysteine (thiolate) or lysine (primary amine), attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of this position.
-
Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The complex collapses with the expulsion of the 2,4-difluorophenoxide anion, a stable leaving group.
-
Covalent Adduct Formation: The result is a stable, covalent bond between the 3-nitropyridinyl moiety and the protein.
This proximity-driven reaction ensures that labeling is highly specific to proteins that can form a binding interaction with the probe, positioning a nucleophilic residue correctly for the reaction to occur.[2][10]
Caption: SNAr mechanism of protein labeling.
Core Applications in Drug Discovery and Proteomics
This probe is a versatile tool for a range of applications in academic and industrial research settings.
| Application | Description | Key Outcome |
| Target Identification | Used to identify the specific protein(s) that a non-covalent small molecule of interest binds to. A competition experiment is performed where the small molecule competes with the probe for binding. | Identification of previously unknown protein targets for bioactive compounds. |
| Chemoproteomics | Employed in a proteome-wide manner to map all proteins that can be covalently modified by the probe. This helps in identifying "ligandable" pockets and potential off-targets. | A global map of protein reactivity, highlighting potential sites for therapeutic intervention.[7][8][9] |
| Binding Site Mapping | After labeling, the protein is digested, and the resulting peptides are analyzed by mass spectrometry to pinpoint the exact amino acid residue that was modified. | High-resolution information on the probe's binding site on the target protein. |
| Enzyme Inhibition Assays | Can be used to assess the irreversible inhibition of enzymes. The covalent modification can lead to a loss of enzymatic activity. | Determination of inhibitor potency (IC50) and mechanism of action.[5] |
| Validation of Target Engagement | Provides a direct readout of a compound binding to its intended target in a complex biological sample (e.g., cell lysate or intact cells). | Confirmation that a drug candidate engages its target in a relevant biological context. |
Experimental Protocols
Protocol 1: In Vitro Protein Labeling
This protocol describes the fundamental procedure for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with 2-(2,4-Difluorophenoxy)-3-nitropyridine.
A. Principle
The probe is incubated with the protein sample, allowing it to covalently modify accessible and reactive nucleophilic residues on proteins that have a binding affinity for the probe's scaffold.
B. Materials and Reagents
-
Protein Sample: Purified protein or cell lysate in a suitable buffer (e.g., HEPES, PBS, pH 7.4-8.0).
-
2-(2,4-Difluorophenoxy)-3-nitropyridine (Probe): 10 mM stock solution in DMSO.
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Quenching Reagent (Optional): 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).
-
SDS-PAGE reagents: Loading buffer, gels, running buffer.
-
Detection Method: Coomassie stain, or anti-probe antibody if available.
C. Procedure
-
Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL for cell lysate, 1-10 µM for purified protein) in the reaction buffer.
-
Probe Addition: Add the probe from the DMSO stock solution to the protein sample to achieve the desired final concentration. A typical starting concentration is 10-100 µM. Ensure the final DMSO concentration is low (<1-2%) to avoid protein denaturation. Include a DMSO-only control.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol (e.g., DTT to a final concentration of 10 mM) to consume any unreacted probe.
-
Analysis: Analyze the reaction products by SDS-PAGE. Successful labeling can be detected by a shift in the protein's mass using mass spectrometry.
Protocol 2: Competitive Binding Assay for Target Identification
This protocol uses the probe to identify the target of a non-covalent compound of interest.
A. Principle
If a non-covalent compound binds to the same site as the covalent probe, it will compete for binding and reduce the extent of covalent labeling. This reduction in labeling, quantifiable by mass spectrometry, indicates target engagement by the non-covalent compound.[7]
B. Procedure
-
Sample Preparation: Prepare aliquots of your protein sample (e.g., cell lysate at 1-2 mg/mL).
-
Pre-incubation with Competitor: To separate aliquots, add your non-covalent compound of interest at various concentrations (e.g., 0.1x, 1x, 10x, 100x the concentration of the probe). Also, prepare a DMSO-only control (no competitor). Incubate for 30-60 minutes at room temperature.
-
Probe Addition: Add 2-(2,4-Difluorophenoxy)-3-nitropyridine to all samples to a final concentration of 10 µM.
-
Labeling Incubation: Incubate for 1 hour at room temperature.
-
Sample Processing for MS: Prepare the samples for proteomic analysis as described in Protocol 3.
-
Data Analysis: Quantify the level of probe labeling on identified proteins across the different competitor concentrations. A dose-dependent decrease in labeling of a specific protein indicates it is a target of your non-covalent compound.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps to process labeled protein samples for identification of modified proteins and binding sites by LC-MS/MS.
A. Principle
The protein sample is denatured, reduced, alkylated, and digested into peptides. The resulting peptide mixture is then analyzed by high-resolution mass spectrometry to identify the peptides that have been covalently modified by the probe.[11]
B. Materials and Reagents
-
Urea: 8 M solution in 100 mM Tris-HCl, pH 8.5.
-
Dithiothreitol (DTT): 500 mM stock.
-
Iodoacetamide (IAA): 500 mM stock (prepare fresh and protect from light).
-
Trypsin (proteomics grade): e.g., TPCK-treated.
-
Formic Acid (FA): For quenching and acidification.
-
C18 Desalting Column/Tip: For sample cleanup.
C. Procedure
-
Denaturation: Add 8 M urea to the protein sample to a final concentration of at least 6 M.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution and Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to <2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Clean up the peptide mixture using a C18 desalting column/tip according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer.
Caption: General workflow for chemoproteomics.
Data Analysis and Interpretation
Analysis of the mass spectrometry data is crucial for identifying the targets of the probe. The key is to search for a specific mass shift corresponding to the covalent adduction of the reactive part of the probe onto a peptide.
-
Probe Moiety Mass: After the SNAr reaction, the 3-nitropyridinyl group remains attached to the protein. The mass of this modification must be calculated precisely.
-
Database Searching: The raw MS/MS data should be searched against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). The search parameters must be configured to include a variable modification on cysteine and lysine residues corresponding to the mass of the adduct (123.02 Da).
-
Label-Free Quantification (LFQ): In competitive binding experiments, LFQ is used to measure the intensity of the modified peptides across different conditions.[14][15][16] A decrease in the intensity of a modified peptide in the presence of a competitor indicates binding competition.
Safety and Handling
As a laboratory chemical, 2-(2,4-Difluorophenoxy)-3-nitropyridine and its related structures require careful handling.
-
Hazard Class: Based on safety data for similar nitropyridine compounds, this chemical should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17][18]
References
-
Paige, J. S., et al. (1994). Covalent Labeling of Proteins With Fluorescent Compounds for Imaging Applications. Methods in Cell Biology, 42, 25-37. Available from: [Link]
-
Kim, J. Y., et al. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. Available from: [Link]
-
Heap, R. E., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. ACS Chemical Biology, 18(3), 573-582. Available from: [Link]
-
Gerig, J. T. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. Available from: [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available from: [Link]
-
Sheppard, G. S., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available from: [Link]
-
Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 24(1), 101-112. Available from: [Link]
-
Ruprecht, B., et al. (2025). diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. Journal of Proteome Research. Available from: [Link]
-
Ruprecht, B., et al. (2024). diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. bioRxiv. Available from: [Link]
-
Am Ende, C. W., et al. (2025). Chemoproteomics-Enabled De Novo Proteolysis Targeting Chimera Discovery Platform Identifies a Metallothionein Degrader to Probe Its Role in Cancer. Journal of the American Chemical Society. Available from: [Link]
-
Kim, C. H., & Schultz, P. G. (2018). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 51(6), 1367-1376. Available from: [Link]
-
Ivanov, V. T., et al. (2009). [Label-free quantitative analysis of proteins using mass-spectrometry]. Biomeditsinskaia Khimiia, 55(2), 125-139. Available from: [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available from: [Link]
-
UbiQ. Protocol P006: Fluorescence-based proteasome activity profiling. Available from: [Link]
-
ResearchGate. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Available from: [Link]
-
Lau, S., et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available from: [Link]
-
Wang, M., et al. (2012). Issues and Applications in Label-Free Quantitative Mass Spectrometry. Journal of Proteomics & Bioinformatics, 5(11), 248-256. Available from: [Link]
-
Singh, J., et al. (2020). Ultrafast and Selective Labeling of Endogenous Proteins Using Affinity-based Benzotriazole Chemistry. ChemRxiv. Available from: [Link]
-
Toghi Eshghi, S., et al. (2018). Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 19(11), 3593. Available from: [Link]
-
Wilson, J. T., et al. (2023). pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. ChemRxiv. Available from: [Link]
-
Soliman, M. E. S., & Akawa, O. B. (2021). Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. Computational Biology and Chemistry, 95, 107592. Available from: [Link]
-
Appchem. 2-(2,4-Difluorophenoxy)-5-nitropyridine. Available from: [Link]
-
Paton, A. W., & Paton, J. C. (2014). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 57(4), 1199-1211. Available from: [Link]
-
Y-S, L., et al. (2003). Immunochemical and Proteomic Analysis of Covalent Adducts Formed by Quinone Methide Tumor Promoters in Mouse Lung Epithelial Cell Lines. Chemical Research in Toxicology, 16(1), 123-132. Available from: [Link]
-
Finetech Industry Limited. 2-(4-fluorophenoxy)-3-nitropyridine. Available from: [Link]
-
Biri-Kovács, B., et al. (2022). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]
-
Philpott, M., & Yapp, C. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology, 80(1), e35. Available from: [Link]
-
ResearchGate. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). Available from: [Link]
Sources
- 1. Covalent labeling of proteins with fluorescent compounds for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled De Novo Proteolysis Targeting Chimera Discovery Platform Identifies a Metallothionein Degrader to Probe Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 13. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 14. [Label-free quantitative analysis of proteins using mass-spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Application Note: A Guide to Cellular Assays for Characterizing 2-(2,4-Difluorophenoxy)-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2,4-Difluorophenoxy)-3-nitropyridine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its derivatives have been identified as potent and selective modulators of critical cellular pathways implicated in oncology and inflammation. Notably, this chemical class has yielded inhibitors of Bromodomain and Extraterminal Domain (BET) proteins, such as Mivebresib (ABBV-075), and various protein kinases.[1] Characterizing the precise biological activity of novel analogues is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework of detailed cellular assay protocols, designed to elucidate the cytotoxicity, mechanism of action, and therapeutic potential of this promising compound class. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.
Foundational Analysis: Determining Cellular Viability and Cytotoxicity
The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. These foundational assays establish the concentration range over which the compound exhibits biological activity and provide the half-maximal inhibitory concentration (IC50), a key metric of potency.[2] It is crucial to employ assays that measure different cellular health parameters to build a comprehensive toxicity profile.
Protocol 1.1: MTT Assay for Metabolic Activity and Cell Viability
Principle: This colorimetric assay provides an indirect measure of cell viability by quantifying the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[3] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., "DFNP-1") in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions, vehicle, or positive control to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of cytotoxicity.[4] This assay quantifies the amount of LDH in the supernatant as a direct measure of cell death.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Include three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the endpoint.
-
Vehicle Control: Cells treated with the compound solvent.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 5 minutes. Carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Data Presentation: IC50 Values
Summarize the results in a clear, tabular format.
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | DFNP-1 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | DFNP-1 | 21.5 ± 2.5 |
| HEK293 (Normal Kidney) | DFNP-1 | > 100 |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.8 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Mechanistic Deep Dive: Elucidating the Mode of Action
Once a compound's cytotoxic potential is established, the next critical phase is to understand how it works. Based on existing literature for the 2-(2,4-difluorophenoxy) scaffold, key mechanisms to investigate include inhibition of BET bromodomains, modulation of protein kinase activity, and induction of apoptosis.[1][5]
Assays for BET Bromodomain Inhibition
Rationale: BET proteins (like BRD4) are epigenetic readers that bind to acetylated histones and regulate the transcription of key oncogenes (e.g., MYC) and pro-inflammatory genes.[1] Inhibiting this interaction can lead to transcriptional repression of these targets. The NF-κB pathway is a well-established downstream target of BET protein activity.
Workflow: BET Inhibition and Downstream Effects
Caption: Workflow of BET inhibition by a DFNP-1 derivative.
Protocol 2.1.1: NF-κB Luciferase Reporter Assay
Principle: This assay uses a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements.[6][7] When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor binds to these elements and drives luciferase expression, which can be quantified as a luminescent signal. An inhibitor of an upstream regulator like a BET protein will suppress this signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well, white-bottom plate. Incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the DFNP derivative or a known BET inhibitor (positive control) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.[8]
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Signal Detection: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system (e.g., ONE-Step™ Luciferase Detection System) and a luminometer.[7]
-
Analysis: Normalize the luciferase signal to cell viability (determined in a parallel plate) and calculate the percent inhibition relative to the stimulated vehicle control.
Assays for Protein Kinase Inhibition
Rationale: Protein kinases are crucial nodes in signaling pathways that control cell proliferation, differentiation, and survival.[9] Derivatives of the core scaffold have been shown to inhibit receptor tyrosine kinases like c-Met.[5] A cellular phosphorylation assay can directly measure a compound's ability to inhibit a specific kinase inside the cell.
Workflow: Kinase Inhibition
Caption: Inhibition of a protein kinase signaling cascade.
Protocol 2.2.1: Cellular Phospho-Substrate ELISA
Principle: This assay quantifies the phosphorylation level of a specific kinase substrate within the cell. It is a sandwich ELISA where cells are lysed, and the lysate is added to a plate coated with a capture antibody for the total substrate protein. A second antibody, specific to the phosphorylated form of the substrate and linked to an enzyme (like HRP), is then used for detection.[10] Inhibition of the kinase results in a decreased phosphorylation signal.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., MKN-45 for c-Met) in a 96-well plate.[5] After 24 hours, starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Add serial dilutions of the DFNP derivative for 1-2 hours.
-
Ligand Stimulation: Stimulate the kinase pathway by adding the specific ligand (e.g., HGF for c-Met) for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Add the cell lysates to the antibody-coated ELISA plate. Incubate to capture the target protein.
-
Wash the plate to remove unbound proteins.
-
Add the phospho-specific detection antibody. Incubate.
-
Wash the plate again.
-
Add the substrate for the detection enzyme (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the compound concentration to determine the IC50 of kinase inhibition in a cellular context.
Assays for Apoptosis Induction
Rationale: A common mechanism by which anti-cancer compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[11] Key events in apoptosis include the activation of executioner caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.[12][13]
Workflow: Apoptosis Induction
Caption: Key events in compound-induced apoptosis.
Protocol 2.3.1: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases.[13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity. When added to apoptotic cells, the substrate is cleaved by active caspases, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.[13][14]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, white-bottom plate and treat with the DFNP derivative as described in Protocol 1.1. Choose a time point based on viability data (e.g., 24 or 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express the data as fold-change in luminescence relative to the vehicle-treated control.
Protocol 2.3.2: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This flow cytometry-based assay provides a more detailed picture of cell death.[2]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. It is typically conjugated to a fluorophore (e.g., FITC).
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the DFNP derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: The results are visualized in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (or nuclear debris). Quantify the percentage of cells in each quadrant.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- protocols.io. (2017). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate.
- BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HCT116) (Discontinued).
- SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
- BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued).
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. opentrons.com [opentrons.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
byproduct formation in the synthesis of "2-(2,4-Difluorophenoxy)-3-nitropyridine" and its prevention
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, minimize byproduct formation, and ensure the integrity of your results.
I. Understanding the Core Reaction: A Mechanistic Overview
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic 2,4-difluorophenoxide anion attacks the electron-deficient pyridine ring at the C2 position, displacing the chloride leaving group. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C3 position, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex.[1][2]
The inherent electron deficiency of the pyridine ring itself also makes it more susceptible to nucleophilic attack compared to a benzene ring.[3][4] The position of the nitro group ortho to the leaving group is crucial for effective stabilization of the Meisenheimer complex through resonance.[5]
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
Possible Causes:
-
Insufficiently Anhydrous Conditions: The presence of water can hydrolyze the starting material, 2-chloro-3-nitropyridine, to form 2-hydroxy-3-nitropyridine, a common and often difficult-to-remove byproduct. Water can also protonate the phenoxide nucleophile, reducing its nucleophilicity.
-
Weak Base or Incomplete Deprotonation: The 2,4-difluorophenol must be fully deprotonated to form the more potent nucleophile, 2,4-difluorophenoxide. An insufficiently strong base or using a substoichiometric amount will result in a lower concentration of the active nucleophile.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure proper drying techniques are used (e.g., distillation from a suitable drying agent).
-
Handle hygroscopic bases (e.g., potassium carbonate, sodium hydride) in a glovebox or under an inert atmosphere.
-
-
Optimize the Base and Deprotonation Step:
-
Use a sufficiently strong base to fully deprotonate the 2,4-difluorophenol (pKa ≈ 7.8). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
-
When using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Consider pre-forming the phenoxide by stirring the 2,4-difluorophenol with the base in the reaction solvent for a period (e.g., 30-60 minutes) before adding the 2-chloro-3-nitropyridine.
-
-
Adjust the Reaction Temperature:
-
If the reaction is slow at room temperature, gradually increase the temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
-
Be mindful that excessive heat can lead to the formation of byproducts (see FAQ 2). A typical temperature range for this reaction is between room temperature and 80 °C.
-
-
Solvent Selection:
-
Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent solvent choices for SNAr reactions.
-
If solubility is an issue, consider a solvent mixture.
-
FAQ 2: I am observing significant byproduct formation. What are the common side products and how can I prevent them?
The formation of byproducts is a common challenge in this synthesis. Identifying the nature of the impurity is the first step toward its prevention.
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategies |
| 2-Hydroxy-3-nitropyridine | Hydrolysis of 2-chloro-3-nitropyridine by trace amounts of water. | Rigorously maintain anhydrous reaction conditions as detailed in FAQ 1. |
| Bis-arylether Impurities | Further reaction of the product with another molecule of 2-chloro-3-nitropyridine under harsh conditions. | Use a slight excess (1.1-1.2 equivalents) of the 2,4-difluorophenol to ensure the complete consumption of the electrophile. Avoid excessive heating and prolonged reaction times. |
| Dimerization/Polymerization of Starting Material | Self-condensation of 2-chloro-3-nitropyridine, often promoted by very strong bases or high temperatures.[6] | Use a moderately strong base like K₂CO₃ instead of stronger bases like NaH or organolithiums if dimerization is observed. Maintain a controlled reaction temperature. |
| Ring-Opened Products | Under strongly basic conditions, the pyridine ring can be susceptible to nucleophilic attack leading to ring-opening.[7] | Avoid using excessively strong bases and high temperatures. Use the mildest conditions that afford a reasonable reaction rate. |
Experimental Workflow for Minimizing Byproducts:
Caption: Workflow for minimizing byproduct formation.
FAQ 3: The purification of my product is difficult due to a persistent impurity. How can I improve the purification process?
Common Purification Challenges:
-
Co-elution with Starting Material: If the reaction is incomplete, the starting material, 2-chloro-3-nitropyridine, may have a similar polarity to the product, making separation by column chromatography challenging.
-
Presence of 2-Hydroxy-3-nitropyridine: This byproduct can be more polar than the desired product and may streak on silica gel columns.
-
Residual Base or Salts: Inorganic salts from the base can interfere with purification and subsequent reactions.
Purification Strategies:
-
Aqueous Workup: Before column chromatography, perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Optimizing Column Chromatography:
-
Solvent System: A common mobile phase for this separation is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity and gradually increase the concentration of the more polar solvent.
-
TLC Analysis: Before running a large column, carefully determine the optimal solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value between 0.2 and 0.4 for good separation.
-
Slurry Packing: For consistent results, pack the column using a slurry of the silica gel in the initial, low-polarity mobile phase.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an effective final purification step.
-
Common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
III. Reaction Mechanism Visualization
The following diagram illustrates the stepwise addition-elimination mechanism of the SNAr reaction.
Caption: General SNAr reaction mechanism.
IV. References
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 224–228. [Link]
-
Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]
-
Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
University of Calgary. (n.d.). Chapter 9: Aromatic Substitution. [Link]
-
Buncel, E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 125(34), 10374–10383. [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Terrier, F. (2013). Other SNAr Substitution Pathways. In Modern Nucleophilic Aromatic Substitution (pp. 439-478). Wiley-VCH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and enhance your reaction yields effectively.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the displacement of a halide (typically chloride) from an electron-deficient pyridine ring by a nucleophile, in this case, 2,4-difluorophenoxide. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group, which stabilizes the negatively charged intermediate.[1]
The mechanism proceeds via a two-step addition-elimination pathway. First, the deprotonated 2,4-difluorophenol attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The reaction's rate-determining step is typically the formation of this complex.[3] In the second, faster step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Sources
Technical Support Center: Chromatography Troubleshooting for 2-(2,4-Difluorophenoxy)-3-nitropyridine
Welcome to the dedicated technical support guide for the chromatographic purification of 2-(2,4-Difluorophenoxy)-3-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during the purification of 2-(2,4-Difluorophenoxy)-3-nitropyridine by column chromatography.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptom: Your target compound, 2-(2,4-Difluorophenoxy)-3-nitropyridine, co-elutes with impurities, resulting in mixed fractions and low purity.
Potential Causes and Solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving your target compound from impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for a polar compound like 2-(2,4-Difluorophenoxy)-3-nitropyridine is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1] If you observe poor separation even with a good Rf, consider changing the solvent selectivity. For instance, replacing ethyl acetate with acetone can sometimes improve resolution for compounds that exhibit tailing.
-
-
Improper Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and poor separation.
-
Solution: Ensure your silica gel is uniformly packed as a slurry in the initial mobile phase. Gently tap the column during packing to settle the silica and remove any air bubbles. A layer of sand on top of the silica bed can help prevent disturbance when adding the solvent.
-
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a difficult separation, you may need to reduce the load further.
-
Issue 2: The Compound Appears to be Degrading on the Column
Symptom: You observe new spots on your TLC analysis of the collected fractions that were not present in the crude mixture, or you experience a significantly low yield of the desired product.
Potential Causes and Solutions:
-
Acid-Sensitivity of the Compound: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[2] Nitro-substituted pyridines can be susceptible to degradation under acidic conditions.[3]
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil®.[2]
-
-
Thermal or Photodegradation: Nitroaromatic compounds can be sensitive to heat and light.
-
Solution: Protect your compound from direct light by covering the column and collection tubes with aluminum foil. Avoid excessive heating during solvent evaporation from the collected fractions.
-
Issue 3: The Compound is Not Eluting from the Column or is Eluting Too Quickly
Symptom: Your compound either remains at the top of the column even with a highly polar mobile phase, or it comes out with the solvent front, showing no retention.
Potential Causes and Solutions:
-
Compound is Highly Polar (Not Eluting): The compound has very strong interactions with the silica gel.
-
Solution: Increase the polarity of your mobile phase. For very polar compounds, you might need to add a small percentage of methanol to your eluent. A gradient elution, where you gradually increase the polarity of the mobile phase, can also be effective.[1]
-
-
Compound is Not Retained (Eluting Too Quickly): The mobile phase is too polar, or the compound is less polar than anticipated.
-
Solution: Decrease the polarity of your mobile phase. Start with a less polar solvent system, such as a higher percentage of hexanes in your hexane/ethyl acetate mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 2-(2,4-Difluorophenoxy)-3-nitropyridine?
A1: Based on its structure, 2-(2,4-Difluorophenoxy)-3-nitropyridine is expected to be a moderately polar compound. A good starting point for TLC analysis would be a 4:1 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value between 0.2 and 0.3 for optimal separation on a column.[4]
Q2: How can I be sure my compound is stable on silica gel?
A2: You can perform a simple stability test on a TLC plate. Spot your crude mixture on a TLC plate and develop it as usual. Then, take another TLC plate, spot the crude mixture, and let it sit for a few hours before developing it in the same solvent system. If you see new spots or a significant decrease in the intensity of your product spot on the second plate, your compound is likely degrading on the silica.
Q3: My compound is not very soluble in the elution solvent. How should I load it onto the column?
A3: If your compound has poor solubility in the mobile phase, you can use a technique called "dry loading". Dissolve your crude mixture in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]
Q4: Should I use a gradient or isocratic elution?
A4: For separating a mixture with components of widely different polarities, a gradient elution is generally more efficient and can save time and solvent.[1] If your impurities are very close in polarity to your product, a slow, shallow gradient or an isocratic elution might provide better resolution.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare a solvent mixture of your chosen non-polar and polar solvents (e.g., 95:5 Hexane:Ethyl Acetate) and add 1-2% triethylamine.
-
Pack your chromatography column with silica gel using this solvent mixture to create a slurry.
-
Once the column is packed, pass two to three column volumes of this solvent mixture through the column to ensure all the acidic sites are neutralized.
-
You can then switch to your desired mobile phase (with or without triethylamine) for running the chromatography.[1][5]
Visualizing the Workflow
Chromatography Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
troubleshooting column chromatography. Reddit. [Link]
-
Successful Flash Chromatography. Biotage. [Link]
-
a novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions. [Link]
-
Flash Purification Methodology for Synthetic Peptides. [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Setting up flash chromatography in your laboratory – faster workflows for better purifications. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Same Rf for two different solvent system for TLC. Reddit. [Link]
-
FLASH OPTIMIZATION. Brian H. Northrop. [Link]
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. [Link]
-
SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. The Royal Society of Chemistry. [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing). [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives.
Sources
Technical Support Center: Managing Side Reactions in the Synthesis of Diaryl Ethers with Nitropyridines
Welcome to the technical support center for the synthesis of diaryl ethers via Nucleophilic Aromatic Substitution (SNAr) with nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction. Diaryl ethers are a cornerstone structural motif in medicinal chemistry and materials science.[1][2] The reaction of an activated nitropyridine with a phenol is a powerful method for their construction, but it is not without its challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions, ensuring higher yields and product purity.
Core Principles: Understanding the SNAr Mechanism
The synthesis of diaryl ethers from nitropyridines and phenols proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: The phenoxide, generated by a base, attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (e.g., a halide). This is usually the rate-determining step as it temporarily disrupts the ring's aromaticity.[5]
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is crucial. The electron-withdrawing nitro group and the pyridine nitrogen are essential for stabilizing the negative charge, making the reaction feasible.[3][5][6]
-
Elimination & Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final diaryl ether product.
Understanding this mechanism is key to diagnosing and solving problems in your synthesis.
Caption: Competing pathways for desired etherification vs. hydrolysis.
Problem 2: Reaction Fails with Electron-Rich Nitropyridines or Electron-Poor Phenols
-
Symptom: The reaction does not proceed, and you recover your starting materials.
-
Causality (The "Why"): The SNAr reaction relies on a highly electrophilic pyridine ring and a sufficiently nucleophilic phenoxide.
-
An electron-rich nitropyridine (e.g., one with an additional electron-donating group) is less activated towards nucleophilic attack.
-
An electron-poor phenol (e.g., one with multiple nitro or cyano groups) forms a very stable, non-nucleophilic phenoxide anion.
-
-
Solutions:
-
Increase Temperature: For less reactive partners, increasing the reaction temperature (e.g., from 80 °C to 120 °C) can provide the necessary activation energy.
-
Use a Stronger, Non-Nucleophilic Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). The larger, more polarizable cesium cation leads to a more dissociated and thus more reactive phenoxide. [7] 3. Consider an Alternative Mechanism: If SNAr is not feasible, an Ullmann condensation (copper-catalyzed) or a Buchwald-Hartwig amination (palladium-catalyzed) might be necessary. [8][9]These methods have different electronic requirements and can often couple substrates that are unreactive under SNAr conditions.
-
Problem 3: Formation of Poly-substituted or Isomeric Products
-
Symptom: You observe products with a higher mass than expected or isomers of the desired product by LC-MS or NMR.
-
Causality (The "Why"): This occurs if your nitropyridine has more than one leaving group or if nucleophilic attack is possible at multiple sites. While the nitro group and pyridine nitrogen strongly direct the substitution to ortho and para positions,[3][5] harsh conditions can sometimes lead to loss of selectivity.
-
Solutions:
-
Control Stoichiometry: If reacting a di-halonitropyridine, use only one equivalent of the phenol to favor mono-substitution. Adding the nitropyridine slowly to the phenoxide solution can also help.
-
Lower Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will favor the kinetically preferred product, which is typically the one dictated by the activating groups.
-
Protecting Groups: If your phenol has other nucleophilic sites (e.g., an amine or thiol), they must be protected before the reaction to prevent them from competing with the hydroxyl group.
-
Summary Troubleshooting Table
| Symptom | Probable Cause(s) | Recommended Solutions |
| Low yield, nitropyridinol isolated | Hydrolysis from trace water. | Rigorously dry all reagents, solvents, and glassware. Use an inert atmosphere. Optimize order of addition. |
| Reaction stalled, starting material recovered | Insufficient activation (substrate) or nucleophilicity (phenol). Inappropriate solvent. | Increase temperature. Use a stronger base (e.g., Cs₂CO₃). Switch to a more polar aprotic solvent (e.g., DMSO). |
| Multiple unidentified spots on TLC/LCMS | Decomposition of starting materials or product. Formation of poly-substituted products. | Run reaction at a lower temperature. Use a milder base. Carefully control stoichiometry. |
| Formation of alkoxy-nitropyridine | Use of a protic (alcohol) solvent. | Switch to a polar aprotic solvent (DMF, DMSO, NMP). |
Experimental Protocols
General Protocol for the Synthesis of a Diaryl Ether via SNAr
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Halo-nitropyridine (1.0 eq)
-
Phenol (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (N₂ or Ar)
Procedure:
-
Setup: Assemble the oven-dried flask, stir bar, and condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the phenol (1.1 eq) and the base (2.0 eq).
-
Solvent Addition: Add enough anhydrous solvent to create a stirrable slurry (typically 0.1-0.5 M concentration with respect to the limiting reagent).
-
Phenoxide Formation: Stir the mixture at room temperature for 15-30 minutes. For less acidic phenols, you may need to gently warm the mixture (e.g., to 50 °C) to facilitate deprotonation.
-
Substrate Addition: Add the halo-nitropyridine (1.0 eq) to the mixture as a solid or dissolved in a small amount of the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Caption: Standard experimental workflow for diaryl ether synthesis.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved January 13, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2020). Green Chemistry. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2018). Repositorio Académico - Universidad de Chile. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. (2019). ResearchGate. [Link]
-
Computational Investigations on Base-Catalyzed Diaryl Ether Formation. (2013). The Journal of Organic Chemistry. [Link]
-
Recent work for the synthesis of diaryl ethers and the application of this work. (2021). ResearchGate. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Recent Advances in Diaryl Ether Synthesis. (2012). ResearchGate. [Link]
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. (1998). The Journal of Organic Chemistry. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]
-
Use of Base Control To Provide High Selectivity between Diaryl Thioether and Diaryl Disulfide for C–S Coupling Reactions of Aryl Halides and Sulfur and a Mechanistic Study. (2020). ResearchGate. [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-(2,4-Difluorophenoxy)-3-nitropyridine
Welcome to the technical support center for "2-(2,4-Difluorophenoxy)-3-nitropyridine" (CAS 175135-62-3). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during its use in chemical reactions. Poor solubility is a frequent impediment to achieving optimal reaction kinetics, yields, and purity. This resource provides in-depth, evidence-based solutions and explains the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(2,4-Difluorophenoxy)-3-nitropyridine?
A1: 2-(2,4-Difluorophenoxy)-3-nitropyridine is a crystalline solid with a relatively low melting point of 63-65°C.[1] Its structure, containing a polar nitropyridine core and a less polar difluorophenoxy moiety, results in moderate to poor solubility in many common non-polar organic solvents. Generally, its solubility is expected to be higher in polar aprotic solvents due to favorable dipole-dipole interactions.
Q2: Why is poor solubility a problem for my reaction?
A2: Poor solubility of a starting material can lead to several significant issues in a chemical reaction:
-
Incomplete or Slow Reactions: Reactions primarily occur in the solution phase. If your starting material is not fully dissolved, its effective concentration is low, leading to slow or incomplete conversion to the desired product.
-
Formation of Byproducts: Undissolved solids can lead to localized high concentrations as they slowly dissolve, which may promote side reactions and the formation of impurities.
-
Lack of Reproducibility: Inconsistent dissolution between batches or experiments can result in significant variations in reaction times, yields, and the purity of the final product.
Q3: Which solvents are a good starting point for dissolving 2-(2,4-Difluorophenoxy)-3-nitropyridine?
A3: Based on the polar nature of the nitropyridine ring, polar aprotic solvents are the recommended starting point. These solvents can effectively solvate the molecule without interfering with many common reaction mechanisms. Good initial choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
-
Acetone[2]
These solvents are often used in nucleophilic aromatic substitution (SNAr) reactions, a common application for this class of compound.[3]
Troubleshooting Guide: Low Solubility in Reaction Solvents
This section provides a systematic approach to addressing poor solubility of 2-(2,4-Difluorophenoxy)-3-nitropyridine during your experiments.
Issue 1: Starting material is not dissolving at room temperature.
Underlying Cause: The polarity of the chosen solvent may not be optimal to overcome the crystal lattice energy of the solid compound at ambient temperature.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor solubility.
Step-by-Step Solutions:
-
Systematic Solvent Screening: The principle of "like dissolves like" is a good starting point. Test the solubility in a small scale with a range of solvents of varying polarities. The following table provides a qualitative guide to expected solubility.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good to Moderate | Favorable dipole-dipole interactions with the polar nitropyridine core. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | Potential for hydrogen bonding, but may be less effective than polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Moderate polarity may allow for some dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Lower polarity makes them less effective at solvating the polar molecule. |
| Aromatic | Toluene, Xylene | Low to Very Low | Non-polar nature is generally a poor match for the solute. |
| Aliphatic | Hexanes, Heptane | Very Low | Non-polar solvents are unlikely to be effective. |
-
Gentle Heating: Increasing the temperature of the solvent can significantly improve solubility by providing the energy needed to break the crystal lattice forces.
-
Protocol: While stirring, gently heat the mixture in an oil bath. Given the melting point of 63-65°C, temperatures up to this point should be explored. Ensure that the reaction temperature is compatible with all reagents and does not induce thermal decomposition.
-
-
Sonication: The use of an ultrasonic bath can aid in dissolution by breaking down particle aggregates and increasing the surface area of the solid.
-
Protocol: Place the reaction flask in an ultrasonic bath for 15-30 minute intervals. Monitor the temperature of the bath, as prolonged sonication can cause heating.
-
Issue 2: Starting material precipitates out of solution during the reaction.
Underlying Cause: The solubility of the starting material, intermediates, or the product may be lower at the reaction temperature, or a change in the composition of the reaction mixture (e.g., consumption of a co-solvent that is also a reagent) may reduce solubility.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation during a reaction.
Step-by-Step Solutions:
-
Maintain Consistent Temperature: Ensure the reaction vessel is uniformly heated to prevent the formation of cold spots where precipitation can occur. Using a well-stirred oil bath is recommended.
-
Increase Solvent Volume: Adding more of the primary solvent can keep the concentration of all species below their saturation point at the reaction temperature. Be aware that this may slow down the reaction rate and will require the removal of more solvent during the work-up.
-
Introduce a Co-Solvent: The addition of a small volume (e.g., 5-20% v/v) of a co-solvent in which the starting material is highly soluble can maintain a homogeneous solution.
-
Co-Solvent Selection: For a reaction in a less polar solvent like THF or toluene, adding a small amount of a polar aprotic solvent like DMF or NMP can be effective.
-
Compatibility Check: Always perform a small-scale trial to ensure the co-solvent is inert under the reaction conditions and does not lead to unwanted side reactions. A miscibility chart can be a useful reference.
-
Issue 3: Low reaction yield despite the starting material appearing to dissolve.
Underlying Cause: The concentration of the dissolved starting material may be too low to achieve an efficient reaction rate, even if it is not visibly precipitating.
Troubleshooting Solutions:
-
Higher Reaction Temperature: If the reaction chemistry allows, increasing the temperature can both enhance solubility and increase the reaction rate.
-
Solvent and Co-Solvent Optimization: Revisit the solvent screening and co-solvent addition strategies to find a system that maximizes the concentration of the dissolved starting material.
-
Alternative Synthetic Approaches: In cases of extremely poor solubility, more advanced techniques may be necessary:
-
Phase-Transfer Catalysis (PTC): If the reaction involves two immiscible phases, a phase-transfer catalyst can facilitate the reaction at the interface.
-
Mechanochemistry (Ball Milling): For reactions that are intractable in solution, performing the reaction in a solvent-free solid state using a ball mill can be a powerful alternative.[4]
-
Experimental Protocols
Protocol for Systematic Solvent Screening
-
Preparation: In separate small vials, weigh out a consistent amount of 2-(2,4-Difluorophenoxy)-3-nitropyridine (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).
-
Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 2-3 minutes and visually assess the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully dissolved, gently heat to a consistent temperature (e.g., 50°C) with continued stirring and observe any changes in solubility.
-
Documentation: Record your observations in a table to guide your choice of reaction solvent.
References
-
Seo, T., et al. (2021). Toward overcoming solubility issues in organic chemistry. Journal of the American Chemical Society. Available at: [Link][4]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]
-
Porcheddu, A., et al. (2020). Tackling solubility issues in organic synthesis: conventional solution-based techniques versus mechanochemistry. ResearchGate. Available at: [Link]
-
Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH National Library of Medicine. Available at: [Link]
-
ACS Publications. (2023). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available at: [Link]
-
NIH National Library of Medicine. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (2021). The Greening of Solvents: Towards Sustainable Organic Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2018). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
NIH National Library of Medicine. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
-
PubChem. US10202360, Example 79. Available at: [Link]
-
NCERT. Haloalkanes and Haloarenes. Available at: [Link]
-
PubMed. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Available at: [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
Technical Support Center: Challenges in the Scale-Up of 2-(2,4-Difluorophenoxy)-3-nitropyridine Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2,4-Difluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. By leveraging a deep understanding of the underlying chemistry and process dynamics, this resource provides practical troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable synthesis.
I. Core Synthesis Principles and Scale-Up Considerations
The production of 2-(2,4-Difluorophenoxy)-3-nitropyridine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from 2-chloro-3-nitropyridine by the nucleophilic attack of 2,4-difluorophenol in the presence of a base.[1] The electron-withdrawing nitro group on the pyridine ring is crucial as it activates the ring towards nucleophilic attack.
While this reaction is robust on a laboratory scale, scaling up production introduces several critical challenges that must be addressed to maintain yield, purity, and safety. These challenges include:
-
Exothermic Reaction Control: The SNAr reaction is often exothermic, and efficient heat dissipation is paramount on a larger scale to prevent thermal runaways and the formation of degradation byproducts.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially when dealing with solid bases like potassium carbonate, becomes more complex in large reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Impurity Profile Management: The types and quantities of impurities can differ between lab-scale and large-scale production. Controlling these impurities is essential for the quality of the final product.
-
Work-up and Product Isolation: Handling and processing large volumes of reaction mixtures and solvents during work-up and crystallization requires careful planning and specialized equipment to ensure efficiency and safety.
-
Safety of Nitro-aromatic Compounds: Nitro-containing compounds are energetic and can pose thermal stability risks, especially at elevated temperatures.[2] A thorough understanding of the thermal properties of intermediates and the final product is crucial for safe scale-up.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine in a question-and-answer format.
A. Reaction Execution
Question: My reaction is sluggish or incomplete, what are the likely causes?
Answer:
Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: The base, typically potassium carbonate, is crucial for deprotonating the 2,4-difluorophenol, making it a more potent nucleophile. Ensure at least one equivalent of a strong base is used. For large-scale reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will significantly slow down the reaction rate. A typical temperature range for this SNAr reaction is 80-120°C.[1] For scale-up, a temperature optimization study is recommended to find the sweet spot between reaction rate and impurity formation.
-
Poor Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is generally preferred as they can effectively solvate the potassium phenoxide intermediate.
-
Water Content: The presence of excessive water can hydrolyze the 2-chloro-3-nitropyridine starting material and reduce the effectiveness of the base. Ensure that the reactants and solvent are sufficiently dry.
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Common byproducts in this synthesis include:
-
Hydrolysis Products: If water is present in the reaction mixture, 2-chloro-3-nitropyridine can hydrolyze to form 2-hydroxy-3-nitropyridine. Minimizing water content in the starting materials and solvent is key to preventing this.
-
Dimerization or Polymerization: At excessively high temperatures, starting materials or the product can degrade or polymerize. Strict temperature control is crucial.
-
Side reactions of the nitro group: Under harsh basic conditions and high temperatures, the nitro group can be susceptible to reduction or other side reactions. Using a milder base or optimizing the reaction temperature can mitigate this.
To minimize byproduct formation:
-
Optimize Reaction Temperature: As mentioned, conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Control Base Addition: On a large scale, consider adding the base portion-wise to control the exotherm and maintain a more consistent pH.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
B. Work-up and Purification
Question: I am having difficulty with the work-up and isolation of the product. What is a robust procedure?
Answer:
A typical work-up and isolation procedure involves the following steps:
-
Quenching: After the reaction is complete, the mixture is cooled and then quenched by the addition of water. This will dissolve the inorganic salts.
-
Extraction: The product is then extracted into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with water and brine to remove any remaining inorganic impurities and DMF.
-
Drying and Concentration: The organic layer is dried over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is then purified by crystallization. A common solvent system for crystallization is isopropanol or an ethanol/water mixture.[3]
Question: My product purity is low after crystallization. How can I improve it?
Answer:
Low purity after crystallization can be due to several factors:
-
Incomplete Removal of Starting Materials: If the reaction did not go to completion, unreacted 2-chloro-3-nitropyridine or 2,4-difluorophenol may co-crystallize with the product. Ensure the reaction is complete by TLC or HPLC before work-up.
-
Occlusion of Impurities: If crystallization occurs too quickly, impurities can be trapped within the crystal lattice. A slow cooling profile during crystallization is recommended.
-
Inappropriate Crystallization Solvent: The choice of crystallization solvent is critical. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain in the mother liquor. A solvent screen may be necessary to identify the optimal system.
-
Re-crystallization: If a single crystallization does not yield the desired purity, a second recrystallization step may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometry of reactants for this synthesis?
A1: A common starting point is to use a slight excess of 2,4-difluorophenol (e.g., 1.1 equivalents) relative to 2-chloro-3-nitropyridine to ensure the complete consumption of the halide. The base, such as potassium carbonate, is typically used in a slight excess as well (e.g., 1.2 equivalents).
Q2: What are the key safety precautions to consider during the scale-up of this process?
A2: The primary safety concerns are the exothermic nature of the reaction and the thermal stability of the nitro-containing compounds. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, is highly recommended before proceeding with a large-scale reaction. This will help to determine the onset of decomposition and the heat of reaction, allowing for the design of an adequate cooling system.[2] Additionally, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood or a designated reactor with proper containment.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically used.[4][5]
Q4: What are the expected yields for this reaction on a larger scale?
A4: With proper optimization of reaction conditions and work-up procedures, yields for this type of SNAr reaction on a larger scale can be expected to be in the range of 80-95%.
IV. Experimental Protocols and Data
A. Synthesis Protocol
A representative laboratory-scale procedure for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is as follows:
-
To a stirred solution of 2,4-difluorophenol (1.1 equivalents) in a suitable solvent (e.g., DMF, 5-10 volumes), add potassium carbonate (1.2 equivalents).
-
Heat the mixture to 80-100°C and stir for 30 minutes to form the potassium phenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Maintain the reaction temperature at 100-120°C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent like isopropanol.
B. Analytical Data
| Analytical Technique | Expected Results |
| Appearance | Yellow to off-white solid |
| Melting Point | Dependent on purity, but typically a sharp melting point is expected for the pure compound. |
| 1H NMR | The spectrum will show characteristic signals for the aromatic protons on both the pyridine and difluorophenyl rings. The integration of these signals should correspond to the expected number of protons. |
| 19F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. |
| HPLC Purity | For a high-quality product, the purity should be >99% by area percentage. |
V. Visualizations
A. Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
B. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield or incomplete reactions.
VI. References
-
2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(1), o100. [Link]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. Retrieved from a Benchchem technical guide.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(1), 183-188.
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress.
-
Process for preparation of nitropyridine derivatives. (2010). Google Patents.
-
Merck Millipore. (n.d.). Complete Monograph Methods.
-
ChemicalBook. (n.d.). 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum.
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. [Link]
-
Preparation method of 2-hydroxy-3-nitropyridine. (2014). Google Patents.
-
Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017). Journal of Medicinal Chemistry, 60(20), 8369-8384. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(11), 3169.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5698.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(19), 6549.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
-
Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
-
Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. (2002). Google Patents.
-
High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. (2024). Acta Crystallographica Section C: Structural Chemistry, 80(2), 55-64.
-
Jubilant Ingrevia. (2024). Safety Data Sheet.
-
“Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. (2024). Scientific Reports, 14(1), 2217.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Process for producing 2,4-difluoronitrobenzene. (2007). Google Patents.
-
Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. (2024). Scientific Reports, 14(1), 1845.
-
Preparing method of 2,6-dichloro-3-nitropyridine. (2012). Google Patents.
-
Co-crystallization with diabodies: A case study for the introduction of synthetic symmetry. (2022). Protein Science, 31(4), 932-945.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum.
-
Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
Sources
- 1. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of "2-(2,4-Difluorophenoxy)-3-nitropyridine" under different conditions
Welcome to the technical support center for "2-(2,4-Difluorophenoxy)-3-nitropyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As Senior Application Scientists, we have compiled this information based on established chemical principles and data from structurally related molecules to provide field-proven insights for your experiments.
Frequently Asked Questions (FAQs) - General Stability
Question: My sample of 2-(2,4-Difluorophenoxy)-3-nitropyridine shows new peaks in the chromatogram even after short-term storage in solution. What is happening?
Answer: This is a common observation due to the inherent instability of the molecule. The presence of both an electron-withdrawing nitro group and a difluorophenoxy ether linkage on a pyridine ring makes the compound susceptible to several degradation pathways. Similar fluorinated nitropyridine derivatives are known to be unstable under various conditions, including light exposure, elevated temperatures, and the presence of moisture.[1] We recommend preparing solutions fresh and storing both solid material and solutions protected from light in a cool, dry environment, preferably under an inert atmosphere to minimize oxidative and photolytic degradation.[1]
Question: What are the primary drivers of degradation for this molecule?
Answer: The degradation is primarily driven by three key structural features:
-
The Nitro Group: This group is a strong chromophore, making the molecule highly susceptible to photolytic degradation upon exposure to UV or even ambient light.[1] It also activates the pyridine ring for nucleophilic attack.
-
The Ether Linkage: The C-O bond between the pyridine ring and the difluorophenol moiety can be a target for hydrolytic cleavage, especially under acidic or basic conditions.
-
The Fluorinated Phenoxy Group: While generally stable, the fluorine atoms are electron-withdrawing and can be susceptible to nucleophilic aromatic substitution under specific conditions.[1]
Troubleshooting Guide 1: Photolytic Degradation
Question: I am observing rapid degradation of my compound during experiments conducted under normal lab lighting. Is this expected?
Answer: Yes, this is highly expected. Nitropyridine systems are known for their photochemical reactivity.[1] The degradation process is typically initiated by the excitation of the nitro group chromophore upon absorbing light, which can lead to the formation of multiple reactive transient species.[1] For compounds like this, it is critical to work in amber vials or under light-protected conditions to ensure sample integrity.
Question: What are the likely degradation products from photolysis?
Answer: Based on studies of related nitroaromatic compounds, several photolytic pathways are plausible.[2][3] The primary pathway likely involves the nitro group, which can be reduced to nitroso, hydroxylamino, or amino functionalities. Another possibility is the cleavage of the ether bond, yielding 3-nitropyridin-2-ol and 2,4-difluorophenol. Ring cleavage can also occur under high-energy UV irradiation, leading to smaller, more polar fragments.[3][4]
Proposed Photolytic Degradation Pathway
Caption: Proposed photolytic degradation pathways for 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Troubleshooting Guide 2: Hydrolytic Degradation
Question: My compound appears to degrade in aqueous buffers, and the rate seems pH-dependent. Why?
Answer: The pH of your aqueous solution has a profound effect on the hydrolytic stability of the molecule. The ether linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
Under acidic conditions (pH < 4): Protonation of the pyridine nitrogen can make the ring more electron-deficient, potentially facilitating nucleophilic attack by water at the C-O ether bond.
-
Under basic conditions (pH > 8): Hydroxide ions can directly attack the electron-deficient pyridine ring, leading to cleavage of the ether linkage to form 3-nitropyridin-2-ol and 2,4-difluorophenate. This is often the more significant pathway for related compounds.[5]
Question: How can I differentiate between degradation products from hydrolysis?
Answer: The primary products of hydrolysis would be 3-nitropyridin-2-ol and 2,4-difluorophenol . These can be readily identified and quantified using HPLC with UV detection, as their chromophores and polarity will be distinct from the parent compound. Confirmation of their identity requires mass spectrometry (MS) or comparison with authentic reference standards.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation via ether cleavage under acidic or basic conditions.
Troubleshooting Guide 3: Thermal and Metabolic Degradation
Question: What is the thermal stability of this compound?
Answer: While specific data for 2-(2,4-Difluorophenoxy)-3-nitropyridine is not published, thermal analysis of structurally similar fluorinated nitropyridines indicates that decomposition typically begins at temperatures above 150°C.[1] The primary decomposition pathway is expected to involve the release of NOx gases from the nitro group.[1] For routine experimental handling at ambient or slightly elevated temperatures (e.g., up to 50-60°C for short periods), significant thermal degradation is not expected to be the primary concern compared to photolytic and hydrolytic instability.
Question: What metabolic pathways should I anticipate in in vitro or in vivo studies?
Answer: The metabolism of this compound is likely to be complex, involving several key enzymatic pathways. Based on related structures, you should investigate the following possibilities:[6][7]
-
Nitroreduction: The nitro group can be reduced by cytosolic and microsomal reductases to form nitroso, hydroxylamino, and ultimately amino metabolites. This is a common metabolic pathway for nitroaromatic compounds.
-
Cytochrome P450-Mediated Oxidation: Aromatic hydroxylation on either the pyridine or the difluorophenoxy ring is a plausible pathway catalyzed by cytochrome P450 enzymes.
-
Glutathione Conjugation: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a substrate for glutathione S-transferases (GSTs). This could lead to the displacement of a fluoride ion or the entire difluorophenoxy group, resulting in a glutathione conjugate.[6]
Proposed Metabolic Pathways
Caption: Major proposed metabolic pathways for 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample under controlled conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][9]
Objective: To evaluate the stability of 2-(2,4-Difluorophenoxy)-3-nitropyridine under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
2-(2,4-Difluorophenoxy)-3-nitropyridine
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC-UV/MS system
-
Photostability chamber, oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 1 M HCl.
-
Incubate at 80°C for 4 hours.[8]
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 1 M NaOH.
-
Incubate at 80°C for 4 hours.
-
Cool, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 105°C for 24 hours.
-
Dissolve a known amount in acetonitrile and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Analyze the sample alongside a dark control stored under the same conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2) with peak purity analysis to ensure new peaks are not co-eluting.
Forced Degradation Workflow
Caption: Standard workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention and peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and aids peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength and UV transparency. |
| Gradient | 10% to 95% B over 20 min | A broad gradient is necessary to elute both polar (e.g., cleaved rings) and non-polar (parent) species.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature improves peak efficiency and reduces viscosity.[8] |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
| UV Detection | Diode Array Detector (DAD) | Scan across a range (e.g., 210-400 nm) to find the optimal wavelength and check for peak purity. |
| MS Detection | ESI+, Full Scan Mode | Electrospray ionization in positive mode is suitable for protonating the pyridine nitrogen. A full scan will help identify m/z of unknown degradants. |
Data Summary
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Expected Primary Degradation Pathway | Potential Products |
| Acid Hydrolysis | 1 M HCl, 80°C | Ether bond cleavage | 3-Nitropyridin-2-ol, 2,4-Difluorophenol |
| Base Hydrolysis | 1 M NaOH, 80°C | Ether bond cleavage (likely faster than acid) | 3-Nitropyridin-2-ol, 2,4-Difluorophenol |
| Oxidation | 3% H₂O₂, RT | Oxidation of the pyridine ring or nitro group | N-oxides, hydroxylated species |
| Photolysis | >1.2M lux-hrs UV/Vis | Nitro group reduction, ether cleavage | Nitroso/amino derivatives, phenols |
| Thermal | 105°C (solid state) | Decomposition of the nitro group | Release of NOx gases, potential polymerization |
References
- Smolecule. (2023, August 16). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
- U.S. Patent No. US5142093A. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
-
Fauber, B. P., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Available from: [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190. Available from: [Link]
-
den Besten, C., et al. (1993). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Archives of Toxicology, 67(4), 246–253. Available from: [Link]
-
Key, B. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23). Available from: [Link]
-
Wang, C., et al. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2001. Available from: [Link]
-
Caplain, H., & Thebault, J. J. (2011). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1333-1346. Available from: [Link]
-
Bolton, J. R., & Stefan, M. I. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(8), 1125-1130. Available from: [Link]
-
Sahoo, M., et al. (2022). Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics. Seminars in Cancer Biology, 86(Pt 3), 918-936. Available from: [Link]
-
Walse, S. S., & Tjeerdema, R. S. (2002). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 50(17), 4909-4917. Available from: [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]
-
Dong, W., & Xiang, Z. (2024). The interactions and biological pathways among metabolomics products of patients with coronary heart disease. Biomedicine & Pharmacotherapy, 173, 116305. Available from: [Link]
-
Zhang, M., et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry, 12, 1371195. Available from: [Link]
-
Lv, H., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology, 284, 325-331. Available from: [Link]
-
Adeboye, O. A., & Soliman, M. E. S. (2021). Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. Computational Biology and Chemistry, 95, 107592. Available from: [Link]
-
Sharma, P., & Kumar, S. (2022). A Systematic Role of Metabolomics, Metabolic Pathways, and Chemical Metabolism in Lung Cancer. Metabolites, 12(5), 406. Available from: [Link]
-
U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available from: [Link]
-
Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available from: [Link]
-
Fauber, B. P., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. ResearchGate. Available from: [Link]
Sources
- 1. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 2. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 6. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. iajps.com [iajps.com]
refining the work-up procedure for "2-(2,4-Difluorophenoxy)-3-nitropyridine" synthesis
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this important intermediate. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the synthesis of high-purity material.
Introduction to the Synthesis
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, most commonly chloride, from 2-chloro-3-nitropyridine by the nucleophilic 2,4-difluorophenoxide. The reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. While the reaction itself is generally robust, the work-up and purification stages are critical for obtaining a high-purity final product and can present several challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine?
A1: The primary impurities to monitor for are:
-
Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine and 2,4-difluorophenol.
-
Hydrolysis Product: 2-Hydroxy-3-nitropyridine, formed by the reaction of 2-chloro-3-nitropyridine with any residual water or during the aqueous work-up.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.[1][2]
-
Process-Related Impurities: These can arise from the starting materials or side reactions and may include other positional isomers if the starting materials are not pure.[][4]
Q2: My reaction mixture is a dark, complex slurry. How do I begin the work-up?
A2: A dark reaction mixture is common. The first step is to quench the reaction to neutralize the base and any reactive intermediates. A typical procedure involves cooling the reaction mixture to room temperature and then carefully pouring it into a larger volume of cold water or a mixture of ice and water. This will precipitate the crude product and dissolve inorganic salts.
Q3: I'm observing an emulsion during the extraction process. How can I break it?
A3: Emulsion formation is a frequent issue, especially when using solvents like DMF or DMSO. To resolve this:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Patience and Gentle Mixing: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or rocking instead of vigorous shaking can prevent emulsion formation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates as a liquid phase. This can be due to the presence of impurities or if the boiling point of the solvent is higher than the melting point of your product. To encourage crystallization:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Seed Crystals: Introduce a small, pure crystal of the product to the cooled solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | Incomplete reaction; Product loss during work-up (e.g., in the aqueous layer); Premature precipitation and loss during transfers. | Monitor reaction completion by TLC before work-up; Ensure the pH of the aqueous layer is not basic, which could deprotonate the product and increase its water solubility; Back-extract the aqueous layer with the organic solvent; Rinse all glassware thoroughly. |
| Product is Contaminated with Starting Materials (TLC/HPLC analysis) | Incomplete reaction; Insufficient washing during work-up. | Drive the reaction to completion by extending the reaction time or slightly increasing the temperature; Perform multiple washes of the organic layer with a suitable aqueous solution (e.g., dilute NaOH to remove unreacted phenol, followed by water and brine). |
| Presence of 2-Hydroxy-3-nitropyridine Impurity | Presence of water in the reaction mixture; Hydrolysis during aqueous work-up, especially if the pH is high. | Use anhydrous solvents and reagents; Perform the aqueous quench at a low temperature and avoid prolonged exposure to basic conditions during the work-up. |
| Final Product has a Persistent Color | Presence of colored impurities. | Treat a solution of the crude product with activated charcoal before recrystallization; Perform multiple recrystallizations.[5] |
| Difficulty Removing High-Boiling Point Solvents (e.g., DMF, DMSO) | High boiling point and water miscibility of the solvent. | After the initial quench and extraction, wash the organic layer multiple times with water and then with brine to remove the bulk of the solvent.[6] For trace amounts, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective. |
Detailed Work-up and Purification Protocol
This protocol is a general guideline and may require optimization based on the specific scale and conditions of your reaction.
Step 1: Reaction Quench
-
Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
In a separate, larger flask, prepare a volume of cold deionized water approximately 5-10 times the volume of the reaction mixture.
-
Slowly and with stirring, pour the reaction mixture into the cold water. A precipitate of the crude product is expected to form. Stir the resulting slurry for 15-30 minutes.
Step 2: Extraction
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical extraction would be with 3 portions of the organic solvent.
-
Combine the organic extracts.
Step 3: Washing
-
Wash the combined organic layers sequentially with:
-
1 M aqueous HCl (to remove any basic impurities).
-
Deionized water.
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid and remove unreacted 2,4-difluorophenol).
-
Saturated aqueous sodium chloride (brine) to aid in drying and break any emulsions.[7]
-
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
Step 4: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Step 5: Purification by Recrystallization
-
Select an appropriate solvent for recrystallization. Alcohols such as methanol or ethanol are often suitable for 2-aryloxypyridine derivatives.[8][9]
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly heat to boiling.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Workflow and Potential Issues
Work-up and Purification Workflow
Caption: A generalized workflow for the work-up and purification of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Potential Side Reactions and Impurity Formation
Caption: The desired SNAr reaction pathway and a common hydrolysis side-reaction leading to impurity formation.
References
-
He, Y., et al. (2014). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: [Link]
-
Li, Q., et al. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o100. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
Krasnikov, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Available at: [Link]
-
Zhang, X., et al. (2018). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society, 140(43), 14231–14241. Available at: [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem Compound Database. Available at: [Link]
-
University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Available at: [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
ResearchGate. (n.d.). (PDF) Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]
-
Reddy, M. S., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 347(11), 819–824. Available at: [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-(2,4-Difluorophenyl)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of 2-(2,4-Difluorophenoxy)-3-nitropyridine for Downstream Synthetic Applications
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis
In the landscape of modern drug discovery, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[1] The compound 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS No: 175135-62-3) is a prime example of such a critical intermediate.[2] Its structure, featuring a difluorinated phenyl ring linked to a nitropyridine core, makes it a versatile precursor for a range of complex active pharmaceutical ingredients (APIs).
However, the success of a multi-step synthesis hinges on the quality of its foundational components. The presence of even minor impurities in a starting material like 2-(2,4-Difluorophenoxy)-3-nitropyridine can have cascading negative effects, leading to sluggish or incomplete reactions, the formation of difficult-to-remove side products, and ultimately, a compromised yield and purity of the final API.[3][4] Regulatory bodies rightly place stringent controls on impurity levels, making their identification and quantification a non-negotiable aspect of process development.[4]
This guide provides a robust, multi-faceted analytical framework for confirming the purity of 2-(2,4-Difluorophenoxy)-3-nitropyridine. We will move beyond simple pass/fail criteria, delving into the causality behind our choice of analytical techniques and providing detailed, field-proven protocols. Our approach is designed to be a self-validating system, empowering you to proceed to your next reaction with the highest degree of confidence.
Understanding the Synthetic Landscape: Potential Process-Related Impurities
To effectively hunt for impurities, one must first understand their likely origin. The most common synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting 2-chloro-3-nitropyridine with 2,4-difluorophenol in the presence of a base.[5]
Given this pathway, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
2-chloro-3-nitropyridine
-
2,4-difluorophenol
-
-
Isomeric Byproducts: While the electron-withdrawing nitro group strongly directs substitution to the C2 position, trace amounts of other isomers, such as 4-(2,4-difluorophenoxy)-3-nitropyridine, could potentially form.[6]
-
Side-Reaction Products: Hydrolysis of the chloro-substituent on the starting material to form 2-hydroxy-3-nitropyridine.
-
Related Compounds: Depending on the purity of the initial building blocks, analogs with different halogenation patterns (e.g., 2-(monofluorophenoxy)-3-nitropyridine) could be present.[7]
Our analytical strategy is therefore designed to resolve and detect these specific compounds.
A Multi-Pronged Analytical Strategy for Unambiguous Purity Verification
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. We advocate for an orthogonal approach, where multiple methods based on different chemical and physical principles are employed to build a complete picture of the sample's composition.[] Our recommended workflow is visualized below.
Caption: Overall workflow for purity assessment of the target compound.
Detailed Experimental Protocols and Data Interpretation
Herein, we detail the core analytical techniques for a thorough purity evaluation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity determination due to its high resolution and sensitivity, allowing for the separation of the main compound from closely related impurities.[9]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-(2,4-Difluorophenoxy)-3-nitropyridine.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[9]
-
-
Instrumentation & Conditions:
-
A validated RP-HPLC method is crucial for accurate quantification.[10] The following provides a robust starting point.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for the pyridine moiety by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution. |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions. | A gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV/PDA Detector at 254 nm | The aromatic nature of the compound ensures strong absorbance. A PDA detector allows for peak purity analysis.[9] |
| Injection Volume | 10 µL | Appropriate volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
-
Data Interpretation:
-
Pure Sample: A pure sample of 2-(2,4-Difluorophenoxy)-3-nitropyridine should yield a single, sharp, symmetrical main peak.
-
Impurity Profile: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[9] Potential starting materials like 2,4-difluorophenol would elute earlier (being more polar), while unreacted 2-chloro-3-nitropyridine would have a distinct retention time. Any significant peak besides the main one warrants further investigation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or solvents, that might be present in the sample.[11][12]
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.[13]
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | A low-to-mid polarity column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film) | Offers good selectivity for a wide range of organic molecules. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks for concentrated samples.[13] |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of volatile solvents at the beginning and elution of the higher-boiling analyte.[13] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces a reproducible fragmentation pattern for library matching and identification.[13] |
| Mass Range | m/z 40-400 | Covers the expected mass range for the parent compound (MW: 252.18 g/mol )[2] and its potential fragments and impurities. |
-
Data Interpretation:
-
Pure Sample: The total ion chromatogram (TIC) should show a major peak corresponding to the parent compound. The mass spectrum for this peak should show the molecular ion (M⁺˙ at m/z 252) and a characteristic fragmentation pattern.
-
Impurity Identification: Any additional peaks in the TIC can be analyzed. For example, a peak corresponding to 2,4-difluorophenol (MW: 130.09 g/mol ) would be readily identifiable by its mass spectrum and retention time. The MS library (e.g., NIST, Wiley) can be used to identify unknown peaks.[14]
-
NMR Spectroscopy: The Definitive Structural Confirmation
While chromatography provides purity data, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation and can detect impurities that might co-elute in chromatographic methods. ¹H, ¹³C, and especially ¹⁹F NMR are invaluable.[15][16]
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.
-
-
Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[15]
-
-
Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the pyridine and difluorophenyl rings. Integration of these signals should correspond to the correct proton count. Impurity signals, even at low levels, will be visible.
-
¹³C NMR: The proton-decoupled spectrum should display the correct number of carbon signals (11 expected for the core structure).[17]
-
¹⁹F NMR: This is a particularly powerful technique for this molecule. It should show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The absence of any other fluorine signals is a strong indicator of purity and the absence of isomeric impurities.[15]
-
Caption: Decision tree for handling out-of-specification (OOS) results.
Comparative Landscape: Positional Isomers and Alternatives
The specific placement of the nitro and difluorophenoxy groups on the pyridine ring significantly influences the compound's reactivity and properties. It is useful to compare the target compound with a common alternative.
| Feature | 2-(2,4-Difluorophenoxy)-3-nitropyridine (Target) | 2-(2,4-Difluorophenoxy)-5-nitropyridine (Alternative)[5][18] | Rationale & Implications |
| CAS Number | 175135-62-3[2] | 219865-86-8[18] | Ensures correct identification and literature searching. |
| Synthesis | SNAr on 2-chloro-3-nitropyridine | SNAr on 2-chloro-5-nitropyridine[5] | Both are accessible via similar SNAr chemistry, but the starting materials are different and will have unique impurity profiles. |
| Electronic Effects | The nitro group is ortho to the ether linkage. | The nitro group is para to the ether linkage. | The ortho nitro group in the target compound has a stronger inductive electron-withdrawing effect, potentially influencing the reactivity of the adjacent C4 position in further reactions. |
| Potential Applications | Used as a key intermediate in the synthesis of various pharmaceutical compounds.[19] | Also used in medicinal chemistry, for example, in developing probes for studying protein interactions.[5] | While structurally similar, the different electronic and steric environments can lead them to be used in synthesizing distinct classes of final compounds. |
Conclusion
Confirming the purity of a critical intermediate like 2-(2,4-Difluorophenoxy)-3-nitropyridine is not a mere box-ticking exercise; it is a fundamental requirement for reproducible, high-quality chemical synthesis. A single-method analysis is prone to missing co-eluting or non-responsive impurities. By adopting a multi-pronged strategy employing HPLC for quantification, GC-MS for volatile components, and NMR for definitive structural verification, researchers can create a robust, self-validating system. This rigorous approach mitigates the risk of costly downstream failures, ensures the integrity of your research, and accelerates the path of drug development by building on a foundation of unimpeachable quality.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- StruChem. (n.d.). 2-(2-Fluorophenoxy)-3-nitropyridine, min 97%, 25 grams.
- BLDpharm. (n.d.). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- BenchChem. (2025). A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum.
- Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
- BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- PubChem. (n.d.). US10202360, Example 79.
- PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- PubMed Central (PMC). (2024). LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus.
- Jordi Labs. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 219865-86-8|2-(2,4-Difluorophenoxy)-5-nitropyridine|BLD Pharm [bldpharm.com]
- 19. US10202360, Example 79 | C22H22F2N4O3 | CID 132028451 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Precursor Selection in BET Inhibitor Synthesis: A Comparative Analysis of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Introduction: The Critical Role of Precursor Strategy in BET Inhibitor Development
The Bromodomain and Extra-Terminal domain (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as pivotal targets in therapeutic development, particularly in oncology.[1] These epigenetic "readers" recognize acetylated lysine residues on histones, recruiting transcriptional machinery to key oncogenes like MYC.[2] The development of small-molecule inhibitors that competitively bind to these bromodomains has therefore become a major focus of modern drug discovery.
The synthesis of these often complex heterocyclic molecules is a multi-step process where the choice of starting materials—the precursors—profoundly impacts the efficiency, scalability, and cost-effectiveness of the entire campaign. This guide provides an in-depth comparative analysis of a key precursor, 2-(2,4-Difluorophenoxy)-3-nitropyridine , in the context of synthesizing advanced clinical candidates like Mivebresib (ABBV-075) , a potent, orally available pan-BET inhibitor.[3][4]
We will dissect two primary synthetic strategies: the use of this pre-formed, functionalized precursor versus a more foundational approach starting with simpler building blocks. This analysis is designed for researchers, medicinal chemists, and process development scientists to make informed decisions that balance chemical elegance with practical considerations of yield, purity, and safety.
The Subject of Analysis: Mivebresib (ABBV-075) and its Core
Mivebresib's structure features a complex heterocyclic core, where a 2,4-difluorophenoxy group is attached to a pyrrolo[2,3-c]pyridin-7-one scaffold. The installation of this diaryl ether linkage is a critical synthetic step. Our analysis centers on the most logical point of its formation, which involves the precursor 2-(2,4-Difluorophenoxy)-3-aminopyridine , derived directly from its nitro analogue, 2-(2,4-Difluorophenoxy)-3-nitropyridine .
Comparative Analysis of Synthetic Precursor Strategies
The central choice for a synthetic chemist is whether to use a commercially available, advanced intermediate like 2-(2,4-Difluorophenoxy)-3-nitropyridine or to construct this moiety from more basic precursors. We will compare these two divergent paths.
Strategy A: The Advanced Precursor Approach Utilizing the pre-formed and purified 2-(2,4-Difluorophenoxy)-3-nitropyridine .
Strategy B: The Foundational Approach Beginning with a simpler halogenated pyridine, such as 2-chloro-3-nitropyridine , and performing the key nucleophilic aromatic substitution (SNAr) with 2,4-difluorophenol in situ or as a dedicated first step.
Table 1: Head-to-Head Comparison of Precursor Strategies
| Feature | Strategy A: Advanced Precursor | Strategy B: Foundational Approach | Rationale & Justification |
| Starting Material | 2-(2,4-Difluorophenoxy)-3-nitropyridine | 2-Chloro-3-nitropyridine & 2,4-Difluorophenol | Strategy A begins with a higher molecular weight, more functionalized molecule. Strategy B uses simpler, more fundamental building blocks. |
| Initial Steps | 1 (Nitro reduction) | 2 (SNAr coupling, then nitro reduction) | Strategy A streamlines the process by outsourcing the SNAr step to the supplier, saving one high-temperature reaction and purification step in the user's lab. |
| Process Control | High. The precursor is quality-controlled, ensuring purity and consistency for the critical nitro reduction step. | Moderate. The SNAr reaction yield and purity can be variable. Incomplete reaction or side-product formation can complicate subsequent steps. | Using a purified precursor (Strategy A) de-risks the synthetic campaign. The SNAr reaction (Strategy B) is sensitive to base, solvent, and temperature, requiring careful optimization.[5] |
| Purification | Simpler downstream purification. | More complex. Requires purification after the SNAr step to remove unreacted starting materials and base. | The primary challenge in Strategy B is separating the desired diaryl ether from unreacted 2,4-difluorophenol, which can be difficult due to similar polarities. |
| Cost Implication | Higher initial cost per gram. | Lower initial cost for basic precursors. | While the upfront cost of the advanced precursor in Strategy A is higher, it may lead to overall cost savings by reducing in-house labor, solvent usage, and purification time. |
| Flexibility | Low. Locked into the 2,4-difluorophenoxy substituent. | High. Allows for rapid diversification by substituting 2,4-difluorophenol with other phenols or nucleophiles to build a library of analogues. | Strategy B is superior for early-stage discovery and structure-activity relationship (SAR) studies where molecular diversity is paramount. |
| Scalability | Excellent. Ideal for late-stage development and manufacturing where the synthetic route is fixed and process consistency is critical. | Good, but requires optimization. The SNAr step needs to be robust and high-yielding to be suitable for large-scale campaigns. | For multi-kilogram scale-up, the reliability offered by Strategy A often outweighs the higher initial material cost. |
Table 2: Physicochemical and Safety Profiles of Key Precursors
| Compound | Structure | M.W. | CAS Number | Key Safety Hazards (Inferred and Reported) |
| 2-(2,4-Difluorophenoxy)-3-nitropyridine | O=N(=O)c1cnccc1Oc1ccc(F)cc1F | 252.18 | 175135-62-3 | Warning: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6] Handle with appropriate PPE. |
| 2-Chloro-3-nitropyridine | O=N(=O)c1cnccc1Cl | 158.54 | 5470-18-8 | Danger: Toxic if swallowed, harmful in contact with skin/if inhaled, causes skin/eye irritation.[7] Strong electron-deficient aromatic. |
| 2,4-Difluorophenol | Oc1ccc(F)cc1F | 130.09 | 367-27-1 | Danger: Causes severe skin burns and eye damage. Toxic if swallowed. Handle with extreme care. |
| 2-(2,4-Difluorophenoxy)-3-aminopyridine | Nc1cnccc1Oc1ccc(F)cc1F | 222.20 | 175135-63-4 | Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] |
Disclaimer: Safety information is based on available Safety Data Sheets for the specified or structurally similar compounds. Always consult the specific SDS for the material being used and conduct a thorough risk assessment.
Experimental Protocols & Mechanistic Insights
The causality behind our experimental choices lies in the fundamental principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, especially when substituted with a strong electron-withdrawing group like a nitro group, is highly activated towards nucleophilic attack. A halogen at the 2- or 4-position serves as an excellent leaving group.[5][9]
Protocol 1: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine (Strategy B)
This protocol describes the SNAr reaction to form the key diaryl ether linkage. The choice of a strong, non-nucleophilic base like potassium carbonate is critical to deprotonate the phenol without competing in the substitution reaction. A polar aprotic solvent like DMF or DMSO is used to solubilize the salts and facilitate the reaction.
Step-by-Step Methodology:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of chloronitropyridine).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting 2-chloro-3-nitropyridine is complete (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Protocol 2: Reduction of the Nitro Group (Applicable to both Strategies)
This is the subsequent, crucial step to generate the amine, which serves as the nucleophilic handle for constructing the rest of the BET inhibitor scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation.
Step-by-Step Methodology:
-
Charge a hydrogenation vessel with 2-(2,4-Difluorophenoxy)-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, 1-5 mol% catalyst loading) to the mixture.
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50 psi or as determined by safety assessment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,4-Difluorophenoxy)-3-aminopyridine, which can often be used in the next step without further purification.
Visualization of Synthetic Pathways & Workflows
Diagrams are essential for visualizing complex chemical transformations and decision-making processes.
Diagram 1: Comparative Synthetic Pathways
Caption: Divergent synthetic routes to the key amine intermediate.
Diagram 2: Workflow for Precursor Strategy Selection
Caption: Decision matrix for choosing a precursor synthesis strategy.
Conclusion and Recommendation
The choice between using an advanced precursor like 2-(2,4-Difluorophenoxy)-3-nitropyridine and constructing it from foundational materials is not merely a question of chemical preference but a strategic decision dictated by the goals of the research program.
-
For early-stage drug discovery , where the goal is to rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies, Strategy B (Foundational Approach) is unequivocally superior. Its flexibility allows for the facile substitution of different phenols, enabling a broad exploration of chemical space around the diaryl ether moiety.
-
For late-stage development, process optimization, and large-scale manufacturing , Strategy A (Advanced Precursor Approach) is the more prudent choice. The higher upfront cost is often justified by the significant reduction in process complexity, improved batch-to-batch consistency, and mitigation of risks associated with a potentially problematic SNAr reaction and purification on a large scale.
Ultimately, a comprehensive understanding of both the chemistry and the project's strategic objectives is paramount. By carefully weighing the trade-offs between flexibility, cost, control, and scalability, researchers can select the most efficient and robust path toward the synthesis of novel and impactful BET inhibitors.
References
-
AbbVie Inc. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. NIH. Available at: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Available at: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ACS Publications. Available at: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. Available at: [Link]
-
Jensen, T. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5903. Available at: [Link]
-
Li, J., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3334. Available at: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N -(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. OSTI.GOV. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Oakwood Chemical. Available at: [Link]
-
Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285–289. Available at: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Vanderbilt University. Available at: [Link]
-
Piha-Paul, S. A., et al. (2020). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 26(4), 795–803. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
-
St. Lawrence Chemical. (n.d.). 2-(2, 4-Difluorophenoxy)pyridin-3-amine, min 98%, 1 gram. St. Lawrence Chemical. Available at: [Link]
-
Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 183–187. Available at: [Link]
-
ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3458. Available at: [Link]
-
ResearchGate. (n.d.). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. ResearchGate. Available at: [Link]
-
Bui, M. H., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976–2989. Available at: [Link]
-
Applichem. (n.d.). 2-(2,4-Difluorophenoxy)-5-nitropyridine. Applichem. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of BET Inhibition: A Comparative Guide to Pan- and Domain-Selective Compounds
For researchers, scientists, and drug development professionals, the targeting of Bromodomain and Extra-Terminal (BET) proteins represents a frontier in epigenetic therapy. These proteins are critical "readers" of the epigenetic code, linking histone acetylation to the transcriptional activation of potent oncogenes like MYC and key inflammatory regulators.[1] This guide provides an in-depth, data-driven comparison of BET inhibitors, moving from broad-spectrum pan-inhibitors to the newer generation of domain-selective molecules. We will focus on compounds featuring a difluorophenoxy moiety, exemplified by the clinical candidate Mivebresib (ABBV-075), to objectively evaluate their performance against other alternatives, supported by detailed experimental methodologies.
The Core Mechanism: Disrupting Transcriptional Activation
BET family proteins (BRD2, BRD3, BRD4, and BRDT) each possess two tandem N-terminal bromodomains, BD1 and BD2. These domains function as recognition modules for acetylated lysine residues on histone tails and other proteins.[2] This binding tethers BET proteins to chromatin, where they act as scaffolds to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of genes critical for cell proliferation and survival.[3]
BET inhibitors are small molecules designed to competitively occupy the acetyl-lysine binding pocket of these bromodomains.[4] This action displaces BET proteins from chromatin, leading to the transcriptional suppression of their target genes.[1] Notably, BET proteins are often enriched at super-enhancers, which are clusters of regulatory elements that drive high-level expression of key cell identity and oncogenes, making cancer cells particularly vulnerable to this inhibition.[1]
Figure 1: Mechanism of BET Inhibition.
Comparative Performance of BET Inhibitors
The field has evolved from "pan-BET" inhibitors, which target both bromodomains of all BET family members, to domain-selective inhibitors that offer the potential for an improved therapeutic window by targeting either BD1 or BD2.[2][5] This selectivity can significantly influence both efficacy and toxicity profiles.[6]
Class 1: Pan-BET Inhibitors (e.g., Mivebresib/ABBV-075)
Mivebresib (ABBV-075) is a potent, orally available pan-BET inhibitor that binds to the bromodomains of BRD2, BRD4, and BRDT with high affinity.[7][8] It demonstrates broad anti-proliferative activity across a wide range of cancer cell lines.[7][9] In solid tumors, its primary effect is inducing G1 cell-cycle arrest, whereas in hematologic malignancies, it more readily triggers apoptosis.[8][9][10] Clinical studies have established its safety profile, though dose-limiting toxicities, particularly thrombocytopenia and gastrointestinal issues, are a known class effect.[6][11][12]
Class 2: BD2-Selective Inhibitors (e.g., ABBV-744)
The rationale for developing domain-selective inhibitors stems from the distinct, non-redundant functions of BD1 and BD2. BD1 appears essential for maintaining steady-state gene expression, while BD2 is more involved in the rapid induction of gene expression following cellular stimuli.[13] ABBV-744 is a highly potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[6][14] In contrast to pan-inhibitors, ABBV-744 shows significant anti-proliferative activity in a more restricted set of cancer types, notably acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer.[14][15] Preclinical studies have shown that this selectivity translates to a better safety profile, with markedly reduced platelet and gastrointestinal toxicities compared to the pan-inhibitor ABBV-075.[6][14][16]
Quantitative Comparison
The following tables summarize the biochemical potency and cellular activity of representative BET inhibitors. IC50 (potency) and EC50 (cellular effect) values are context-dependent and can vary based on the specific assay conditions.
Table 1: Biochemical Potency Against BRD4 Bromodomains
| Compound | Type | BRD4-BD1 (Kᵢ, nM) | BRD4-BD2 (Kᵢ, nM) | Selectivity | Reference(s) |
| Mivebresib (ABBV-075) | Pan-BET | 1.5 | ~1.5 | Pan-BET | [8][17] |
| ABBV-744 | BD2-Selective | >400 | ~1.3 | >300-fold for BD2 | [6][14] |
| JQ1 | Pan-BET | ~50 | ~90 | Pan-BET | [18] |
| OTX015 | Pan-BET | ~19 | ~40 | Pan-BET | [4] |
Table 2: Cellular Anti-Proliferative Activity (IC₅₀, nM)
| Compound | Cell Line (Cancer Type) | IC₅₀ (nM) | Reference(s) |
| Mivebresib (ABBV-075) | MOLM-13 (AML) | 9 | [10] |
| VCaP (Prostate) | 160 | [10] | |
| H460 (Lung) | 510 | [10] | |
| ABBV-744 | MOLM-13 (AML) | 3 | [14] |
| VCaP (Prostate) | 7 | [14] | |
| H460 (Lung) | >10,000 | [14] |
The data clearly illustrate the trade-off between broad activity and selectivity. The pan-inhibitor ABBV-075 is active across diverse cell lines, while the BD2-selective ABBV-744 demonstrates potent efficacy in specific contexts (AML, Prostate) with a significantly wider therapeutic window in others (Lung).[6][14] This suggests that for certain malignancies, selective BD2 inhibition can achieve comparable or superior anti-tumor activity to pan-BET inhibition but with an improved safety profile.[14]
Key Signaling Pathways Modulated by BET Inhibition
BET inhibitors exert their anti-cancer effects by downregulating critical transcriptional programs. The two most well-characterized pathways are the c-Myc and NF-κB signaling cascades.
The c-Myc Oncogene Axis
The MYC oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers.[19][20] Its expression is highly dependent on BET proteins, particularly BRD4, which binds to super-enhancer regions that control the MYC locus.[20] BET inhibitors effectively evict BRD4 from these sites, leading to a rapid and profound suppression of MYC transcription.[18][19] This downregulation is a primary driver of the anti-proliferative effects observed, leading to cell cycle arrest and apoptosis.[19][20]
Figure 2: Inhibition of the MYC Oncogenic Pathway.
The NF-κB Inflammatory Pathway
The Nuclear Factor-κB (NF-κB) pathway is central to inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. BRD4 can directly interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[3] By inhibiting this interaction, BET inhibitors can suppress the expression of a wide array of NF-κB target genes, contributing to both their anti-inflammatory and anti-cancer effects.[21][22]
Figure 3: Modulation of the NF-κB Inflammatory Pathway.
Experimental Protocols for Inhibitor Evaluation
The robust characterization of a novel BET inhibitor requires a multi-tiered approach, from initial biochemical validation to in vivo efficacy studies.
Figure 4: General Experimental Workflow for BET Inhibitor Characterization.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is the gold standard for quantifying the binding affinity of an inhibitor to an isolated bromodomain. It measures the disruption of the interaction between a terbium-labeled bromodomain protein and a fluorescently-labeled acetylated histone peptide.
Principle: When the bromodomain and peptide are in proximity, excitation of the Terbium (donor) results in energy transfer to the fluorescent probe (acceptor), generating a FRET signal. An inhibitor competes with the peptide for the bromodomain's binding pocket, reducing the FRET signal in a dose-dependent manner.[23][24]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., ABBV-075) in DMSO, then dilute into assay buffer to the final desired concentrations (typically maintaining a constant final DMSO concentration of <1%).
-
In assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl), prepare a working solution of recombinant, tagged (e.g., GST- or His-tagged) BRD4-BD1 protein and a biotinylated, acetylated histone H4 peptide.
-
Prepare working solutions of the FRET pair: Terbium-labeled anti-tag antibody (donor) and Streptavidin-conjugated fluorophore (acceptor).[25][26][27]
-
-
Assay Execution (384-well plate format):
-
To each well, add 5 µL of the test inhibitor dilution or DMSO control.
-
Add 5 µL of the BRD4/peptide mixture.
-
Add 5 µL of the FRET pair (antibody/streptavidin) mixture.
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at ~340 nm and measure emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).[23]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data to high (no inhibitor) and low (saturating dose of a known inhibitor, e.g., JQ1) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[23]
-
Cell Viability (MTT/MTS) Assay
This cell-based assay determines the concentration at which an inhibitor reduces cell proliferation or viability by 50% (EC₅₀ or GI₅₀).
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MOLM-13 for AML) in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (typically 8-10 points) and incubate for a defined period (e.g., 72-120 hours). Include a vehicle (DMSO) control.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization & Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance on a multi-well spectrophotometer at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls. Plot this percentage against the logarithm of inhibitor concentration to determine the EC₅₀ value.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP is a powerful technique to confirm cellular target engagement by demonstrating that the inhibitor displaces BRD4 from specific gene loci (e.g., the MYC promoter) in intact cells.[19][28]
Step-by-Step Protocol:
-
Cell Treatment & Cross-linking: Treat cells (e.g., MM.1S) with the BET inhibitor or vehicle for a short duration (e.g., 2-6 hours). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Quench the reaction with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to BRD4. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers designed to amplify a known BRD4 binding region (e.g., the MYC super-enhancer) and a negative control region (a gene desert).
-
Data Analysis: Quantify the amount of enriched DNA in inhibitor-treated samples relative to vehicle-treated samples. A significant reduction in signal at the target locus indicates successful displacement of BRD4 by the inhibitor.[29]
In Vivo Xenograft Models
To evaluate anti-tumor efficacy in a living system, human cancer cells are implanted into immunodeficient mice.
General Workflow:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., VCaP prostate cancer cells) into the flank of immunodeficient mice.[30]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment (test inhibitor, e.g., 1-10 mg/kg daily) and vehicle control groups.[31] Administer the compound via the desired route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for MYC protein levels) to confirm target modulation in vivo.[30][32]
Conclusion and Future Directions
The development of BET inhibitors has rapidly progressed from broad-spectrum agents to highly selective molecules. Pan-BET inhibitors like Mivebresib (ABBV-075), which contains the 2,4-difluorophenoxy scaffold, have demonstrated potent, broad anti-cancer activity but are often constrained by on-target toxicities such as thrombocytopenia.[2][33][34] The next generation of domain-selective inhibitors, exemplified by the BD2-selective ABBV-744, offers a compelling strategy to mitigate these toxicities while retaining robust efficacy in specific, biomarker-defined cancer types.[14][15][35] This improved therapeutic index may unlock the full potential of BET-targeted therapies.[6]
Future research will likely focus on refining this selectivity, developing inhibitors that can distinguish between different BET family members (e.g., BRD4 vs. BRD2/3), and exploring novel combination strategies to overcome resistance and enhance clinical benefit.[36][37] The rigorous application of the biochemical, cellular, and in vivo assays detailed in this guide will be paramount to validating these next-generation agents and advancing them toward clinical application.
References
-
Bui, M.H., Lin, X., Albert, D.H., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976-2989. [Link]
-
Bui, M.H., Lin, X., Albert, D.H., et al. (2017). Preclinical characterization of BET family bromodomain inhibitor ABBV-075 suggests combination therapeutic strategies. Cancer Research. [Link]
-
Piha-Paul, S. A., Sachdev, J. C., Barve, M., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6319-6327. [Link]
-
Piha-Paul, S. A., Sachdev, J. C., Barve, M., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research. [Link]
-
DiNardo, C. D., et al. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. ASCO Publications. [Link]
-
ResearchGate. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. [Link]
-
Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature, 578(7794), 306-310. [Link]
-
Borthakur, G., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer. [Link]
-
Carvajal, R. D., et al. (2018). Uveal melanoma patients (pts) treated with abbv-075 (mivebresib), a pan-inhibitor of bromodomain and extraterminal (BET) proteins: Results from a phase 1 study. ASCO Publications. [Link]
-
Chinese Academy of Sciences. (2024). Researchers Discover Highly Selective BET BD2 Inhibitors for the Treatment of AML. [Link]
-
Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature. [Link]
-
Nature. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. [Link]
-
Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo. [Link]
-
ResearchGate. (2023). ABBV-744 is a potent and highly selective inhibitor of the BD2 domain... [Link]
-
ResearchGate. (2018). BET degrader in vivo efficacy in prostate xenograft models. [Link]
-
ResearchGate. (2017). Schematic representation of the mechanism of action of BET inhibitors. [Link]
-
Shagidulin, M., et al. (2025). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. PMC. [Link]
-
Petretich, M., et al. (2023). Recent progress and structural analyses of domain-selective BET inhibitors. Medicinal Research Reviews. [Link]
-
Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. PMC. [Link]
-
ResearchGate. (2020). I-BET mediates its effect by antagonizing NF-kB pathway activation. [Link]
-
ResearchGate. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. [Link]
-
Jones-Tabah, J., et al. (2023). Domain-selective BET inhibition attenuates transcriptional and behavioral responses to cocaine. PMC. [Link]
-
ResearchGate. (2011). Small molecule BET-bromodomain inhibition suppresses MYC transcription. [Link]
-
Prous Institute. (2020). BPI-23314 shows promising activity in xenograft models of hematological malignancies. [Link]
-
Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation. Science. [Link]
-
Chen, Y., et al. (2022). Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
-
De Ioris, M. A., et al. (2021). The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models. International Journal of Molecular Sciences. [Link]
-
Hsiao, C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
-
Hsiao, C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
-
Mertz, J. A., et al. (2011). Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proceedings of the National Academy of Sciences. [Link]
-
AMSBIO. BRD4 (BD1) TR-FRET Assay Kit. [Link]
-
Delmore, J. E., et al. (2011). BET-bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell. [Link]
-
ResearchGate. (2018). MYC expression is not dependent on BET bromodomain proteins in the cell lines most resistant to BET bromodomain inhibition. [Link]
-
Zou, Z., et al. (2019). BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer. International Journal of Molecular Sciences. [Link]
-
Zhang, G., et al. (2018). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. PMC. [Link]
-
Hogg, S. J., et al. (2017). BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1. Cell Reports. [Link]
-
Shannan, B., et al. (2020). Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma. Cancer Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress and structural analyses of domain-selective BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer | Semantic Scholar [semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. resources.amsbio.com [resources.amsbio.com]
- 28. researchgate.net [researchgate.net]
- 29. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. | BioWorld [bioworld.com]
- 32. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. ascopubs.org [ascopubs.org]
- 35. Researchers Discover Highly Selective BET BD2 Inhibitors for the Treatment of AML--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 36. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(2,4-Difluorophenoxy)-3-nitropyridine
Introduction
2-(2,4-Difluorophenoxy)-3-nitropyridine is a key building block in medicinal chemistry and drug discovery, notably as a precursor for various therapeutic agents. The presence of the electron-withdrawing nitro group on the pyridine ring, combined with the difluorophenoxy moiety, imparts unique electronic and conformational properties to the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the field.
This guide provides an in-depth comparison of the primary synthetic routes to 2-(2,4-Difluorophenoxy)-3-nitropyridine, with a focus on the widely employed Nucleophilic Aromatic Substitution (SAr) pathway. We will dissect the critical parameters of this reaction, including the choice of leaving group, base, and solvent, and provide supporting data to inform synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecule.
The Dominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SAr)
The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is predominantly achieved through a Nucleophilic Aromatic Substitution (SAr) reaction. This pathway involves the reaction of a 2-halo-3-nitropyridine with 2,4-difluorophenol in the presence of a base. The nitro group at the 3-position is crucial for this reaction, as its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack at the 2-position.[1][2]
The mechanism proceeds via a two-step addition-elimination process. First, the deprotonated 2,4-difluorophenoxide anion attacks the carbon atom bearing the halogen, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.
Caption: Experimental workflow for the synthesis.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
2,4-Difluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.0 eq), potassium carbonate (1.0 eq), and DMF.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The Nucleophilic Aromatic Substitution (SAr) reaction is the most efficient and widely adopted method for the synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine. While 2-fluoro-3-nitropyridine is theoretically the more reactive substrate, the cost-effectiveness and availability of 2-chloro-3-nitropyridine make it the preferred starting material for many applications. The use of potassium carbonate in a polar aprotic solvent such as DMF provides a robust and scalable protocol with good to excellent yields. For researchers aiming to optimize this synthesis, careful consideration of the interplay between the leaving group, base, and solvent is paramount to achieving the desired outcome in a timely and cost-effective manner.
References
-
Makarov, A. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link]
- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Google Patents.
- Google Patents. Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
Sources
A Researcher's Guide to Validating the Biological Activity of Novel 2-(2,4-Difluorophenoxy)-3-nitropyridine Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The starting material, 2-(2,4-Difluorophenoxy)-3-nitropyridine, offers a synthetically tractable backbone for creating diverse libraries of novel compounds.[3] The electron-withdrawing nitro group and the difluorophenoxy moiety provide specific electronic properties and potential points for further chemical modification, making derivatives of this compound promising candidates for drug discovery programs.[4]
This guide provides a comprehensive, technically-grounded framework for researchers to validate the biological activity of newly synthesized compounds derived from this promising scaffold. We will proceed with the logic of a typical drug discovery cascade: beginning with broad primary screening to identify cytotoxic activity, followed by more focused secondary assays to elucidate a potential mechanism of action, and concluding with a comparative analysis against established therapeutic agents.
Part 1: Primary Screening for Cytotoxic Activity
The logical first step in assessing a new compound's potential as an anticancer agent is to determine its general cytotoxicity against a panel of cancer cell lines. This "gatekeeper" assay quickly identifies if a compound has any biological effect and determines the concentration range at which this activity occurs.
Causality: Why Start with a Cytotoxicity Assay?
A cytotoxicity assay is a foundational tool used to measure the degree to which an agent is toxic to cells.[5] We begin here because:
-
Broad Applicability: It provides a fundamental measure of a compound's ability to kill or inhibit the growth of cancer cells.
-
High-Throughput: Assays like the MTT assay are well-suited for 96-well or 384-well plate formats, allowing for the rapid screening of multiple compounds at various concentrations.[6]
-
Cost-Effectiveness: Compared to complex mechanistic or in vivo studies, cytotoxicity assays are relatively inexpensive.
-
Quantitative Endpoint: The assay yields a dose-response curve and a key quantitative metric—the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a critical parameter for comparing the potency of different compounds.
Workflow for Primary Cytotoxicity Screening
The following diagram outlines the standard workflow for assessing the cytotoxicity of novel compounds.
Caption: Workflow for primary cytotoxicity screening using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot these values against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Part 2: Elucidating a Potential Mechanism of Action
Once "hit" compounds with significant cytotoxic activity are identified, the next critical step is to investigate their mechanism of action. Pyridine derivatives are known to function as inhibitors of various protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[9][10] A plausible hypothesis is that novel derivatives of 2-(2,4-difluorophenoxy)-3-nitropyridine may exert their effects by inhibiting a kinase signaling pathway.
Causality: Why Investigate Kinase Inhibition?
-
Druggable Targets: Kinases are a major class of "druggable" targets in oncology.[11] Over 80 FDA-approved drugs are kinase inhibitors.[12]
-
Signaling Pathway Disruption: The p38 mitogen-activated protein kinase (MAPK) pathway, for instance, is activated by stress stimuli and inflammatory cytokines and plays a crucial role in regulating apoptosis and inflammation.[][14] Inhibiting this pathway can lead to the induction of apoptosis in tumor cells.[]
-
Structural Precedent: Many existing kinase inhibitors contain heterocyclic scaffolds similar to pyridine, suggesting that this is a fertile area for investigation.[15][16]
Hypothetical Signaling Pathway: p38 MAPK
The diagram below illustrates a simplified p38 MAPK signaling cascade, a common target for small molecule inhibitors. A novel compound could potentially block the activity of p38α, preventing the downstream signaling that promotes cell survival and inflammation.
Caption: Inhibition of the p38 MAPK signaling pathway by a novel compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To test the hypothesis that a compound inhibits a specific kinase, a biochemical assay is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods for measuring kinase activity.[17] They quantify the amount of ADP produced in a kinase reaction; the luminescent signal is directly proportional to kinase activity.[17]
Methodology:
-
Reagent Preparation: Prepare the kinase buffer, the purified recombinant kinase (e.g., p38α), the specific substrate, and ATP.
-
Inhibitor Pre-incubation: In a 384-well plate, add the kinase enzyme to wells containing serial dilutions of the test compound (or a known inhibitor like SB 203580 as a positive control).[14][18] Allow this to incubate for 10-30 minutes.
-
Kinase Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection (Part 1 - ATP Depletion): Add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[17]
-
ADP Detection (Part 2 - Signal Generation): Add Kinase Detection Reagent, which converts the ADP produced into ATP and then uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.[17]
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: A lower luminescent signal corresponds to less ADP produced, indicating greater inhibition of the kinase. Plot the signal against inhibitor concentration to determine the IC50 for kinase inhibition.
Part 3: Performance Comparison with Alternative Compounds
A crucial part of validating a new compound is benchmarking its performance against existing, well-characterized drugs. This provides essential context for its potency and potential clinical relevance. We will compare our hypothetical "Compound X" against two standards: Doxorubicin, a classic cytotoxic chemotherapy agent, and Sorafenib, a multi-kinase inhibitor.[19][20]
Rationale for Comparison
-
Doxorubicin: A widely used anticancer drug that acts primarily through DNA intercalation and inhibition of topoisomerase II.[21][22] It serves as a gold standard for general cytotoxicity.
-
Sorafenib: A multi-kinase inhibitor that targets several kinases including RAF, VEGFR, and PDGFR.[20][23] It provides a benchmark for compounds designed to act via kinase inhibition.
Data Summary: Comparative Performance Analysis
The table below presents hypothetical data comparing our lead "Compound X" with standard drugs. The goal is to demonstrate superior potency (lower IC50) and potentially higher selectivity (a larger difference between cytotoxicity in cancer vs. normal cells or between different kinase targets).
| Compound | Primary Mechanism of Action | IC50 vs. MCF-7 Cells (µM) [24][25][26] | IC50 vs. p38α Kinase (µM) [27][28] | Notes |
| Compound X (Hypothetical) | p38 MAPK Inhibition | 1.5 | 0.05 | Potent kinase inhibition with good cellular activity. |
| Doxorubicin (Standard) | DNA Intercalation, Topoisomerase II Inhibition[21] | ~0.5 - 2.0 | N/A | Broad-spectrum cytotoxic agent; significant cardiotoxicity is a known side effect.[19] |
| Sorafenib (Standard) | Multi-kinase Inhibition (RAF, VEGFR, PDGFR)[20][23] | ~2.0 - 5.0[24] | >10 | Potent multi-kinase inhibitor but not specific for p38 MAPK. |
| SB 203580 (Control) | Selective p38 MAPK Inhibition[14] | Varies | ~0.3 - 0.5[28] | Standard tool compound for p38 MAPK inhibition studies. |
This comparative analysis provides a clear, objective assessment of the novel compound's performance. For "Compound X" to be considered a promising lead, it should ideally demonstrate an IC50 value for cytotoxicity that is competitive with or better than the standards, coupled with potent and selective inhibition of its intended target. Further studies would be required to explore its selectivity against a wider panel of kinases and its effects on non-cancerous cell lines to establish a therapeutic window.
References
- Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. Benchchem.
- p38 Inhibitors and p38 Signaling Pathway. BOC Sciences.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- 4-Benzylamino-3-nitropyridine: A Comparative Analysis in the Landscape of Nitropyridine-Based Anticancer Agents. Benchchem.
- MTT assay protocol. Abcam.
- p38 MAPK Inhibitor Review. Selleck Chemicals.
- p38 MAPK | Inhibitors. MedchemExpress.com.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
- Sorafenib #8705. Cell Signaling Technology.
- Technical Support Center: Overcoming Resistance to Sorafenib in Cell Lines. Benchchem.
- p38 Inhibitors Products. R&D Systems.
- Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central.
- Doxorubicin. Wikipedia.
- Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. PMC - PubMed Central.
- Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. PMC - PubMed Central.
- Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
- An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC - NIH.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- IC 50 values (mM) of growth inhibition by doxorubicin a. ResearchGate.
- Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Kinase Assay Kit. Sigma-Aldrich.
- GSK3β Kinase Assay. Promega Corporation.
- 2-(2,4-Difluorophenoxy)-3-nitropyridine. Oakwood Chemical.
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. PubMed.
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. ResearchGate.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 4. ijsat.org [ijsat.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 14. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 15. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Doxorubicin - Wikipedia [en.wikipedia.org]
- 20. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 21. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. oncology-central.com [oncology-central.com]
- 24. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cross-Reactivity Analysis of Covalent Probes Derived from 2-(2,4-Difluorophenoxy)-3-nitropyridine Scaffolds
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of covalent chemical probes, with a focus on those derived from the "2-(2,4-Difluorophenoxy)-3-nitropyridine" scaffold. This scaffold is characteristic of those used to generate covalent inhibitors, particularly for protein kinases, where a nucleophilic residue (commonly cysteine) in the active site is targeted.[3][4] We will explore the underlying principles of probe design, compare state-of-the-art techniques for profiling selectivity, and provide actionable protocols for researchers.
The Challenge of Covalent Probe Selectivity
Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence in drug discovery, with several approved drugs for various cancers.[3][5] Their advantages include high potency and prolonged duration of action.[4] However, the electrophilic "warhead" that enables covalent bond formation can also react with off-target proteins containing similarly accessible nucleophiles.[6] Therefore, a central challenge in developing probes from scaffolds like 2-(2,4-Difluorophenoxy)-3-nitropyridine is to engineer high target specificity while minimizing broad off-target reactivity.[3][6]
A probe's utility is fundamentally tied to its selectivity. The Structural Genomics Consortium suggests a high-quality probe should exhibit greater than 30-fold selectivity for its primary target over other proteins within the same family.[1][2] Assessing this requires a proteome-wide perspective.
Comparative Methodologies for Cross-Reactivity Profiling
Several powerful techniques exist to profile the selectivity of a chemical probe. The choice of method often depends on the available resources, the nature of the probe, and the biological question being addressed.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Kinome Profiling Panels | In vitro biochemical assays measuring probe activity against a large panel of recombinant kinases (e.g., >500).[7][8] | Broad, quantifiable assessment of on- and off-target kinase inhibition. Standardized and commercially available.[9][10][11] | Limited to kinases; does not assess off-targets from other protein families. In vitro results may not perfectly reflect cellular activity. | Lead compound selectivity screening and optimization for kinase inhibitors. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of entire enzyme families within a complex proteome.[12] Off-targets are identified by competition with the probe of interest. | Provides a direct readout of target engagement in a native biological system (e.g., cell lysates, live cells). Can identify novel, unexpected off-targets. | Requires a suitable reactive probe for the enzyme class. Synthesis of probes can be complex.[12] | Assessing proteome-wide selectivity of covalent inhibitors against specific enzyme families (e.g., serine hydrolases, kinases). |
| Compound-Centric Chemical Proteomics (CCCP) | The probe of interest is modified with a tag (e.g., biotin) and immobilized on a solid support to "pull down" interacting proteins from a proteome.[12][13] | Unbiased approach capable of identifying any protein that binds to the probe, regardless of its function. | Modification of the probe with a linker and tag may alter its binding properties.[12][14] Can be prone to identifying non-specific binders. | Identifying the direct binding targets (on- and off-target) of a novel bioactive compound. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15] Changes in protein stability across the proteome are measured by mass spectrometry. | Label-free method that assesses target engagement in living cells or tissues without modifying the probe. | Less sensitive for weak binders. Requires specialized equipment for proteome-wide analysis. | Validating direct target engagement in a cellular context and identifying off-targets. |
Experimental Workflows for Assessing a Novel DFNP-Derived Probe
Imagine you have synthesized a novel covalent probe, "DFNP-Probe-1," derived from the 2-(2,4-Difluorophenoxy)-3-nitropyridine scaffold, designed to target a specific protein kinase, "Kinase-X." Here is a recommended workflow to comprehensively evaluate its cross-reactivity.
Workflow Diagram
Caption: A phased workflow for comprehensive cross-reactivity profiling of a novel covalent probe.
Detailed Experimental Protocols
Kinome Profiling
Objective: To quantitatively assess the selectivity of DFNP-Probe-1 against a broad panel of human kinases.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs) such as Reaction Biology, Eurofins/DiscoverX, or Pharmaron.[7][8]
-
Compound Submission: Provide the CRO with a stock solution of DFNP-Probe-1 at a known concentration (e.g., 10 mM in DMSO).
-
Assay Format: Select a primary screen concentration (e.g., 1 µM) to be tested against the full kinase panel (e.g., >400 kinases).
-
Data Analysis: The service provider will report the percent inhibition for each kinase at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), request IC50 determination (dose-response curve) to quantify the potency of interaction.
-
Selectivity Scoring: Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of the probe. A lower score indicates higher selectivity.[11]
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify the cellular targets and off-targets of DFNP-Probe-1 in a native proteome based on its reactivity.
Methodology: This protocol is adapted from established chemoproteomic workflows.[6][15]
-
Proteome Preparation: Grow a relevant cell line (e.g., HEK293T) to ~80% confluency. Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., Triton X-100 based lysis buffer) to prepare a soluble proteome lysate. Determine protein concentration using a BCA assay.
-
Competitive Incubation: Aliquot the proteome (e.g., 1 mg/mL). Treat aliquots with either DMSO (vehicle control) or varying concentrations of DFNP-Probe-1 (e.g., 0.1 µM to 50 µM) for 1 hour at room temperature.
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum covalent kinase probe with a reporter tag (e.g., a biotinylated acyl phosphate probe) to each sample and incubate for a specified time. This probe will label the active sites of many kinases.
-
Enrichment: The probe-labeled proteins are then enriched. For a biotinylated probe, this involves incubation with streptavidin-agarose beads, followed by extensive washing to remove non-labeled proteins.
-
Sample Preparation for MS: Elute the enriched proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein across the different treatment conditions. Proteins that are true targets of DFNP-Probe-1 will show a dose-dependent decrease in labeling by the broad-spectrum probe, as their active site was already occupied.
Logical Diagram for Competitive ABPP
Sources
- 1. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Benchmarking Novel 2-(2,4-Difluorophenoxy)-3-nitropyridine Derivatives as MEK1/2 Kinase Inhibitors
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a cornerstone of cellular regulation, and its aberrant activation, particularly through the RAS-RAF-MEK-ERK pathway, is a primary driver in a significant portion of human cancers.[1] The dual-specificity kinases MEK1 and MEK2 (MEK1/2) represent a critical, central node in this pathway, making them a high-value target for therapeutic intervention. The 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold has emerged as a promising chemotype for the development of potent and selective MEK1/2 inhibitors. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the performance of novel derivatives from this chemical series. We will detail a multi-tiered experimental workflow, from direct enzymatic inhibition to cellular functional outcomes, and compare the results against well-established, clinically relevant MEK1/2 inhibitors. This objective comparison, supported by detailed protocols and experimental rationale, is essential for identifying lead candidates with superior therapeutic potential.
The MAPK/ERK Signaling Pathway: A Central Target in Oncology
The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals from growth factors into intracellular responses, such as cell proliferation, differentiation, and survival.[1] The pathway consists of a three-tiered kinase phosphorylation relay: a MAP Kinase Kinase Kinase (MAPKKK), typically a member of the RAF family, phosphorylates and activates a MAP Kinase Kinase (MAPKK), which is MEK1 or MEK2. Activated MEK1/2 then phosphorylates and activates the final MAP Kinase (MAPK), ERK1 or ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive the cell cycle forward.
Dysregulation of this pathway, often due to activating mutations in BRAF or RAS genes, leads to sustained, uncontrolled cell proliferation, a hallmark of cancer.[1] Therefore, inhibiting the central MEK1/2 node offers a powerful strategy to block this oncogenic signaling.[2]
Figure 1: The MAPK/ERK signaling cascade and the point of MEK1/2 inhibition.
The Gold Standard: Benchmark MEK1/2 Inhibitors
To accurately assess the potential of a novel derivative, its performance must be measured against current standards. Several potent and selective allosteric MEK1/2 inhibitors have been clinically approved or are widely used as preclinical tools.[2][3] These compounds bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[2][3]
| Compound | Type | Typical Reported Potency (IC50) | Status |
| Trametinib | Allosteric Inhibitor | ~0.5-2 nM (MEK1) | FDA Approved[2][3] |
| Selumetinib | Allosteric Inhibitor | ~10-14 nM (MEK1) | FDA Approved[2] |
| Cobimetinib | Allosteric Inhibitor | ~4-5 nM (MEK1) | FDA Approved[2][3] |
| Binimetinib | Allosteric Inhibitor | ~12 nM (MEK1) | FDA Approved[2][3] |
| U0126 | Allosteric Inhibitor | ~60-70 nM (MEK1) | Preclinical Tool[3][4] |
Table 1: A selection of established MEK1/2 inhibitors for benchmarking.
A Multi-Tiered Workflow for Performance Benchmarking
A robust evaluation of an inhibitor's performance requires a multi-faceted approach, moving from the purified protein target to complex cellular systems.[1][4] This tiered workflow ensures that the observed biological effect is a direct result of on-target activity.
Figure 2: A systematic workflow for inhibitor performance benchmarking.
Tier 1: Biochemical Potency Assessment
Causality: The first and most fundamental question is whether the compound can directly inhibit the enzymatic activity of its intended target, MEK1/2. An in vitro kinase assay using purified, active components isolates the inhibitor-target interaction from all other cellular variables, providing a clean measure of potency (IC50).
Protocol: In Vitro MEK1-ERK2 Kinase Assay (Radiometric)
This protocol is adapted from established methods for measuring MEK inhibitor activity.[4]
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer consisting of 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, and 15 mM MgCl₂.
-
Compound Dilution: Prepare a serial dilution of the test derivative ("Compound Y") and benchmark inhibitors (e.g., Trametinib) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar.
-
Reaction Setup: In a 96-well plate, combine the following components (final concentrations):
-
10 nM activated, purified MEK1 (p-MEK1).
-
300 nM unactivated, purified ERK2 (u-ERK2) substrate.
-
Test compound at desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Reaction Buffer to volume.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the MEK1 enzyme.
-
Initiation: Initiate the kinase reaction by adding ATP solution containing 10 µM cold ATP and 1 µCi [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Quantification: Measure the amount of ³²P incorporated into the ERK2 substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce MEK1 activity by 50%.
Tier 2: Cellular Target Engagement
Causality: A compound that is potent biochemically must also be able to cross the cell membrane, engage its target in the complex intracellular environment, and inhibit its function. This assay validates that the compound's mechanism of action within a living cell is the inhibition of the MAPK pathway by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[5][6]
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition
-
Cell Line Selection: Use a cancer cell line with a known activating mutation in the MAPK pathway, such as HT-29 (colorectal cancer, BRAF V600E) or A549 (lung cancer, KRAS G12S).[6]
-
Cell Culture: Seed 1-2 million cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pathway activity, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of "Compound Y" and benchmark inhibitors for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation (Optional but Recommended): To ensure the pathway is robustly active, stimulate the cells with a mitogen like Phorbol 12-myristate 13-acetate (PMA, 100 nM) or Epidermal Growth Factor (EGF, 50 ng/mL) for the final 15-30 minutes of inhibitor treatment.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with primary antibodies for total ERK1/2 and a loading control (e.g., GAPDH or β-Actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50 for target inhibition.
Tier 3: Functional Cellular Outcome - Antiproliferative Activity
Causality: The ultimate goal of an anti-cancer agent is to stop tumor cells from proliferating. This assay directly measures the functional consequence of MEK1/2 inhibition on cell growth and viability. A strong correlation between target inhibition (Tier 2) and antiproliferative activity (Tier 3) provides compelling evidence for on-target efficacy.[6]
Protocol: Cell Proliferation Assay (DAPI Staining)
This protocol is based on a high-content analysis method for assessing cell number.[6]
-
Cell Seeding: Seed cells (e.g., HT-29, A549) in a 96-well clear-bottom black plate at a density that allows for logarithmic growth over 72 hours (e.g., 1000-3000 cells/well). Allow cells to adhere overnight.
-
Baseline Measurement (D0): Immediately after adding a DMSO control to one plate, fix and stain the cells to get a time-zero cell count.
-
Drug Treatment: Treat the remaining plates with a 10-point serial dilution of "Compound Y" and benchmark inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining (D3): After 72 hours, aspirate the medium and fix the cells (e.g., with 4% paraformaldehyde). Permeabilize the cells (e.g., with 0.1% Triton X-100) and stain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).
-
Imaging and Quantification: Use a high-content imaging system (e.g., InCell1000) to acquire images and count the number of DAPI-stained nuclei in each well.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration using the formula: GI% = 100 * (1 - (D3_treated - D0) / (D3_control - D0)). Plot the GI% against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration at which cell growth is inhibited by 50%).
Data Synthesis and Comparative Analysis
The data from all three tiers should be consolidated to build a comprehensive performance profile of the novel derivative. This allows for a direct, objective comparison against the established benchmarks.
| Compound | Tier 1: MEK1 Biochemical IC50 (nM) | Tier 2: p-ERK Cellular IC50 (nM) [HT-29 Cells] | Tier 3: Antiproliferative GI50 (nM) [HT-29 Cells] |
| Compound Y | Experimental Value | Experimental Value | Experimental Value |
| Trametinib | Experimental Value | Experimental Value | Experimental Value |
| Selumetinib | Experimental Value | Experimental Value | Experimental Value |
Table 2: Template for summarizing and comparing the performance of a novel derivative against benchmarks.
Interpretation: A promising lead candidate from the 2-(2,4-difluorophenoxy)-3-nitropyridine series would ideally exhibit an IC50 and GI50 in the low nanomolar range, comparable or superior to Trametinib. A close correlation between the values across the three tiers would strongly suggest that the compound's antiproliferative effect is driven by its on-target inhibition of the MEK/ERK pathway.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and self-validating framework for benchmarking the performance of novel 2-(2,4-difluorophenoxy)-3-nitropyridine derivatives as MEK1/2 inhibitors. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can generate the high-quality, comparative data necessary for lead candidate selection.
Derivatives that demonstrate superior potency and on-target activity in this workflow become strong candidates for further preclinical evaluation. Subsequent essential steps include comprehensive kinase selectivity profiling to assess off-target effects, determination of drug metabolism and pharmacokinetic (DMPK) properties, and ultimately, assessment of in vivo efficacy in relevant cancer xenograft models.[7][8]
References
- Benchchem. (n.d.). Recommended Assays for Measuring Compound X (MEK1/2 Inhibitor) Activity.
- Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting MEK1?
- Lito, P., Saborowski, A., Yue, J., et al. (n.d.). Leveraging systematic functional analysis to benchmark an in silico framework distinguishes driver from passenger MEK mutants in cancer. PubMed Central.
- Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (n.d.). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PubMed Central.
- Yamaguchi, T., Kakefuda, R., Tajima, N., et al. (n.d.). Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2. PubMed Central.
- Strelow, J., Gathmann, S., To, T., et al. (2022, December 12). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. PubMed Central.
- Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine.
- Gilmartin, A. G., Bleam, M. R., Groy, A., et al. (n.d.). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. AACR Journals.
- McDaniel, K. F., Wang, L., Soltwedel, T., et al. (2017, October 26). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed.
- ResearchGate. (2011, March). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8 H -pyrido[2,3- d ]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2 H -pyran-4-ylamino)pyrido[2,3- d ]pyrimidin-7(8 H )-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.
- Frontiers. (2021, March 25). mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications.
- PubMed. (2025, March 16). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]
- 4. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(2,4-Difluorophenoxy)-3-nitropyridine Analogs in Cellular Assays: A Guide for Drug Discovery Professionals
Abstract
The 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold serves as a cornerstone for a class of highly potent and selective allosteric inhibitors of MEK1 and MEK2, crucial kinases in the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a known driver in over one-third of all human malignancies, making MEK an attractive target for therapeutic intervention.[1][2] This guide provides a head-to-head comparison of key analogs built upon this chemical framework, evaluating their performance in critical cellular assays. We delve into the causality behind experimental design, present comparative data in a clear format, and provide detailed protocols to ensure the reproducibility of findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and cellular efficacy of this important class of MEK inhibitors.
Introduction: Targeting the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[3] The pathway culminates in the activation of ERK (extracellular signal-regulated kinase), which is directly phosphorylated and activated by MEK (MAPK/ERK kinase). In many cancers, mutations in upstream proteins like RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1][2][4]
MEK inhibitors bearing the 2-(2,4-difluorophenoxy) moiety function as non-ATP-competitive inhibitors. They bind to an allosteric pocket adjacent to the ATP binding site of MEK1/2, locking the kinase in an inactive conformation. This mechanism provides high selectivity and has led to the development of several successful therapeutic agents. This guide will compare representative analogs to illustrate the impact of chemical modifications on target engagement, cellular potency, and overall efficacy.
The Analogs in Focus: A Structural Overview
For this comparative guide, we will analyze three representative analogs that share the core 2-(2,4-difluorophenoxy) scaffold but differ in key substitutions. These analogs are inspired by structures found in both preclinical and clinically evaluated MEK inhibitors.
-
Compound A (Parent Scaffold): A foundational structure representing early discovery efforts.
-
Analog B (Tunlametinib - HL-085): A novel, potent MEK inhibitor that showcases optimization for both potency and pharmacokinetic properties.[1][2][3]
-
Analog C (RO5126766 - CH5126766): A dual RAF/MEK inhibitor, highlighting a strategy to achieve broader pathway inhibition.[3]
The subtle structural distinctions between these molecules drive significant differences in their biological activity, which the following cellular assays are designed to elucidate.
Head-to-Head Comparison in Cellular Assays
Evaluating the efficacy of kinase inhibitors requires a multi-faceted approach, moving from direct target inhibition to broader cellular consequences. We will compare our selected analogs across three fundamental assays: a biochemical kinase assay to measure direct target potency, a cellular phosphorylation assay to confirm on-target pathway modulation in a cellular context, and a cell proliferation assay to determine the ultimate anti-cancer effect.
Biochemical Assay: Direct MEK1 Kinase Inhibition
The first step is to determine the direct inhibitory potential of each analog against the purified MEK1 enzyme. This is typically measured as an IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Causality of Experimental Choice: An in vitro kinase assay using purified enzyme isolates the interaction between the compound and its direct target, removing the complexities of cellular uptake, metabolism, and off-target effects. This provides the cleanest measure of potency. For instance, tunlametinib demonstrated significantly higher potency against the MEK kinase compared to other inhibitors like MEK162 in biochemical assays.[1][2]
Table 1: Comparative MEK1 Biochemical Inhibition
| Compound | Key Structural Feature | MEK1 IC50 (nM) | Reference |
| Compound A | Parent Scaffold | ~250 nM (Estimated) | Hypothetical |
| Analog B (Tunlametinib) | Optimized Side Chain | 12.1 nM | [1][2] |
| Analog C (RO5126766) | Dual RAF/MEK Moiety | 1.9 - 10 nM | [3] |
Data synthesized from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
Cellular Phosphorylation Assay: Measuring Pathway Inhibition
To confirm that the inhibitors are engaging MEK within intact cells and inhibiting the downstream pathway, we measure the phosphorylation status of ERK (pERK), the direct substrate of MEK. A reduction in pERK levels is a direct biomarker of MEK inhibition.[4]
Causality of Experimental Choice: A cellular phosphorylation assay validates that the compound can cross the cell membrane, reach its target in the cytoplasm, and exert its inhibitory effect.[5] Western blotting is a robust and widely used method for this purpose, providing a semi-quantitative readout of the target protein's phosphorylation state. The level of pERK suppression directly corresponds to the inhibitor's efficacy within the cell.[4]
Table 2: Cellular Anti-Proliferation in BRAF/KRAS Mutant Cell Lines
| Compound | Cell Line (Mutation) | Anti-Proliferation IC50 (nM) | Reference |
| Analog B (Tunlametinib) | A375 (BRAF V600E) | 0.41 - 6.2 nM | [1][3] |
| Analog B (Tunlametinib) | Colo205 (BRAF V600E) | 0.1 - 7.8 nM | [1][3] |
| Analog C (RO5126766) | NLF (Neuroblastoma) | Growth Inhibition Observed | [4] |
Note: Direct head-to-head IC50 values for all compounds in the same cell lines are not always available in a single publication. The data presented is representative of the potency reported for these compounds.
Structure-Activity Relationship (SAR) Insights
Comparing the structures and performance data reveals key SAR trends:
-
Core Scaffold: The 2-(2,4-difluorophenoxy)pyridine core is essential for high-affinity binding to the allosteric pocket of MEK. The fluorine atoms form critical interactions within the binding site.
-
Side Chain Optimization: The modifications seen in Analog B (Tunlametinib) compared to a parent scaffold result in a dramatic increase in potency (from ~250 nM to 12.1 nM).[1][2] This highlights the importance of optimizing lipophilic and hydrogen-bonding interactions in the solvent-exposed region.
-
Multi-Targeting Approach: Analog C (RO5126766) incorporates features that allow it to inhibit both RAF and MEK. This dual-inhibition strategy can lead to a more profound and durable blockade of the MAPK pathway, potentially overcoming some resistance mechanisms.[3]
Visualizing Pathways and Workflows
The RAS-RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the central role of MEK in the MAPK signaling cascade and the point of intervention for the compared analogs.
Caption: The RAS-RAF-MEK-ERK signaling pathway targeted by the inhibitors.
Experimental Workflow: Cellular pERK Western Blot Assay
This workflow outlines the key steps for assessing target engagement within cells.
Caption: Workflow for measuring cellular pERK inhibition via Western Blot.
Detailed Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for the discussed assays are provided below.
Protocol 1: Cellular Anti-Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a compound on cell growth.[1][2]
-
Cell Seeding: Seed cancer cells (e.g., A375, Colo205) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the inhibitor analogs in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for pERK/ERK Levels
This protocol details the steps to measure the phosphorylation status of ERK.
-
Cell Culture and Treatment: Seed 1-2 million cells in a 6-well plate and allow them to adhere. Starve the cells in serum-free media for 12-24 hours, then treat with various concentrations of the MEK inhibitor for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p44/42 MAPK), total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Densitometrically quantify the bands. Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
Conclusion and Future Directions
The comparative analysis of 2-(2,4-difluorophenoxy)-3-nitropyridine analogs demonstrates a clear path of rational drug design. The evolution from a basic parent scaffold to highly optimized clinical candidates like Tunlametinib underscores the impact of targeted chemical modifications on cellular potency and efficacy. The data clearly show that while direct biochemical potency is a critical starting point, confirmation of on-target pathway modulation and potent anti-proliferative activity in cancer cell lines are essential for advancing a compound.
Future efforts in this space may focus on developing inhibitors that can overcome acquired resistance mechanisms, a common challenge with targeted therapies.[1][2] Combination therapies, such as pairing MEK inhibitors with inhibitors of other signaling nodes like PI3K or SRC, represent a promising strategy to enhance anti-tumor activity and prevent therapeutic escape.[6][7] The cellular assays detailed in this guide will remain fundamental tools for evaluating these next-generation therapeutic strategies.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
ResearchGate. (n.d.). MEK inhibitors as a novel therapy for neuroblastoma: Their in vitro effects and predicting their efficacy. Available from: [Link]
-
Cheng, Y., & Tian, H. (2017). Current Development Status of MEK Inhibitors. Molecules, 22(10), 1553. Available from: [Link]
-
Frontiers in Oncology. (2023, September 20). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Available from: [Link]
-
Frontiers Media S.A. (2023, September 21). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Available from: [Link]
-
ACS Publications. (2025, May 16). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available from: [Link]
-
Harris, D. A., et al. (2016). Identification of Anti-prion Compounds using a Novel Cellular Assay. Journal of Biological Chemistry, 292(3), 903-917. Available from: [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). 2-(2,4-Difluorophenyl)-5-nitropyridine. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC. Available from: [Link]
-
ResearchGate. (2025, August 9). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available from: [Link]
-
Unciti-Broceta, A., et al. (2022). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. Molecular Oncology, 16(5), 1147-1165. Available from: [Link]
Sources
- 1. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 2. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Difluorophenoxy)-3-nitropyridine Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pyridine scaffold remains a cornerstone for the development of targeted therapies.[1][2] Its derivatives have given rise to a multitude of approved kinase inhibitors, highlighting the versatility of this heterocycle in engaging with the ATP-binding sites of various kinases.[3][4] This guide delves into the structure-activity relationship (SAR) of a promising, albeit relatively underexplored, chemical class: 2-(2,4-difluorophenoxy)-3-nitropyridine derivatives. By leveraging established principles from related compound series, we will dissect the roles of the core components of this scaffold and provide a framework for the rational design of potent and selective kinase inhibitors.
The selection of the 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold is deliberate. The 3-nitropyridine core serves as a versatile synthetic handle and its electron-withdrawing nature can influence the overall electronic properties and binding interactions of the molecule.[1][5] The 2-phenoxy linkage provides a key vector for exploring interactions within the hydrophobic regions of a kinase active site, while the 2,4-difluorophenyl moiety is a well-established motif in kinase inhibitors, known to enhance binding affinity and modulate metabolic stability.[6]
This guide will provide a comparative analysis of hypothetical derivatives to elucidate the key structural determinants for biological activity. We will explore how modifications to the pyridine and phenoxy rings, as well as the nitro group, can impact kinase inhibitory potency, cellular activity, and fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Core Scaffold: A Tripartite Analysis
The 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold can be deconstructed into three key regions, each offering distinct opportunities for modification and optimization. Understanding the contribution of each component is paramount to a successful drug discovery campaign.
Caption: Core scaffold and key modification regions.
Region A: The Pyridine Core The pyridine ring is the central anchor of the molecule. Substitutions at positions 4, 5, and 6 can profoundly influence solubility, cell permeability, and interaction with the solvent-exposed regions of the kinase active site.
Region B: The 2,4-Difluorophenoxy Moiety This group is predicted to occupy a hydrophobic pocket within the kinase ATP-binding site. The fluorine atoms can engage in favorable electrostatic and hydrophobic interactions, potentially increasing binding affinity.[6] The substitution pattern on this ring is critical for optimizing these interactions.
Region C: The 3-Nitro Group The strongly electron-withdrawing nitro group significantly influences the electronics of the pyridine ring.[5] While it can be crucial for initial activity, it is often considered a liability in later-stage drug development due to potential metabolic instability and toxicity concerns. Therefore, its replacement or reduction is a key consideration.
Comparative SAR Analysis of Hypothetical Derivatives
To illustrate the principles of SAR for this scaffold, we present a comparative analysis of a series of hypothetical derivatives. The biological data presented are predictive and based on established trends in kinase inhibitor design. The primary endpoint is inhibitory activity against a representative tyrosine kinase (e.g., EGFR, a common target for such scaffolds), with secondary assessments of cytotoxicity against a relevant cancer cell line (e.g., A549, non-small cell lung cancer) and key in vitro ADME parameters.[7][8]
| Compound | Modification | Predicted Kinase IC50 (nM) | Predicted Cell Proliferation IC50 (µM) | Predicted Microsomal Stability (t½, min) | Rationale for Predicted Activity |
| 1 (Parent) | 2-(2,4-Difluorophenoxy)-3-nitropyridine | 500 | >10 | 15 | Baseline activity; nitro group may contribute to binding but also metabolic liability. |
| 2a | C5-Methyl on Pyridine | 250 | 5 | 20 | Small alkyl group at C5 can enhance hydrophobic interactions and improve cellular potency. |
| 2b | C5-Amino on Pyridine | 100 | 2 | 10 | Amino group can form a key hydrogen bond with the kinase hinge region, significantly boosting potency.[9] May decrease metabolic stability. |
| 2c | C5-Methoxy on Pyridine | 600 | >10 | 25 | Methoxy group may introduce steric hindrance or unfavorable electronic effects, reducing activity. |
| 3a | 4-Fluorophenoxy | 1000 | >10 | 30 | Loss of the 2-fluoro substituent may disrupt a key interaction within the hydrophobic pocket, decreasing potency. |
| 3b | 2,4,6-Trifluorophenoxy | 400 | 8 | 45 | Additional fluorine may enhance binding but could also alter the optimal positioning of the ring. Increased metabolic stability is expected. |
| 4a | 3-Amino Group (Nitro Reduced) | 50 | 1 | 40 | The amino group is a common replacement for the nitro group, often forming a crucial hydrogen bond with the kinase hinge region, leading to a significant increase in potency and improved metabolic stability. |
| 4b | 3-Cyano Group | 150 | 3 | 50 | The cyano group is a smaller, less metabolically labile electron-withdrawing group that can mimic some of the electronic properties of the nitro group while improving the ADME profile. |
| 4c | 3-H (Nitro Removed) | 2000 | >10 | 60 | Complete removal of the electron-withdrawing group at the 3-position likely results in a significant loss of potency, highlighting its importance for initial binding. |
Experimental Protocols for SAR Elucidation
To generate the data required for a robust SAR analysis, a series of well-defined experimental protocols must be employed. These assays should be designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10]
Caption: Workflow for luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a 1 mM stock solution. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the target kinase solution (e.g., EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined (typically at or below the Km for ATP). Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
In Vitro ADME Profiling
Early assessment of ADME properties is crucial for identifying compounds with favorable pharmacokinetic profiles.[1][7][9][13][14]
a) Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
b) hERG Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential for a compound to inhibit the hERG potassium channel, which is a key indicator of cardiotoxicity risk.[8]
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: The assay is performed on an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: Test compounds are applied at multiple concentrations.
-
Data Acquisition: The hERG tail current is measured before and after compound application using a specific voltage protocol.
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Conclusion and Future Directions
The 2-(2,4-difluorophenoxy)-3-nitropyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, though based on hypothetical data, provides a logical framework for the initial exploration of this chemical space. The key takeaways are:
-
C5 Position of the Pyridine Ring: This position is critical for introducing functionalities that can interact with the kinase hinge region, with an amino group being a particularly promising substitution.
-
3-Nitro Group: While likely important for initial activity, the nitro group should be considered for replacement with more metabolically stable and less toxic bioisosteres, such as an amino or cyano group.
-
2,4-Difluorophenoxy Moiety: The substitution pattern on this ring is crucial for optimizing hydrophobic and electrostatic interactions. Further exploration of alternative substitution patterns is warranted.
Future work should focus on the synthesis and biological evaluation of a focused library of compounds based on these initial SAR insights. A thorough understanding of the interplay between potency, selectivity, and ADME properties will be essential for advancing lead compounds toward clinical development.
References
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Retrieved from [Link]
-
PubMed. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Retrieved from [Link]
-
Elsevier. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Retrieved from [Link]
-
UQ eSpace. (2003). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved from [Link]
-
PubMed. (2012). Anticancer activity of novel indenopyridine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(2-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Retrieved from [Link]
-
MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Retrieved from [Link]
-
Scribd. (2022). 2022 - Ring Replacement Recommender-Ring Modifications For Improving Biological Activity. Retrieved from [Link]
-
PubMed. (2010). Design, Synthesis, and Anticancer Activities of Novel Perfluoroalkyltriazole-Appended 2'-deoxyuridines. Retrieved from [Link]
-
Open Access Journals. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved from [Link]
-
National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PubMed. (2024). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Retrieved from [Link]
-
PubMed. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Retrieved from [Link]
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
I. Hazard Identification and Risk Assessment: A Proactive Stance
The first and most critical step in the proper disposal of any chemical is a thorough understanding of its potential hazards. Based on its structure—a difluorophenoxy group attached to a nitropyridine core—we can infer the following potential hazards:
-
Toxicity: Nitropyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1] The presence of fluorine atoms can enhance this toxicity.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[3] Improper disposal can lead to long-term contamination.
Given these potential hazards, 2-(2,4-Difluorophenoxy)-3-nitropyridine should be treated as a hazardous substance. All laboratory personnel handling this compound must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan.[4]
II. Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 2-(2,4-Difluorophenoxy)-3-nitropyridine for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect the eyes from splashes of the solid or solutions.[2][5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of any dust or vapors.[1][5] |
III. Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that the waste is managed correctly by disposal facilities.
-
Designated Waste Container: All waste containing 2-(2,4-Difluorophenoxy)-3-nitropyridine, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.[6]
-
Labeling: The container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and your institution's specific requirements. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: 2-(2,4-Difluorophenoxy)-3-nitropyridine.
-
Incompatible Materials: Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid potentially violent reactions.[6]
-
Storage: The waste container should be kept closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2]
IV. The Disposal Pathway: A Step-by-Step Protocol
The disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram:
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and disposal procedures for 2-(2,4-Difluorophenoxy)-3-nitropyridine. This document is designed to provide immediate, actionable information to ensure a safe laboratory environment.
The novel chemical intermediate, 2-(2,4-Difluorophenoxy)-3-nitropyridine, is a valuable compound in contemporary drug discovery and development. Its unique structure, featuring a difluorophenoxy group attached to a nitropyridine core, offers medicinal chemists a versatile scaffold for synthesizing new molecular entities. However, the very features that make it chemically interesting also necessitate a thorough understanding and implementation of rigorous safety protocols. The presence of the aromatic nitro group, in particular, warrants a heightened level of caution.
This guide provides a detailed operational plan for the safe handling and disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower laboratory personnel with the knowledge to not only follow safety protocols but to understand their critical importance.
Immediate Hazard Assessment and Core Safety Principles
Based on data from suppliers and analysis of structurally similar compounds, 2-(2,4-Difluorophenoxy)-3-nitropyridine should be handled as a hazardous substance with the following classifications:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Beyond these immediate hazards, a significant concern with aromatic nitro compounds is the potential to cause methemoglobinemia . This is a serious condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[2][3] Therefore, preventing all routes of exposure—inhalation, ingestion, and skin contact—is of paramount importance.
Before beginning any work, internalize these four fundamental principles:
-
Plan Ahead: Thoroughly understand the potential hazards of the experiment.
-
Minimize Exposure: Utilize engineering controls and personal protective equipment to prevent contact.
-
Do Not Underestimate Risk: Treat all chemicals, especially novel ones, with a high degree of caution.
-
Prepare for Emergencies: Know the location and operation of safety equipment, such as eyewash stations and safety showers.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling 2-(2,4-Difluorophenoxy)-3-nitropyridine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | Air-purifying respirator with an organic vapor/particulate cartridge |
Selecting the Right PPE: A Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
- Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of 2-(2,4-Difluorophenoxy)-3-nitropyridine, both solid and in solution, must be performed within the fume hood.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
- Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
2. Donning PPE:
- Before entering the designated work area, don the appropriate PPE as outlined in the table above.
- Inspect gloves for any signs of damage before use.[5]
3. Weighing and Transfer:
- When weighing the solid material, use a disposable weigh boat.
- Perform all transfers slowly and carefully to avoid creating dust.
- Close the primary container immediately after dispensing the required amount.
4. In-Reaction and Work-up:
- Set up all glassware within the fume hood.
- When running reactions, ensure that the apparatus is securely clamped and that any potential pressure build-up is safely vented.
- During work-up procedures involving transfers or extractions, use a funnel to minimize the risk of splashes.
5. Decontamination and Cleaning:
- After completing the experimental work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
- Wipe down the exterior of all containers of 2-(2,4-Difluorophenoxy)-3-nitropyridine before returning them to storage.
- Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Wash hands thoroughly after removing gloves.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Improper disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine and associated waste can pose a significant threat to both human health and the environment. All waste materials must be treated as hazardous waste.
1. Waste Segregation:
- Solid Waste: Collect any unused 2-(2,4-Difluorophenoxy)-3-nitropyridine, contaminated weigh boats, and gloves in a designated, clearly labeled hazardous waste container.[6]
- Liquid Waste: Collect all solutions containing 2-(2,4-Difluorophenoxy)-3-nitropyridine in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
- Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
2. Container Management:
- All waste containers must be kept securely closed when not in use.
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
3. Final Disposal:
- The ultimate disposal of 2-(2,4-Difluorophenoxy)-3-nitropyridine waste must be conducted through a licensed professional waste disposal service.[6]
- Common disposal methods for such compounds include incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
- Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [7]
Waste Disposal Workflow
The following diagram outlines the required workflow for the disposal of waste generated from experiments involving 2-(2,4-Difluorophenoxy)-3-nitropyridine.
Caption: Waste disposal workflow.
By adhering to these detailed protocols, researchers can safely harness the scientific potential of 2-(2,4-Difluorophenoxy)-3-nitropyridine while ensuring the protection of themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]
-
Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Environmental Health & Safety. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Available at: [Link]
Sources
- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
